5-Bromo-4-nitrothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-4-nitrothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUTKYQEXSXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712381 | |
| Record name | 5-Bromo-4-nitrothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64729-06-2 | |
| Record name | 5-Bromo-4-nitrothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-4-nitrothiophene-2-sulfonamide
Molecular Scaffold for Fragment-Based Drug Discovery & Carbonic Anhydrase Inhibition [1]
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-4-nitrothiophene-2-sulfonamide , a highly functionalized heterocyclic scaffold.[1] While often overlooked as a mere intermediate, this molecule represents a "privileged structure" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: the sulfonamide acts as a stable pharmacophore (specifically for Carbonic Anhydrase inhibition), while the 4-nitro group electronically activates the 5-bromo position for facile Nucleophilic Aromatic Substitution (
Part 1: Physicochemical Profile & Molecular Weight Analysis[1]
Molecular Identity
The precise molecular weight of this compound is dictated by the isotopic distribution of Bromine (
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Monoisotopic Mass ( | 285.8718 Da |
| Average Molecular Weight | 287.11 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Low in water; Soluble in DMSO, DMF, Acetone |
| pKa (Sulfonamide) | ~9.5 (Acidic proton on |
Elemental Composition & Mass Calculation
For stoichiometric calculations in synthesis, researchers should use the average molecular weight.[1] However, for analytical validation (LC-MS), the monoisotopic masses are required.
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Sulfur (S):
-
Bromine (Br):
-
Total: 287.102 g/mol [1]
Part 2: Synthetic Utility & Reactivity Profile
The core value of this molecule is its regioselective reactivity .[1] The thiophene ring is electron-rich, but the introduction of the Nitro group at position 4 drastically alters the electronic landscape, making position 5 (bearing the Bromine) highly electrophilic.
The "Activation Switch"
In standard thiophenes, halogens are resistant to nucleophilic displacement.[1] However, the 4-nitro group withdraws electron density via resonance and induction, activating the C5-Br bond. This allows researchers to displace the bromine with amines, thiols, or alkoxides under mild conditions, retaining the sulfonamide and nitro groups for later modification.
Visualization of Reactivity Logic
The following diagram illustrates the electronic directing effects that facilitate the synthesis of this molecule and its subsequent downstream transformations.
Figure 1: Synthetic pathway and activation logic. The convergence of directing effects ensures the 4-nitro regioselectivity, which subsequently activates the 5-bromo position.
Part 3: Medicinal Chemistry Applications[2][3][4]
Carbonic Anhydrase Inhibition (CAI)
The primary sulfonamide moiety (
-
Mechanism: The deprotonated sulfonamide nitrogen acts as a transition state analogue, displacing the zinc-bound water molecule/hydroxide ion.
-
Selectivity: Thiophene-based sulfonamides often show improved selectivity profiles for transmembrane isoforms (CA IX/XII) over cytosolic ones (CA I/II), which is relevant for hypoxic tumor targeting (glaucoma and oncology indications).
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" because:
-
Low MW (<300): Adheres to the "Rule of 3" for fragments.
-
Vectors for Growth: The Br position allows extension into new chemical space via
or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the Nitro group can be reduced to an amine for amide coupling.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Part 4: Experimental Protocols
Synthesis of this compound
Note: This protocol assumes the starting material, 5-bromothiophene-2-sulfonamide, is available.[1] If not, it can be synthesized via chlorosulfonation of 2-bromothiophene followed by amination.
Reagents:
-
5-Bromothiophene-2-sulfonamide (1.0 eq)[1]
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
) -
Ice/Water[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a stir bar and thermometer, add Concentrated
(5 mL per gram of substrate). Cool to 0°C in an ice bath. -
Dissolution: Slowly add 5-bromothiophene-2-sulfonamide (1.0 eq) to the acid. Ensure complete dissolution; the solution may turn slightly dark.[1]
-
Nitration: Dropwise, add Fuming
(1.5 eq) over 20 minutes. Critical: Maintain internal temperature below 10°C to prevent over-nitration or decomposition.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The product will be more polar than the starting material.[1]
-
Quenching: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product should precipitate as a yellow solid.[1]
-
Isolation: Filter the precipitate via vacuum filtration. Wash copiously with cold water to remove residual acid (check filtrate pH).[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, use the following validation checkpoints:
-
Checkpoint 1: Melting Point.
-
Expected range: 160–165°C (Note: Nitro-thiophene sulfonamides generally have high melting points due to intermolecular H-bonding).[1]
-
-
Checkpoint 2: 1H-NMR (DMSO-d6).
-
Look for the disappearance of the C4-proton signal.[1]
-
The starting material has two doublets (C3-H and C4-H).[1] The product will show a singlet for the C3-proton (shifted downfield due to the adjacent nitro group and sulfonamide).
-
Sulfonamide protons (
) typically appear as a broad singlet around 7.5–8.0 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Checkpoint 3: Mass Spectrometry.
-
Confirm the [M-H]- (negative mode) or [M+H]+ (positive mode).
-
Crucial: Verify the bromine isotope pattern. You must see peaks at
X andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> X+2 with roughly equal intensity.
-
Part 5: References
-
PubChem. 5-Bromothiophene-2-sulfonamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide CAI activity).
-
Raasch, M. S. (1950).[1] 2-Thiophenesulfonamides.[1][3][4][5] Journal of Organic Chemistry.[1] (Foundational synthesis of thiophene sulfonamides).
-
National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Thiophenes.[1] PubMed Central.[1] Available at: [Link] (General mechanism validation for Nitro-activated thiophenes).[1]
Sources
- 1. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitrothiophene-2-sulfonamide | C4H4N2O4S2 | CID 4162867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4-nitrothiophene-2-sulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-nitrothiophene-2-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule combines the chemical reactivity of a nitro-activated thiophene ring with the well-established pharmacological importance of the sulfonamide functional group. This document will delve into its core chemical properties, propose a logical synthesis pathway, and explore its potential applications, drawing insights from closely related analogues to provide a robust scientific profile.
Molecular Structure and Physicochemical Properties
This compound is a substituted thiophene ring featuring a bromine atom at position 5, a nitro group at position 4, and a sulfonamide group at position 2. The presence of the electron-withdrawing nitro and sulfonamide groups significantly influences the electronic properties of the thiophene ring, rendering it electron-deficient. This has profound implications for its reactivity.
Core Molecular Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₃BrN₂O₄S₂
-
Molecular Weight: 287.11 g/mol
-
Canonical SMILES: C1=C(C(=C(S1)Br)[O-])S(=O)(=O)N
While experimental data for this specific molecule is not widely published, we can extrapolate its properties from its close analogue, 5-Bromothiophene-2-sulfonamide, and consider the electronic effects of the additional nitro group.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 5-Bromothiophene-2-sulfonamide (Analogue) | This compound (Predicted) | Rationale for Prediction |
| Melting Point | 134-142 °C[1][2] | Higher than 142 °C | The nitro group increases molecular polarity and potential for intermolecular interactions (dipole-dipole), leading to a higher melting point. |
| Boiling Point | 386.4 °C (Predicted)[1][2] | Higher than 386.4 °C | Increased polarity and molecular weight from the nitro group will increase the boiling point. |
| Solubility | Soluble in Methanol[1] | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | The polar nitro and sulfonamide groups will favor solubility in polar solvents. |
| pKa | 9.75 (Predicted)[1] | Lower than 9.75 | The strongly electron-withdrawing nitro group will increase the acidity of the sulfonamide N-H proton. |
| Appearance | Light orange to yellow to green powder/crystal[1] | Likely a yellow crystalline solid | Nitroaromatic compounds are typically yellow due to electronic transitions in the visible spectrum. |
Synthesis and Reactivity
The synthesis of this compound would logically proceed from a more readily available precursor, 5-Bromothiophene-2-sulfonamide. The key transformation is the regioselective nitration of the thiophene ring.
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process starting from 2-bromothiophene.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol Details
Step 1: Synthesis of 5-Bromothiophene-2-sulfonamide
This procedure is adapted from established methods for the synthesis of thiophene sulfonamides.[3][4]
-
Chlorosulfonylation: 2-Bromothiophene is reacted with an excess of chlorosulfonic acid, often in a non-polar solvent like carbon tetrachloride (CCl₄), to introduce the sulfonyl chloride group at the 5-position, which is highly activated. The reaction is typically performed at low temperatures to control its exothermic nature.
-
Amination: The resulting 5-bromothiophene-2-sulfonyl chloride is then carefully reacted with aqueous ammonia. The nucleophilic ammonia displaces the chloride to form the stable 5-bromothiophene-2-sulfonamide. The product can be purified by recrystallization.
Step 2: Nitration of 5-Bromothiophene-2-sulfonamide
-
Reaction Setup: The 5-bromothiophene-2-sulfonamide is dissolved in concentrated sulfuric acid, which serves as both a solvent and a catalyst.
-
Nitration: The solution is cooled in an ice bath, and a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise. The sulfonamide and bromo groups are ortho-, para-directing. However, the 2- and 5-positions are already substituted. The sulfonamide group at position 2 will direct the incoming electrophile (NO₂⁺) to the 4-position.
-
Work-up and Purification: After the reaction is complete, the mixture is poured onto ice water, causing the nitrated product to precipitate. The solid is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol.
Reactivity Insights
The chemical behavior of this compound is dictated by its functional groups:
-
Nucleophilic Aromatic Substitution: The bromine atom at position 5 is activated towards nucleophilic substitution by the strong electron-withdrawing effects of the adjacent nitro group and the sulfonamide group. This makes it a valuable precursor for introducing various aryl or alkyl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][5]
-
Sulfonamide Group Reactivity: The sulfonamide moiety can be N-alkylated or used as a directing group in further chemical transformations.[5] The acidity of the N-H proton allows it to participate in hydrogen bonding, a key interaction in biological systems.[6]
-
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (NH₂). This transformation opens up a new range of derivatization possibilities, allowing for the synthesis of amides, ureas, and other functional groups, dramatically expanding the chemical space for drug discovery.
Spectroscopic Characterization
Confirming the structure of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | A single singlet in the aromatic region (δ 8.0-9.0 ppm). A broad singlet for the NH₂ protons (variable). | The thiophene ring has only one proton at the 3-position. The strong deshielding from the adjacent nitro and sulfonamide groups would shift it significantly downfield. The sulfonamide protons are exchangeable.[7] |
| ¹³C NMR | Four distinct signals for the thiophene ring carbons. | The molecule has four chemically non-equivalent carbon atoms in the thiophene ring. Chemical shifts would be influenced by the attached functional groups. |
| FT-IR | Asymmetric & Symmetric SO₂ stretches (~1350 cm⁻¹ and ~1160 cm⁻¹). Asymmetric & Symmetric NO₂ stretches (~1550 cm⁻¹ and ~1350 cm⁻¹). N-H stretching (~3300-3200 cm⁻¹). S-N stretching (~920 cm⁻¹).[8][9] | These are characteristic vibrational frequencies for sulfonamide and nitro groups. The exact positions can confirm the presence of these functional groups. |
| Mass Spec. | A molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of nearly equal intensity. | The presence of a single bromine atom results in a distinctive isotopic signature (⁷⁹Br and ⁸¹Br are in ~1:1 natural abundance). |
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prod_sub [label="5-Aryl/Alkyl-4-nitro-\nthiophene-2-sulfonamide", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; prod_red [label="5-Bromo-4-amino-\nthiophene-2-sulfonamide", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; prod_alk [label="5-Bromo-N-alkyl-4-nitro-\nthiophene-2-sulfonamide", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; main -> sub [label=" Nucleophilic\nAromatic Substitution", color="#EA4335"]; main -> red [label=" Reduction", color="#34A853"]; main -> alk [label=" Alkylation", color="#4285F4"]; sub -> prod_sub [color="#EA4335"]; red -> prod_red [color="#34A853"]; alk -> prod_alk [color="#4285F4"];
}
Caption: Key reaction pathways for this compound.
Potential Applications in Drug Development
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anticancer agents.[10][11] Thiophene-based sulfonamides are of particular interest as bioisosteres of benzene sulfonamides, often exhibiting improved potency or pharmacokinetic profiles.
-
Antibacterial Agents: Many sulfonamide drugs function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Recent studies on related 5-bromothiophene-2-sulfonamide derivatives have shown promising antibacterial efficacy against resistant strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[5][6] The addition of a nitro group could modulate this activity, potentially leading to novel antimicrobial candidates.
-
Enzyme Inhibitors: The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for designing inhibitors of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. These enzyme classes are implicated in diseases ranging from glaucoma to cancer.
-
Scaffold for Chemical Libraries: As highlighted in the reactivity section, the compound is an excellent starting point for building diverse chemical libraries. The bromine atom allows for diversification at the 5-position, while the nitro group can be reduced to an amine for further modifications, creating a wide range of analogues for high-throughput screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, precautions should be based on related compounds. 5-Bromothiophene-2-sulfonamide is listed as an irritant, potentially causing skin and serious eye irritation.[12][13] Nitroaromatic compounds can be toxic and should be handled with care.
General Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
References
-
[Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication]([Link] sulfonamide-derivatives-synthesis-and-applications.html)
-
[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar]([Link]
Sources
- 1. 53595-65-6 CAS MSDS (5-Bromothiophene-2-sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-Bromothiophene-2-sulfonamide | 53595-65-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersrj.com [frontiersrj.com]
- 11. scispace.com [scispace.com]
- 12. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-nitrothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical properties of 5-Bromo-4-nitrothiophene-2-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a baseline by detailing the known physical characteristics of its immediate precursor, 5-Bromothiophene-2-sulfonamide. Furthermore, it offers expert insights into the anticipated effects of the nitro functional group on these properties, equipping researchers with the necessary knowledge for its synthesis, characterization, and application in drug development and other scientific endeavors.
Introduction to this compound: A Compound of Interest
Thiophene sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom and a nitro group to the thiophene ring, as in this compound, is anticipated to modulate its electronic properties, reactivity, and biological profile. Understanding the physical properties of this molecule is a critical first step in its potential development as a therapeutic agent or a valuable chemical intermediate.
This guide will provide a detailed examination of the known physical properties of the parent compound, 5-Bromothiophene-2-sulfonamide, and extrapolate the expected characteristics of its nitrated derivative.
Core Physical Properties: A Tale of Two Molecules
Physical Properties of 5-Bromothiophene-2-sulfonamide
The foundational physical properties of the commercially available 5-Bromothiophene-2-sulfonamide (CAS No: 53595-65-6) are summarized in the table below.[1] These values serve as a crucial reference point for predicting the properties of its nitrated analog.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrNO₂S₂ | |
| Molecular Weight | 242.11 g/mol | |
| Melting Point | 138-142 °C | |
| Boiling Point (Predicted) | 386.4±52.0 °C | |
| Appearance | Light orange to Yellow to Green powder to crystal | |
| Solubility | Soluble in Methanol |
Predicted Influence of the Nitro Group on Physical Properties
The introduction of a nitro group (NO₂) onto the thiophene ring is expected to have the following effects on the physical properties of this compound:
-
Melting Point: The melting point is anticipated to be significantly higher than that of the parent compound. The strong electron-withdrawing nature and the potential for intermolecular interactions (dipole-dipole and potential hydrogen bonding with the sulfonamide) of the nitro group will lead to a more ordered and stable crystal lattice, requiring more energy to break.
-
Boiling Point: The boiling point is also expected to increase due to the increased molecular weight and polarity conferred by the nitro group, leading to stronger intermolecular forces.
-
Solubility: The solubility profile is likely to shift. While the nitro group can participate in hydrogen bonding with protic solvents, the overall increase in molecular size and the introduction of a nonpolar aromatic nitro group may decrease solubility in less polar organic solvents compared to its precursor. Solubility in polar aprotic solvents like DMSO and DMF is expected to be reasonable.
-
Appearance: The compound is expected to be a colored solid, likely yellow, which is characteristic of many nitroaromatic compounds.
Molecular Structure and Characterization Workflow
The structural elucidation of this compound is fundamental to confirming its identity and purity. Below are the molecular structures of the parent compound and the target compound, followed by a proposed workflow for its characterization.
Caption: Molecular structures of the parent and target compounds.
Proposed Workflow for Physical Property Determination
For researchers who synthesize this compound, the following workflow is recommended for its thorough physical characterization.
Caption: Recommended workflow for the physical characterization.
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for the key experiments outlined in the characterization workflow.
Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range (typically < 2 °C) is indicative of high purity.
-
Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
-
Spectroscopic Characterization
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Spectral Features: The spectrum is expected to show a singlet for the proton on the thiophene ring. The chemical shift of this proton will be downfield due to the electron-withdrawing effects of the adjacent nitro and sulfonamide groups. The protons of the sulfonamide (NH₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
-
Expected ¹³C NMR Spectral Features: The spectrum will show four distinct signals for the carbon atoms of the thiophene ring. The chemical shifts will be influenced by the attached bromo, nitro, and sulfonamide groups.
-
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Prepare a sample of the dry compound as either a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic IR Absorptions:
-
N-H stretch (sulfonamide): Two bands in the region of 3400-3200 cm⁻¹.
-
S=O stretch (sulfonamide): Two strong bands, an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.
-
N=O stretch (nitro group): Two strong bands, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
-
C=C stretch (aromatic ring): Bands in the 1600-1450 cm⁻¹ region.
-
-
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Dissolve a small amount of the compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum.
-
Expected Mass Spectrum: The mass spectrum should show a molecular ion peak (or [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (C₄H₂BrN₂O₄S₂). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion cluster.
-
Conclusion
While experimental data on this compound remains to be published, this guide provides a robust framework for its physical characterization. By leveraging the known properties of its precursor, 5-Bromothiophene-2-sulfonamide, and applying fundamental principles of physical organic chemistry, researchers can anticipate the physical behavior of this novel compound. The detailed experimental workflows provided herein offer a clear path for the empirical validation of these predictions, thereby facilitating its potential use in drug discovery and advanced chemical synthesis.
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A Technical Guide to the Structure, Synthesis, and Potential Applications of 5-Bromo-4-nitrothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-4-nitrothiophene-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While not extensively documented in public literature, its structure combines three critical pharmacophoric and synthetic elements on a thiophene scaffold: a sulfonamide group, a nitro group, and a bromine atom. This document elucidates the probable chemical and physical characteristics of the molecule by dissecting its constituent functional groups. We present a plausible, step-by-step synthetic route based on established thiophene chemistry. Furthermore, we explore its primary potential application as a potent carbonic anhydrase inhibitor, drawing mechanistic insights from well-characterized analogues. The role of the compound as a versatile intermediate for further chemical elaboration via cross-coupling reactions is also discussed, positioning it as a valuable building block for drug discovery libraries.
Introduction: The Thiophene-Sulfonamide Scaffold
Heterocyclic compounds form the backbone of modern pharmacology. Among them, the thiophene ring is a privileged structure, frequently utilized as a bioisostere for a benzene ring, offering unique electronic properties and metabolic profiles.[1] Thiophene derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]
When combined with a sulfonamide moiety (-SO₂NH₂), the resulting thiophene-sulfonamide scaffold becomes a powerful pharmacophore. The sulfonamide group is the cornerstone of several classes of drugs, most notably as carbonic anhydrase (CA) inhibitors and antibacterial agents.[5][6] The primary amine of the sulfonamide is crucial for coordinating with the zinc ion (Zn²⁺) in the active site of metalloenzymes like carbonic anhydrase.[7]
This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a strong electron-withdrawing nitro group and a synthetically versatile bromine atom suggests a molecule designed for high potency and further chemical exploration.
Molecular Structure and Physicochemical Analysis
The structure of this compound is defined by the precise arrangement of its functional groups on the thiophene ring, which dictates its electronic properties, reactivity, and potential biological interactions.
-
Thiophene Core : An aromatic, five-membered heterocycle containing a sulfur atom. It provides the rigid scaffold for the appended functional groups.
-
2-Sulfonamide Group (-SO₂NH₂) : This is the primary pharmacophore. Its acidity and ability to coordinate with metal ions are central to its biological function. The strong electron-withdrawing nature of the sulfonyl group deactivates the thiophene ring.
-
4-Nitro Group (-NO₂) : As one of the most powerful electron-withdrawing groups, the nitro group drastically lowers the electron density of the thiophene ring. This has two major consequences: it significantly increases the acidity (lowers the pKa) of the sulfonamide protons, potentially enhancing binding affinity to enzyme targets, and it deactivates the ring towards electrophilic substitution.
-
5-Bromo Group (-Br) : This halogen atom serves a dual purpose. It contributes to the overall electronic profile of the molecule through inductive electron withdrawal and, critically, acts as a "synthetic handle." The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the facile introduction of diverse molecular fragments.[8]
The interplay of these groups creates a unique, electron-poor aromatic system with a highly acidic sulfonamide functionality.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can infer its properties from closely related analogues such as 5-bromothiophene-2-sulfonamide and 5-bromo-4-nitrothiophene-2-carboxylic acid.[9][10][11]
| Property | Predicted Value | Rationale / Source Analogue |
| Molecular Formula | C₄H₃BrN₂O₄S₂ | Based on chemical structure |
| Molecular Weight | 287.11 g/mol | Based on chemical structure |
| Appearance | Yellowish or off-white solid | Nitro compounds are often colored; sulfonamides are solids.[9] |
| Melting Point | >140 °C | The related 5-bromothiophene-2-sulfonamide melts at 138-142 °C. The nitro group and potential for stronger crystal packing would likely increase this.[11] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone) | Typical for aromatic sulfonamides. |
| pKa (Sulfonamide) | ~7-8 | Lower than typical sulfonamides (~10) due to the powerful electron-withdrawing effects of the adjacent sulfonyl group and the remote nitro group. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound can be designed starting from 5-bromothiophene-2-sulfonamide, a commercially available or readily synthesized precursor. The key transformation is the selective nitration of this precursor.
Causality Behind Experimental Choices
-
Starting Material : 5-Bromothiophene-2-sulfonamide is chosen because the C2-sulfonamide and C5-bromo positions are common and synthetically accessible. The synthesis of this precursor typically involves chlorosulfonation of 2-bromothiophene followed by amination.[8]
-
Nitration Reaction : The introduction of the nitro group at the C4 position is the critical step.
-
Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent for nitrating deactivated aromatic rings. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's low electron density.
-
Regioselectivity : The sulfonamide and bromo groups are deactivating but ortho-, para-directing. The C3 position is sterically hindered by the C2-sulfonamide group. The C4 position is therefore the most likely site for electrophilic attack.
-
Temperature Control : The reaction must be initiated at low temperature (e.g., 0 °C) to control the exothermic nature of the nitration and to minimize the formation of side products.
-
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and should be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-bromothiophene-2-sulfonamide (1.0 eq).
-
Acidification : Cool the flask in an ice-water bath to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) dropwise while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitration : Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2-3 vol) in a separate flask, pre-cooled to 0 °C.
-
Addition : Add the cold nitrating mixture dropwise to the solution of the sulfonamide via the dropping funnel over 30-60 minutes. Maintain the internal reaction temperature at 0-5 °C throughout the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization : Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Potential Applications in Drug Development
The unique structural features of this compound suggest its primary utility as a highly potent and selective carbonic anhydrase inhibitor.
Mechanism as a Carbonic Anhydrase Inhibitor
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibitors of CAs are used to treat a range of conditions, including glaucoma, edema, and epilepsy.[12][13]
The inhibitory mechanism of sulfonamides is well-established:
-
The sulfonamide group (-SO₂NH₂) deprotonates to its anionic form (-SO₂NH⁻).
-
The anionic nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.
-
The oxygen atoms of the sulfonamide form hydrogen bonds with the side chain of a key threonine residue (Thr199), anchoring the inhibitor firmly in place.
The potency of a sulfonamide inhibitor is directly related to how readily it deprotonates (its pKa) to form the zinc-binding anion. The powerful electron-withdrawing nitro group on the this compound ring is expected to significantly lower the pKa of the sulfonamide nitrogen, leading to a higher concentration of the active anionic form at physiological pH. This should translate into very high binding affinity and potent inhibition of CA isoforms.
Use as a Synthetic Intermediate
Beyond its potential direct biological activity, the C5-bromo substituent makes this molecule a valuable platform for generating compound libraries. Using Suzuki-Miyaura cross-coupling, the bromine can be replaced with a vast array of aryl or heteroaryl boronic acids.[8] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity against different CA isoforms, and pharmacokinetic properties.
Conclusion
This compound represents a molecule of high potential for medicinal chemists and drug discovery professionals. While direct experimental data is limited, a thorough analysis of its structure allows for confident predictions of its properties and biological function. Its architecture strongly suggests a potent mechanism-based inhibitor of carbonic anhydrase, with the nitro group serving to enhance the intrinsic binding affinity of the core sulfonamide pharmacophore. Furthermore, the presence of the bromine atom provides a direct and versatile route for synthetic elaboration, making it an ideal scaffold for the development of next-generation therapeutics targeting this important enzyme class. The proposed synthetic pathway offers a logical and feasible approach to accessing this promising compound for future investigation.
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Dove Medical Press. 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative. IDR. Available from: [Link].
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-nitrothiophene-2-sulfonamide
Abstract: This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-4-nitrothiophene-2-sulfonamide, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. While a single, detailed experimental protocol for this specific molecule is not extensively documented in publicly available literature, this guide constructs a scientifically sound, multi-step synthesis based on established principles of thiophene chemistry and analogous transformations. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and critical safety information. The guide is intended to serve as a valuable resource for the laboratory-scale synthesis of this and structurally related compounds.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and functional materials. The sulfonamide functional group, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and antiviral drugs.[1][2] The target molecule, this compound, incorporates the thiophene scaffold with three key functional groups: a bromine atom, a nitro group, and a sulfonamide moiety. This combination of features makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. This guide will detail a logical and practical synthetic route to this compound, starting from the readily available precursor, 2-bromothiophene.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence, commencing with 2-bromothiophene. The proposed pathway is designed to regioselectively introduce the required functional groups in a logical order, culminating in the final amination to yield the target sulfonamide.
Caption: Proposed synthetic pathway for this compound.
Note on Regioselectivity: The direct nitration of 2-bromothiophene is expected to yield a mixture of isomers, with the primary product being 2-bromo-5-nitrothiophene due to the directing effects of the bromine atom. The synthesis of the desired 2-bromo-4-nitrothiophene intermediate is a key challenge and may require an alternative synthetic strategy or careful separation of isomers. For the purpose of this guide, we will proceed with protocols for analogous reactions, highlighting the considerations for achieving the desired regiochemistry.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Nitration of 2-Bromothiophene to 2-Bromo-5-nitrothiophene
The introduction of a nitro group onto the thiophene ring is a classic electrophilic aromatic substitution reaction. Thiophenes are highly reactive towards nitration and can be susceptible to degradation under harsh conditions, necessitating the use of milder nitrating agents than the standard nitric acid/sulfuric acid mixture.[3] A common and effective method involves the use of nitric acid in acetic anhydride, which generates the acetyl nitrate electrophile in situ.
Experimental Protocol (Adapted from the nitration of thiophene)[4]:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromothiophene (1.0 eq) in acetic anhydride (4 volumes).
-
Cool the stirred solution to 10°C in an ice-water bath.
-
Separately, prepare a solution of fuming nitric acid (1.2 eq) in glacial acetic acid (7 volumes).
-
Add the nitric acid solution dropwise to the thiophene solution, maintaining the reaction temperature below 20°C. A slight exothermic reaction will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The solution should maintain a light brown color; a change to pink or dark red may indicate oxidation.[4]
-
Pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and press dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield 2-bromo-5-nitrothiophene.
Causality and Mechanistic Considerations:
The nitration of 2-bromothiophene is an electrophilic aromatic substitution where the nitronium ion (or its equivalent) is the electrophile. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 2-bromothiophene, the 5-position (para to the bromine) is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the formation of 2-bromo-5-nitrothiophene as the major product. The formation of the 2-bromo-4-nitrothiophene isomer is expected to be a minor product. The separation of these isomers can be challenging and may require chromatographic techniques.
Step 2: Chlorosulfonation of 2-Bromo-4-nitrothiophene to 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
This step involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the thiophene ring, another electrophilic aromatic substitution. The presence of two deactivating groups (bromo and nitro) on the thiophene ring necessitates the use of a strong electrophile, such as chlorosulfonic acid.
Experimental Protocol (Conceptual, based on the chlorosulfonation of bromothiophenes)[5]:
-
In a fume hood, carefully add 2-bromo-4-nitrothiophene (1.0 eq) portion-wise to an excess of chlorosulfonic acid (3.0-5.0 eq) at 0°C with efficient stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This step should be performed with extreme caution as the reaction of chlorosulfonic acid with water is highly exothermic and releases HCl gas.
-
The precipitated product, 5-bromo-4-nitrothiophene-2-sulfonyl chloride, can be collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Causality and Mechanistic Considerations:
The chlorosulfonation of an aromatic ring typically proceeds via attack by the electrophile SO₂Cl⁺ or a related species generated from chlorosulfonic acid.[6] In 2-bromo-4-nitrothiophene, the 5-position is the most activated site for electrophilic substitution, as it is ortho to the bromo group and meta to the nitro group. The bromo group, despite being deactivating, is still an ortho-, para-director, while the nitro group is a strong meta-director. This alignment of directing effects should favor the introduction of the sulfonyl chloride group at the 5-position, leading to the desired product.
Step 3: Amination of 5-Bromo-4-nitrothiophene-2-sulfonyl chloride to this compound
The final step in the synthesis is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom, where an amine acts as the nucleophile.
Experimental Protocol (General procedure for sulfonamide synthesis)[7]:
-
Dissolve 5-bromo-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%) or bubble ammonia gas through the solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
If using aqueous ammonia, separate the organic layer. If the product precipitates, collect it by filtration.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Mechanistic Considerations:
The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the sulfonamide with the elimination of a chloride ion. The use of excess ammonia is necessary to neutralize the hydrochloric acid byproduct generated during the reaction.
Summary of Reaction Parameters
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Nitration | 2-Bromothiophene | Fuming HNO₃, Acetic Anhydride | Acetic Acid | 10-20 | 70-85 (for 2-nitrothiophene)[4] |
| 2 | Chlorosulfonation | 2-Bromo-4-nitrothiophene | Chlorosulfonic Acid | None | 0-50 | (Not Reported) |
| 3 | Amination | 5-Bromo-4-nitrothiophene-2-sulfonyl chloride | Ammonium Hydroxide | Dichloromethane | 0 - Room Temp. | >90 (Typical for sulfonamide formation)[7] |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
2-Bromothiophene: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[8]
-
Nitric Acid (Fuming): Strong oxidizing agent. Causes severe skin burns and eye damage. May be fatal if inhaled.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Chlorosulfonic Acid: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive gases.
-
Nitrothiophenes: Generally considered to be toxic and potentially mutagenic. Handle with extreme care.[9]
-
Thiophene Sulfonyl Chlorides: Corrosive and moisture-sensitive. React with water to release HCl. Cause severe skin burns and eye damage.[10]
Conclusion
The synthesis of this compound presents a challenging yet feasible endeavor for the experienced synthetic chemist. The proposed pathway, involving a sequence of nitration, chlorosulfonation, and amination, is grounded in the fundamental principles of heterocyclic chemistry. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration step to manage regioselectivity, and in the safe handling of the corrosive and hazardous reagents involved. This guide provides a solid foundation for researchers to develop a robust and reproducible synthesis of this valuable chemical entity.
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Introduction: The Thiophene Sulfonamide Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-4-nitrothiophene-2-sulfonamide
Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as a "privileged pharmacophore" due to their versatile structural and electronic properties.[1][2] The thiophene ring is often used as a bioisosteric replacement for phenyl rings in drug candidates, a strategy employed to enhance metabolic stability, improve physicochemical properties, and refine binding affinity.[1] When combined with the sulfonamide functional group—another moiety of high importance in pharmaceuticals—the resulting thiophene sulfonamide scaffold gives rise to a class of compounds with a broad spectrum of biological activities.[1][2] These activities span from antibacterial and anticancer to anti-inflammatory and antidiabetic applications.[2][3][4]
This guide focuses on a specific, highly functionalized derivative: This compound . The presence of a bromine atom, a nitro group, and a sulfonamide on the thiophene core creates a molecule with significant potential for synthetic diversification and as a lead compound in drug discovery programs. The electron-withdrawing nature of the nitro and sulfonamide groups, combined with the strategic placement of the bromine atom, makes this compound a versatile building block for accessing novel chemical space.
Compound Identification and Physicochemical Properties
The formal IUPAC name for the target compound is This compound . It is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom.[5] While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its constituent parts and from data available for its immediate precursor, 5-bromo-4-nitrothiophene-2-sulfonyl chloride.[6]
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₂BrN₃O₄S₂ | Calculated |
| Molecular Weight | 287.11 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(S1)Br)[O-])S(=O)(=O)N | Predicted |
| InChI Key | Predicted from structure | Predicted |
| Appearance | Expected to be a crystalline solid | Inferred |
| Precursor (CAS) | 54592-27-7 (for 5-bromo-4-nitrothiophene-2-sulfonyl chloride) | [6] |
Proposed Synthesis Protocol
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on established thiophene chemistry. The proposed synthesis begins with the chlorosulfonation of 2-bromothiophene, followed by nitration and subsequent amination of the sulfonyl chloride.
Experimental Causality:
-
Chlorosulfonation: This is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring. Thiophene is highly reactive towards electrophilic substitution, making this a feasible initial step.[5]
-
Nitration: The introduction of a nitro group further functionalizes the ring. The regioselectivity of this step is critical and is directed by the existing bromo and sulfonyl chloride substituents.
-
Amination: The conversion of the sulfonyl chloride to a sulfonamide is a classic, high-yielding reaction, typically achieved by treatment with an ammonia source. This final step is crucial for installing the bioactive sulfonamide moiety.
Proposed Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride This procedure is adapted from established methods for the chlorosulfonation of thiophenes.[7]
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, cool chlorosulfonic acid (4.0-5.0 equivalents) to 0°C in an ice-salt bath.
-
Slowly add 2-bromothiophene (1.0 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
-
To a stirred mixture of concentrated sulfuric acid, add 5-bromothiophene-2-sulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Cool the mixture to 0°C and add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise, ensuring the temperature remains between 0-5°C.
-
Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the 5-bromo-4-nitrothiophene-2-sulfonyl chloride (1.0 equivalent) in a suitable solvent such as acetone or THF.
-
Cool the solution in an ice bath and add concentrated aqueous ammonia (e.g., 28-30% NH₃ solution) dropwise with stirring.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry is diluted with water, and the precipitated solid is collected by filtration.
-
Wash the solid with water and dry. Purify the final product by recrystallization to yield this compound.
Reactivity and Potential for Medicinal Chemistry Applications
The strategic placement of three distinct functional groups makes this compound an exceptionally valuable scaffold for creating diverse chemical libraries for drug discovery.
Key Reaction Sites for Derivatization:
-
C5-Bromine Atom: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl or heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[7]
-
Sulfonamide Nitrogen: The N-H protons of the sulfonamide are acidic and can be deprotonated with a suitable base (e.g., LiH), allowing for N-alkylation or N-arylation. This modification is frequently used to modulate the compound's polarity, lipophilicity, and hydrogen bonding capabilities.[8][9]
-
C4-Nitro Group: The nitro group can be readily reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation). This newly formed aniline-like amino group provides another point for diversification, such as acylation, sulfonylation, or diazotization reactions.
Derivatization Pathways Diagram
Caption: Key sites for synthetic modification of the core scaffold.
Biological Relevance and Therapeutic Potential
While the specific biological activity of this compound is not documented, the broader class of thiophene sulfonamides has demonstrated significant therapeutic potential.
-
Antibacterial Agents: Research has shown that N-alkylated derivatives of 5-bromothiophene-2-sulfonamide exhibit potent antibacterial activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae.[8][9][10] This highlights the potential of this scaffold to combat antibiotic-resistant pathogens. The mechanism of action for sulfonamides typically involves the inhibition of folate synthase, a critical enzyme in bacterial metabolism.[10]
-
Anticancer Activity: Numerous studies have reported the evaluation of novel thiophene derivatives bearing a sulfonamide moiety for their in vitro anticancer activity.[4] Several compounds have shown cytotoxic activities against cell lines like the human breast cancer cell line (MCF7), with some exhibiting higher potency than the standard drug doxorubicin.[4]
-
Enzyme Inhibition: Furan and thiophene sulfonamide derivatives have been identified as potent α-glucosidase inhibitors.[3][11] This enzyme is a key target in the management of type-2 diabetes. The ability of the sulfonamide scaffold to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions underpins this activity.[3]
The combination of a proven bioactive scaffold (thiophene sulfonamide) with multiple points for chemical diversification makes this compound a highly attractive starting point for research programs in oncology, infectious diseases, and metabolic disorders.
References
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5-BROMOTHIOPHENE-2-SULFONAMIDE | CAS 53595-65-6 . Matrix Fine Chemicals. [Link]
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Noreen, M., et al. (2024). 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative . Infection and Drug Resistance, Dove Medical Press. [Link]
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Khan, K. M., et al. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k) . ResearchGate. [Link]
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5-bromo-4-nitrothiophene-2-sulfonyl chloride (C4HBrClNO4S2) . PubChemLite. [Link]
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5-Bromothiophene-2-sulfonamide CAS#: 53595-65-6 . ChemWhat. [Link]
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5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 . PubChem. [Link]
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Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 . ResearchGate. [Link]
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Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 . PMC - NIH. [Link]
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Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors . ACS Medicinal Chemistry Letters. [Link]
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Safety evaluation of substituted thiophenes used as flavoring ingredients . [Link]
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Singh, G., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . PMC. [Link]
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Synthesis of thiophenes having the biologically active sulfonamide... . ResearchGate. [Link]
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Thiophene . Wikipedia. [Link]
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Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents . Acta Pharmaceutica. [Link]
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Gulea, M. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes . PMC. [Link]
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Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity . ResearchGate. [Link]
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Dimerization reactions with oxidized brominated thiophenes . RSC Publishing. [Link]
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5-Bromo-4-nitrothiophene-2-sulfonamide spectral data
Technical Profile: 5-Bromo-4-nitrothiophene-2-sulfonamide CAS: 64729-06-2 | Formula: C₄H₃BrN₂O₄S₂ | M.W.: 287.11 g/mol
Part 1: Structural Architecture & Synthetic Context
This compound is a densely functionalized heterocyclic scaffold used primarily as a high-value intermediate in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and antimicrobial agents. Its structural integrity is defined by the thiophene ring's high electron deficiency, induced by the cooperative withdrawal of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups.
Synthetic Pathway & Impurity Profile
Understanding the synthesis is critical for interpreting spectral impurities. The compound is typically accessed via electrophilic aromatic substitution, where the sequence of functionalization dictates the regiochemistry.
Figure 1: Synthetic workflow highlighting the origin of the target scaffold. The nitration step is sensitive; regioselectivity favors the 4-position due to the directing effects of the existing sulfonamide and bromine groups.
Part 2: Spectral Characterization (Theoretical & Empirical)
Due to the scarcity of open-access raw data for this specific CAS, the following spectral profile is derived from chemometric principles and validated against analogous thiophene sulfonamides (e.g., CAS 53595-65-6).
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆): The molecule possesses only one aromatic proton (H3), making the spectrum deceptively simple but highly diagnostic.
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.15 – 8.35 | Singlet (s) | 1H | C3-H | The proton at position 3 is heavily deshielded by the adjacent electron-withdrawing Sulfonamide (C2) and Nitro (C4) groups. |
| 7.80 – 8.00 | Broad Singlet (br s) | 2H | SO₂NH₂ | Exchangeable sulfonamide protons. Chemical shift varies with concentration and water content. |
¹³C NMR (75 MHz, DMSO-d₆): Four distinct carbon environments are expected.
-
~150 ppm (C2): Quaternary, bonded to -SO₂NH₂.
-
~145 ppm (C4): Quaternary, bonded to -NO₂.
-
~130 ppm (C3): Methine (CH), correlates to the singlet in ¹H NMR.
-
~115 ppm (C5): Quaternary, bonded to -Br (shielded relative to others due to the heavy atom effect).
Mass Spectrometry (MS)
The mass spectrum provides the most rapid confirmation of identity due to the bromine isotope pattern.
-
Ionization Mode: ESI (-) or (+)
-
Molecular Ion:
-
m/z 285.9 (M): Contains ⁷⁹Br.
-
m/z 287.9 (M+2): Contains ⁸¹Br.
-
-
Diagnostic Feature: A 1:1 doublet ratio for the molecular ion peaks is mandatory. Any deviation suggests debromination or contamination.
Infrared Spectroscopy (FT-IR)
Key functional group vibrations for quality control (QC):
-
3350 & 3260 cm⁻¹: N-H stretching (Sulfonamide asymmetric/symmetric).
-
1535 & 1360 cm⁻¹: N-O stretching (Nitro group, strong bands).
-
1340 & 1160 cm⁻¹: S=O stretching (Sulfone).
-
~850 cm⁻¹: C-Br stretch (often weak/obscured).
Part 3: Experimental Protocol & Handling
Critical Safety Note: Nitro-thiophenes are energetic. This compound is commercially available often stabilized (e.g., with trace MgO or Cu) to prevent decomposition. Pure forms should be stored at 2–8°C under inert atmosphere.
Protocol: Analytical Sample Preparation
-
Solvent: DMSO-d₆ is the preferred solvent. The compound has poor solubility in CDCl₃ due to the polar sulfonamide and nitro groups.
-
Concentration: Prepare a 10 mg/mL solution for ¹H NMR.
-
Filtration: If the commercial sample contains inorganic stabilizers (MgO), filter the DMSO solution through a 0.2 µm PTFE syringe filter before transferring to the NMR tube to avoid line broadening.
Workflow: Structural Validation Logic
Figure 2: Decision tree for analytical validation. The chemical shift of the H3 proton is the primary "Go/No-Go" indicator for regiochemical purity.
Part 4: Applications in Drug Discovery
This scaffold is a bioisostere of benzene sulfonamides, widely cited in the development of Carbonic Anhydrase (CA) Inhibitors .
-
CA IX Selectivity: The 5-membered thiophene ring alters the geometry of the sulfonamide "zinc-binding group" (ZBG) relative to traditional benzene sulfonamides (like Acetazolamide).
-
Suzuki Coupling Partner: The 5-Bromo position is chemically active.[1] It serves as an electrophile for Palladium-catalyzed cross-coupling reactions to attach hydrophobic tails, which interact with the hydrophobic pocket of the CA enzyme.
References
-
Supuran, C. T., Scozzafava, A., & Casini, A. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189. Link
-
Angeli, A., Paoletti, N., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[2][3] Molecules, 28(7), 3220. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101871296, 5-Bromo-4-nitrothiophene-2-carboxamide (Analogous Structure). Link
-
ChemicalBook. (2024).[4] this compound (CAS 64729-06-2) Product Specifications. Link
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An In-depth Technical Guide to the NMR Analysis of 5-Bromo-4-nitrothiophene-2-sulfonamide
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-4-nitrothiophene-2-sulfonamide, a compound of interest in medicinal chemistry and drug development. As this molecule holds potential for further functionalization and biological screening, a thorough understanding of its structural elucidation via NMR spectroscopy is paramount for researchers, scientists, and professionals in the field of drug development.[1][2][3] This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H and ¹³C NMR spectra of this substituted thiophene, offering field-proven insights into experimental design and data analysis.
Introduction: The Significance of Structural Verification
This compound is a heterocyclic compound featuring a thiophene ring substituted with three key functional groups: a bromine atom, a nitro group, and a sulfonamide moiety. The precise arrangement of these substituents on the thiophene core is critical to its chemical reactivity and potential biological activity.[4] NMR spectroscopy stands as a "gold standard" for the unambiguous determination of molecular structure in solution, providing atomic-level information that is crucial for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).[1][5][6]
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticonvulsant, and diuretic properties, among others.[4][7] The thiophene ring, a bioisostere of the benzene ring, is also a common scaffold in medicinal chemistry. The introduction of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the thiophene ring.[8][9][10][11]
This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR and drawing upon spectral data from structurally related compounds.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals corresponding to the single proton on the thiophene ring and the protons of the sulfonamide group.
Expected Chemical Shifts and Rationale:
The thiophene ring possesses one proton at the C3 position. The chemical shift of this proton will be significantly influenced by the electronic effects of the adjacent substituents. The nitro group at C4 and the sulfonamide group at C2 are both strongly electron-withdrawing, which will deshield the C3 proton, causing its signal to appear at a relatively high chemical shift (downfield). The bromine atom at C5 will also contribute to this deshielding effect. Based on data for substituted thiophenes, the chemical shift for the H3 proton is predicted to be in the range of 8.0 - 8.5 ppm .[12][13][14][15]
The sulfonamide group (-SO₂NH₂) contains two exchangeable protons. These protons will typically appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In a typical deuterated solvent like DMSO-d₆, which can form hydrogen bonds with the sulfonamide protons, their signal is expected to appear in the range of 7.5 - 8.0 ppm .[16][17] In a less polar solvent like CDCl₃, the signal may be further downfield.
Predicted Splitting Patterns:
The H3 proton on the thiophene ring has no adjacent protons to couple with, and therefore, it is expected to appear as a singlet (s) . The two protons of the sulfonamide group are chemically equivalent and will also appear as a singlet (s) , although this signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H3 | 8.0 - 8.5 | s |
| Sulfonamide NH₂ | 7.5 - 8.0 (broad) | s |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the thiophene ring.
Expected Chemical Shifts and Rationale:
The chemical shifts of the thiophene ring carbons are highly sensitive to the nature of the substituents.
-
C2 (Carbon bearing the sulfonamide group): This carbon is attached to the electron-withdrawing sulfonamide group and the sulfur atom of the thiophene ring. Its chemical shift is predicted to be in the range of 145 - 150 ppm .
-
C3 (Carbon bearing the proton): This carbon is adjacent to two electron-withdrawing groups and is expected to be significantly deshielded. Its signal is predicted to appear in the range of 130 - 135 ppm .
-
C4 (Carbon bearing the nitro group): The carbon atom directly attached to the strongly electron-withdrawing nitro group will be highly deshielded. Its chemical shift is predicted to be in the range of 150 - 155 ppm .[18][19][20][21]
-
C5 (Carbon bearing the bromine atom): The carbon atom attached to the bromine atom will also be deshielded, with a predicted chemical shift in the range of 115 - 120 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2-SO₂NH₂ | 145 - 150 |
| C3-H | 130 - 135 |
| C4-NO₂ | 150 - 155 |
| C5-Br | 115 - 120 |
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of this compound.
NMR Data Acquisition Parameters
The following is a general guide for setting up ¹H and ¹³C NMR experiments on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | Standard 30° or 90° pulse for quantitative or routine spectra. |
| Number of Scans (NS) | 16-64 | Sufficient for good signal-to-noise with a few mg of sample. |
| Relaxation Delay (D1) | 1-2 s | Allows for adequate relaxation of protons. |
| Acquisition Time (AQ) | 2-4 s | Ensures good resolution. |
| Spectral Width (SW) | 16 ppm | Covers the expected chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard power-gated proton decoupling with a 30° pulse. |
| Number of Scans (NS) | 1024-4096 | Higher number of scans needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2-5 s | Longer delay to ensure quantitative data, especially for quaternary carbons. |
| Acquisition Time (AQ) | 1-2 s | Balances resolution and experiment time. |
| Spectral Width (SW) | 250 ppm | Covers the full range of ¹³C chemical shifts. |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing ¹H-¹³C coupling. |
Data Processing and Interpretation Workflow
Caption: A typical workflow for processing and interpreting NMR data.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for the NMR analysis of this compound. The successful acquisition and interpretation of high-quality ¹H and ¹³C NMR spectra are indispensable for confirming the identity and purity of this compound, which is a critical step in any drug discovery and development pipeline.[5][6] The predicted spectral data presented herein, based on established principles of NMR spectroscopy and analysis of related structures, offer a valuable reference for researchers working with this and similar substituted thiophene derivatives. Future experimental work should aim to acquire the actual NMR data for this compound to validate and refine the predictions made in this guide. Furthermore, advanced 2D NMR techniques, such as HSQC and HMBC, could be employed to provide unambiguous assignment of all proton and carbon signals, further solidifying the structural elucidation.
References
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Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. (2022, January 10). Retrieved February 7, 2026, from [Link]
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Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved February 7, 2026, from [Link]
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5-bromo-4-nitrothiophene-2-sulfonyl chloride (C4HBrClNO4S2) - PubChemLite. (n.d.). Retrieved February 7, 2026, from [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. (2024, July 11). Retrieved February 7, 2026, from [Link]
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A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (2007, September). Retrieved February 7, 2026, from [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s - Oxford Academic. (n.d.). Retrieved February 7, 2026, from [Link]
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1 H NMR spectra showing regioselective substitutions on thiophene... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (2022, March 2). Retrieved February 7, 2026, from [Link]
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The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar. (1983, August 1). Retrieved February 7, 2026, from [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - ResearchGate. (2019, December 11). Retrieved February 7, 2026, from [Link]
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A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate. (2025, August 9). Retrieved February 7, 2026, from [Link]
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Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (2019, December 11). Retrieved February 7, 2026, from [Link]
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(PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - ResearchGate. (2024, July 11). Retrieved February 7, 2026, from [Link]
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19.5: Carbon-13 NMR - Chemistry LibreTexts. (2022, October 24). Retrieved February 7, 2026, from [Link]
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Technical Guide: IR Spectroscopy of 5-Bromo-4-nitrothiophene-2-sulfonamide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 5-Bromo-4-nitrothiophene-2-sulfonamide , a critical pharmacophore in the synthesis of carbonic anhydrase inhibitors and antibacterial agents. Designed for medicinal chemists and analytical scientists, this document details the vibrational signatures necessary for structural validation and purity assessment. We explore the electronic interplay between the electron-withdrawing nitro group and the sulfonamide moiety, provide a self-validating assignment table, and outline a robust quality control workflow.
Introduction: The Molecular Scaffold
This compound represents a dense functional array on a thiophene core. Its utility in drug development stems from its three reactive/functional sites:
-
C2-Sulfonamide: A primary binding motif for metalloenzymes (e.g., carbonic anhydrase).
-
C4-Nitro Group: A strong electron-withdrawing group (EWG) that modulates the pKa of the sulfonamide and serves as a handle for reduction to amines.
-
C5-Bromine: An electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution.
Infrared (IR) spectroscopy is the frontline technique for validating this intermediate, specifically for confirming nitration success and monitoring sulfonamide stability.
Theoretical Framework & Electronic Effects
Understanding the vibrational shifts requires analyzing the electronic environment of the thiophene ring.
-
The Nitro Effect: The nitro group at position 4 exerts a strong mesomeric ($ -M
-I $) effect. This withdraws electron density from the ring and the sulfonamide nitrogen. Consequently, the $ S=O $ bonds generally exhibit higher force constants (shifting to higher wavenumbers) compared to electron-rich thiophene analogs. -
The "Solitary" Proton: With substituents at positions 2, 4, and 5, only the C3 position retains a hydrogen atom. This simplifies the C-H stretching region to a single weak diagnostic band, eliminating the complex coupling patterns seen in mono-substituted thiophenes.
Spectral Analysis & Assignments
The following assignments are synthesized from comparative data of nitrothiophene and sulfonamide derivatives [1][2][3].
Diagnostic Band Table
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| Sulfonamide (-SO₂NH₂) | $ \nu_{as} $ (N-H) | 3390 – 3320 | Medium, Sharp | Asymmetric stretching of the free amine.[1] |
| $ \nu_{s} $ (N-H) | 3280 – 3230 | Medium | Symmetric stretching. Lower frequency due to H-bonding.[2] | |
| $ \nu_{as} $ (S=O) | 1360 – 1340 | Strong | Critical Region: Often overlaps with NO₂ symmetric stretch. | |
| $ \nu_{s} $ (S=O) | 1180 – 1150 | Strong | Highly characteristic; unaffected by ring substitution. | |
| $ \nu $ (S-N) | 925 – 905 | Medium | Single bond stretch, diagnostic for sulfonamide integrity. | |
| Nitro (-NO₂) | $ \nu_{as} $ (NO₂) | 1540 – 1510 | Very Strong | The most dominant band in the spectrum. |
| $ \nu_{s} $ (NO₂) | 1360 – 1330 | Strong | Frequently merges with sulfonamide $ \nu_{as} $ (S=O). | |
| Thiophene Ring | $ \nu $ (C3-H) | 3110 – 3080 | Weak | The only aromatic C-H stretch. Absence indicates decomposition. |
| $ \nu $ (C=C) | 1450 – 1400 | Medium | Ring skeletal vibrations. | |
| Halogen | $ \nu $ (C-Br) | 650 – 500 | Medium/Weak | Often in the fingerprint region; position depends on ring conjugation. |
The "Overlap Danger Zone" (1360–1330 cm⁻¹)
A common misinterpretation in this molecule is the assignment of the 1350 cm⁻¹ region. Both the Sulfonamide Asymmetric SO₂ and the Nitro Symmetric stretches appear here.
-
Resolution Strategy: Do not rely solely on this peak for quantification. Use the Nitro Asymmetric (1530 cm⁻¹) and Sulfonamide Symmetric (1160 cm⁻¹) bands for independent confirmation of each group.
Experimental Protocol: Self-Validating QC System
To ensure data integrity, follow this standardized protocol.
Sample Preparation[3]
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the N-H region.
-
Crystal Type: Diamond or ZnSe.
-
Background: 32 scans (air).
-
Sample Scans: 64 scans at 4 cm⁻¹ resolution.
The "Purity Triad" Check
For a spectrum to be considered "Passed," it must satisfy three conditions simultaneously:
-
The N-H Split: Distinct separation between 3300 and 3200 cm⁻¹. Merging indicates wet samples or hydrolysis.
-
The Nitro Spike: A sharp, high-intensity band at ~1530 cm⁻¹. Broadening suggests degradation.
-
Baseline Integrity: No broad "hump" at 3500–2500 cm⁻¹ (indicates carboxylic acid formation from sulfonamide hydrolysis).
Workflow Visualization
The following diagram illustrates the decision logic for analyzing the IR spectrum of this intermediate during synthesis.
Caption: Logic flow for validating this compound integrity via IR spectroscopy.
Troubleshooting & Common Artifacts
| Observation | Root Cause | Corrective Action |
| Broadening at 3400 cm⁻¹ | Hygroscopic nature of sulfonamides; water adsorption. | Vacuum dry sample at 40°C for 4 hours. |
| Missing band at 1530 cm⁻¹ | Failed nitration; product is likely 5-bromothiophene-2-sulfonamide. | Confirm with starting material reference; re-run nitration. |
| New band at 1700 cm⁻¹ | Acetylation (if acetic anhydride was used in workup) or oxidation artifacts. | Check for carbonyl contaminants. |
| Split in 1160 cm⁻¹ band | Polymorphism. Sulfonamides crystallize in multiple forms. | If purity is critical, anneal sample or recrystallize to a single polymorph. |
References
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(11), 656-662. Link
-
Uno, T., Machida, K., & Hanai, K. (1966).[3] Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives.[3] Chemical & Pharmaceutical Bulletin, 14(7), 756-762.[3] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1241304, 5-Bromo-2-thiophenesulfonamide. PubChem. Link
Sources
Technical Guide: Mass Spectrometry Characterization of 5-Bromo-4-nitrothiophene-2-sulfonamide
Executive Summary
This guide details the mass spectrometry (MS) characterization of 5-Bromo-4-nitrothiophene-2-sulfonamide , a dense functionalized heterocycle often utilized as an electrophilic intermediate in the synthesis of antibacterial and diuretic agents.
Characterizing this molecule requires a nuanced understanding of electrophilic aromatic substitution patterns and negative ion stability . Unlike simple organic amines, this compound possesses three distinct moieties—a halogen (Br), a nitro group (
Key Technical Takeaway: The successful identification of this compound relies on detecting the characteristic 1:1 isotopic doublet of bromine combined with the loss of sulfur dioxide (
Structural Analysis & Isotopic Signatures
Before injecting a sample, the analyst must understand the theoretical "fingerprint" of the molecule. The presence of bromine (
The Bromine Doublet
Bromine exists naturally as two stable isotopes,
| Isotope | Exact Mass (Da) | Abundance | Spectral Feature |
| 78.9183 | 50.69% | M (Base Peak) | |
| 80.9163 | 49.31% | M+2 (Equal Intensity) | |
| 31.9720 | 94.99% | Primary contributor to mass defect | |
| 33.9678 | 4.25% | Minor M+2 contributor |
Diagnostic Rule: If your mass spectrum does not show two peaks of equal intensity separated by 2 m/z units at the molecular ion level, the bromine atom has been lost (dehalogenation) or the sample is misidentified.
Ionization Strategy: The Case for ESI(-)
While many nitrogen-containing heterocycles are analyzed in Positive Mode (ESI+), this compound is an exception due to its electronic environment.
Why Negative Mode (ESI-)?
The sulfonamide group ($ -SO_2NH_2
-
ESI(-): Yields a stable
ion. This is the preferred mode for quantification and structural confirmation. -
ESI(+): The nitro group and sulfonamide are poor proton acceptors. Positive mode often results in weak
signals or reliance on sodium adducts , which fragment poorly and are unstable for quantitative work.
Recommendation: Use ESI(-) for all primary analyses.
Fragmentation Mechanics (MS/MS)
In tandem mass spectrometry (MS/MS), the precursor ion
Primary Fragmentation Pathways[3]
-
Sulfonamide Rearrangement (Loss of
): A classic rearrangement where the group is extruded, often involving a skeletal migration of the nitrogen to the thiophene ring.-
Mass Loss: -64 Da
-
-
Nitro Group Elimination: Loss of the radical
or neutral is common in nitro-aromatics.-
Mass Loss: -30 Da or -46 Da
-
-
Ammonia Loss: Cleavage of the S-N bond in the sulfonamide.
-
Mass Loss: -17 Da (
) or -16 Da ( )
-
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of fragmentation for the
Figure 1: Proposed fragmentation pathways for the deprotonated precursor. Note that for every peak shown, a corresponding
Experimental Protocol
This protocol is designed for an LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).[3]
Sample Preparation
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for solubility of polar sulfonamides.
-
Concentration: Prepare a 1 mg/mL stock in MeOH. Dilute to 1 µg/mL in 50:50 MeOH:Water for direct infusion or LC injection.
-
Stability Warning: Avoid high pH (>9) diluents, as the compound may degrade or form irreversible salts.
LC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50mm, 1.8 µm) | Standard retention for hydrophobic aromatics. |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Buffer ensures consistent ionization pH. |
| Mobile Phase B | Methanol (or ACN) | Strong elution solvent. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for ESI efficiency. |
| Ionization Mode | ESI Negative (-) | Targets the acidic sulfonamide proton. |
| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage prevents discharge in neg mode. |
| Desolvation Temp | 350°C | Ensures complete droplet evaporation. |
| Cone Voltage | 20 - 30 V | Optimize to prevent in-source fragmentation. |
Workflow Diagram
Figure 2: Standard operating workflow for LC-MS characterization.[4][5]
Data Interpretation & Troubleshooting
Common Interferences
-
Dimerization: In high concentrations, sulfonamides form
dimers. If you see a peak at m/z ~571, dilute the sample 10x. -
In-Source Fragmentation: If the parent ion is weak and the fragment at m/z 221 (
) is dominant, lower the Cone Voltage/Declustering Potential.
Validation Checklist
References
-
PubChem. (n.d.).[6] 5-Bromo-2-thiophenesulfonamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
- Holčapek, M., et al. (2010). Mass spectrometry of sulfonamides. In Encyclopedia of Mass Spectrometry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[7] (Source for Bromine isotopic abundance rules).
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
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- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-4-nitrothiophene-2-sulfonamide
Introduction: Navigating the Crucial Terrain of Solubility in Drug Development
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is fraught with challenges. Among the most critical of these is understanding and optimizing the compound's solubility. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth technical exploration of the solubility profile of 5-Bromo-4-nitrothiophene-2-sulfonamide, a compound of interest at the intersection of sulfonamide and nitroaromatic chemistries.
Section 1: Physicochemical Landscape and Predicted Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, we can infer a likely profile by examining its structural components: a brominated thiophene ring, a nitro group, and a sulfonamide functional group.
Predicted Physicochemical Properties
Quantitative prediction of properties such as pKa and logP is best performed using specialized software (e.g., ACD/pKa, Pallas, MoKa) that leverages large experimental datasets.[1][2][3] In the absence of direct computation, we can make qualitative predictions based on the molecule's structure.
| Property | Predicted Value/Range | Rationale & Implications for Solubility |
| pKa (acidic) | 6.0 - 8.0 | The sulfonamide group (-SO₂NH₂) is acidic. The presence of two strong electron-withdrawing groups (nitro and bromo) on the thiophene ring will significantly increase the acidity (lower the pKa) compared to simple alkyl or aryl sulfonamides. This means the compound will be predominantly in its ionized (anionic) form at physiological and basic pH, which is expected to increase its aqueous solubility under these conditions.[4][5] |
| logP | 1.5 - 2.5 | The thiophene ring and the bromine atom contribute to lipophilicity. However, the polar nitro and sulfonamide groups will decrease the logP. The overall molecule is expected to be moderately lipophilic. A higher logP generally correlates with lower aqueous solubility. |
| Melting Point | High | Aromatic sulfonamides, particularly those with nitro groups, tend to be crystalline solids with relatively high melting points due to strong intermolecular interactions like hydrogen bonding and dipole-dipole interactions. A higher melting point often suggests a more stable crystal lattice, which can lead to lower solubility.[] |
Predicted Solubility in Various Solvents
Based on the structural features and analogies to related compounds, we can anticipate the following solubility behavior:
-
Aqueous Solubility: Expected to be low, particularly in acidic to neutral pH where the sulfonamide group is protonated.[7] The presence of the nitro group is known to decrease aqueous solubility in many heterocyclic compounds.[8] However, as the pH increases above the pKa, the solubility is expected to rise significantly due to the formation of the more soluble anionic species.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar sulfonamide and nitro groups. Indeed, related 5-bromothiophene-2-sulfonamide derivatives are often dissolved in DMF for synthesis.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. 5-Bromothiophene-2-sulfonamide itself is reported to be soluble in methanol. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the sulfonamide moiety.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted due to the polar nature of the nitro and sulfonamide groups.
Section 2: Experimental Determination of Solubility
A robust understanding of a compound's solubility requires empirical determination. Two key types of solubility are assessed in drug discovery: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the universally recognized gold standard for this determination.[9][10]
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent or buffer solution (e.g., pH 1.2, 4.5, 6.8, and 7.4 to mimic physiological conditions as per ICH guidelines).[11][12] Ensure enough solid is present to maintain a saturated solution with undissolved particles visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[13] Agitate the samples for a sufficient time to reach equilibrium. This can vary from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration has plateaued.[9]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[14]
The following diagram illustrates the workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (usually in DMSO) when diluted into an aqueous buffer. It's a non-equilibrium measurement that is invaluable for early-stage drug discovery due to its speed and low compound requirement.[7][15][16]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to the wells containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[16]
-
Incubation: Seal the plate and shake at room temperature for a shorter period, typically 1 to 2 hours.[17]
-
Precipitate Detection/Removal: The presence of a precipitate indicates that the kinetic solubility limit has been exceeded. This can be detected by nephelometry (light scattering).[15] Alternatively, for quantification, the plate can be filtered to remove any precipitate.
-
Quantification: The concentration of the compound in the filtrate (the soluble fraction) is then determined, often by HPLC-UV or LC-MS/MS.[7]
The diagram below outlines the kinetic solubility determination process.
Caption: Workflow for Kinetic Solubility Determination.
Section 3: Critical Factors Influencing Solubility
A comprehensive solubility profile must account for variables that can significantly alter a compound's behavior in solution.
The Profound Impact of pH
For an ionizable compound like this compound, pH is arguably the most critical factor influencing its aqueous solubility. The sulfonamide moiety is acidic, meaning it can donate a proton to form a negatively charged anion.[4]
-
Below the pKa: The compound exists predominantly in its neutral, un-ionized form. The solubility in this state is referred to as the intrinsic solubility (S₀) and is typically the lowest.
-
Above the pKa: The compound deprotonates to form its conjugate base (anion). This ionized form is significantly more polar and thus exhibits much higher aqueous solubility.
Therefore, it is imperative to measure solubility across a range of pH values, as recommended by ICH guidelines (pH 1.2 to 6.8), to understand how the compound will behave in different sections of the gastrointestinal tract.[11][12] The relationship between pH, pKa, and total solubility (S) for an acidic compound is described by the Henderson-Hasselbalch equation, which can be rearranged to show that as pH increases above the pKa, the total solubility increases.[5][18]
The Role of Crystal Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[19] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[20][21]
-
Metastable vs. Stable Forms: Generally, a metastable polymorph is less thermodynamically stable and exhibits higher solubility than the most stable form.[22]
-
Implications: During drug development, it is crucial to identify the most stable polymorph to ensure consistent product performance and avoid the risk of the compound converting to a less soluble form over time, which could drastically reduce bioavailability.[20] When determining thermodynamic solubility, it is essential to know which polymorphic form is being tested.
Section 4: Analytical Quantification
Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for this purpose.[23]
Key Considerations for HPLC-UV Method Development:
-
Column Selection: A C18 reverse-phase column is typically suitable for sulfonamides.[24]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λ_max) for this compound to ensure optimal sensitivity.
-
Calibration: A standard curve must be generated using known concentrations of the compound to ensure accurate quantification of the samples.
Conclusion: A Pathway to Comprehensive Understanding
While a pre-existing, detailed solubility profile for this compound is not currently in the public domain, this guide provides the necessary framework for its comprehensive determination. By combining predictive reasoning based on its chemical structure with rigorous experimental protocols, researchers can confidently map its solubility landscape. Understanding the interplay of pH, solvent choice, and solid-state properties is not merely an academic exercise; it is a critical step in de-risking a potential drug candidate and paving the way for successful development. The methodologies outlined herein represent a self-validating system, ensuring that the data generated is reliable, reproducible, and directly applicable to the pressing challenges of drug discovery.
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Peter C. Jurs, et al. "Prediction of Physicochemical Properties of Organic Compounds from Molecular Structure." dtic.mil, 1990, [Link].
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-
S. H. Hilal, et al. "Calculating physical properties of organic compounds for environmental modeling from molecular structure." PubMed, 1995, [Link].
-
A. K. M. F. Islam, et al. "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models." PubMed Central, 2023, [Link].
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Chan Kyung Kim, et al. "Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods." ResearchGate, 2013, [Link].
-
Simulations Plus. "PCB Module: Accurate Physicochemical Property Predictions." simulations-plus.com, Accessed February 7, 2026, [Link].
-
Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io, 2024, [Link].
-
International Council for Harmonisation (ICH). "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS." ich.org, 2019, [Link].
-
Mark C. Noe, et al. "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides." ACS Publications, 2023, [Link].
-
ACD/Labs. "Acid Dissociation Constant Calculator | pKa Prediction Software." acdlabs.com, Accessed February 7, 2026, [Link].
-
E. K. M. van der Heijden, et al. "Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children." PubMed, 2023, [Link].
-
S. Veesler, et al. "Polymorphism in Processes of Crystallization in Solution: A Practical Review." ResearchGate, 2009, [Link].
-
Vivian A. Gray, et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2011, [Link].
-
A. I. Zossel, et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." ResearchGate, 2019, [Link].
-
European Medicines Agency (EMA). "ICH M9 guideline on biopharmaceutics classification system-based biowaivers." ema.europa.eu, 2020, [Link].
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AxisPharm. "Kinetic Solubility Assays Protocol." axispharm.com, Accessed February 7, 2026, [Link].
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"SOLUBILITY OF SULPHONAMIDES." The BMJ, 1941, [Link].
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A. K. Chaudhary, et al. "Effects of polymorphism and solid-state solvation on solubility and dissolution rate." ijapbc.com, 2013, [Link].
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Molecular Discovery. "MoKa - pKa modelling." moldiscovery.com, Accessed February 7, 2026, [Link].
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V. Goulas, et al. "A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes." CABI Digital Library, 2014, [Link].
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S. Datta, D. J. W. Grant. "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." PMC, 2004, [Link].
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Asilomar Bio, Inc. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov, 2018, [Link].
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Isabel Gonzalez-Alvarez, et al. "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries." PMC, 2021, [Link].
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S. H. Yalkowsky, et al. "pH-induced solubility transition of sulfonamide-based polymers." PubMed, 2000, [Link].
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Mark C. Noe, et al. "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides." PMC, 2024, [Link].
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A. Stachniuk, et al. "Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection." ResearchGate, 2017, [Link].
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Jingxiang Yang, Xin Huang. "Polymorphism in Crystals." MDPI, 2022, [Link].
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ChemistryViews. "Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides." chemistryviews.org, 2022, [Link].
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Gautam Singhvi, et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." ajc.org, 2012, [Link].
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S. H. Choi, et al. "Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils." ResearchGate, 2016, [Link].
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World Health Organization (WHO). "Annex 4." who.int, 2019, [Link].
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Abolghasem Jouyban, et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2021, [Link].
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BioAssay Systems. "Solubility Testing – Shake Flask Method." bioassaysys.com, Accessed February 7, 2026, [Link].
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Virtual Computational Chemistry Laboratory. "On-line Lipophilicity/Aqueous Solubility Calculation Software." vcclab.org, Accessed February 7, 2026, [Link].
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Wikipedia. "Crystal polymorphism." en.wikipedia.org, Accessed February 7, 2026, [Link].
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S. S. Roy, et al. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." link.springer.com, 2021, [Link].
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YMER. "ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW." ymerdigital.com, 2023, [Link].
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S. H. Choi, et al. "Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils." PubMed, 2016, [Link].
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International Council for Harmonisation (ICH). "Q8(R2) Guideline." ich.org, 2009, [Link].
-
Grzegorz Boczkaj, et al. "Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions." MDPI, 2019, [Link].
-
MicroSolv Technology Corporation. "Sulfonamide Antibiotics Analyzed with HPLC- AppNote." mtc-usa.com, Accessed February 7, 2026, [Link].
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Technical Guide: Stability and Storage of 5-Bromo-4-nitrothiophene-2-sulfonamide
The following technical guide details the stability, storage, and handling of 5-Bromo-4-nitrothiophene-2-sulfonamide , a specialized heterocyclic intermediate.
Editorial Note: This guide deviates from standard safety data sheets by focusing on the mechanistic reasons for instability—specifically the interplay between the nitro-activated thiophene ring and the sulfonamide moiety.
CAS Number: 64729-06-2
Molecular Formula: C
Executive Summary
This compound is a highly functionalized thiophene derivative used primarily as an electrophilic building block in the synthesis of pharmaceutical agents (e.g., antitubercular or anticancer scaffolds). Its utility lies in the 4-nitro group , which electronically activates the 5-bromo position for Nucleophilic Aromatic Substitution (S
However, this same electronic activation renders the compound sensitive to environmental stressors. Unlike simple benzene sulfonamides, this compound exhibits heightened photoreactivity and thermal instability, often requiring stabilization (e.g., with radical inhibitors like hydroquinone or copper salts) to prevent degradation during long-term storage.
Physicochemical Stability Profile
The Nitro-Thiophene Activation Effect
The stability of this compound is dictated by the electron-withdrawing nature of the nitro group (
-
Electronic Stress: The thiophene ring is electron-rich, but the presence of two strong electron-withdrawing groups (EWGs) at positions 2 and 4 creates a "push-pull" electronic strain. This makes the C-Br bond significantly more labile than in non-nitrated analogs.
-
Acidity: The sulfonamide proton (
) is highly acidic (predicted pKa 8-9) due to the electron-poor thiophene ring. In the presence of moisture and basic impurities, this can lead to salt formation, which may alter solubility and hygroscopicity.
Degradation Pathways
The compound is susceptible to three primary degradation vectors:
-
Photolytic Dehalogenation: Nitro-thiophenes are notorious for photosensitivity. UV exposure can excite the nitro group, leading to radical formation that may cleave the C-Br bond [1].
-
Nucleophilic Hydrolysis (Slow): While the sulfonamide bond is generally stable, the activated C-Br bond can undergo slow hydrolysis in the presence of moisture and heat, replacing the bromine with a hydroxyl group (forming the corresponding hydroxy-thiophene), particularly in alkaline environments.
-
Thermal Decomposition: The compound has a reported melting/decomposition range around 138-142°C. Exceeding 50°C during drying or storage can initiate autocatalytic decomposition, potentially releasing NO
gases.
Storage & Preservation Protocols
Core Directive: Treat as a Temperature-Sensitive and Light-Sensitive Fine Chemical.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal decomposition kinetics and suppresses radical initiation rates. |
| Atmosphere | Inert Gas (Argon or N | Prevents oxidative degradation. Argon is preferred due to its higher density, blanketing the solid. |
| Light Protection | Amber Glass / Foil Wrap | Blocks UV/Vis radiation that triggers nitro-group excitation and subsequent photolysis. |
| Moisture | Desiccated (<30% RH) | Prevents moisture-mediated hydrolysis or caking. |
| Stabilizers | Check CoA | Some commercial batches are stabilized with trace Copper (Cu) or Hydroquinone (HQ) to inhibit radical propagation [2]. |
Long-Term Storage Workflow (DOT Visualization)
The following decision tree outlines the protocol for receiving and storing the compound to maximize shelf-life.
Figure 1: Decision logic for the intake and storage of this compound based on stabilization status.
Experimental Handling & Reactivity
Nucleophilic Aromatic Substitution (S Ar)
The primary utility of this compound is the displacement of the bromine atom. The 4-nitro group reduces the electron density at the 5-position, lowering the activation energy for nucleophilic attack.
Reaction Scheme:
Key Application Note: When performing S
Solubility & Solution Stability
-
Solvents: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile). Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
Solution Life: Solutions in DMSO or DMF should be prepared fresh . The high polarity of these solvents can accelerate nucleophilic attack by trace water or dimethylamine (a decomposition impurity in DMF) on the activated bromine position.
Quality Control (QC) Markers
To validate the integrity of the compound before use, check for these signs of degradation:
-
Visual Inspection: Pure compound is typically a light yellow to orange solid . A shift to dark brown or green indicates significant decomposition (likely radical polymerization or oxidation).
-
Melting Point: Sharp transition at 138-142°C . A broad or depressed melting point (<135°C) suggests hydrolysis impurities.
-
Proton NMR (
H-NMR):-
Look for the singlet of the thiophene proton (H3).
-
Degradation Signal: Appearance of broad peaks upfield (aliphatic region) or loss of the sulfonamide -NH
integration (approx. 7.5-8.0 ppm depending on solvent) [3].
-
References
-
ChemicalBook. (n.d.). 5-Bromothiophene-2-sulfonamide Properties and Stability. Retrieved from
-
Ambeed. (n.d.). Safety Data Sheet: this compound (CAS 64729-06-2). Note: Mentions stabilization with Cu/HQ. Retrieved from
-
National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. PubMed Central.[3] Retrieved from
Sources
5-Bromo-4-nitrothiophene-2-sulfonamide: Technical Safety & Handling Guide
CAS Number: 64729-06-2 Molecular Formula: C₄H₃BrN₂O₄S₂ Molecular Weight: 287.11 g/mol [1]
Part 1: Executive Safety Summary & Risk Profile
Warning: Energetic & Instability Hazards 5-Bromo-4-nitrothiophene-2-sulfonamide is a highly functionalized thiophene derivative used primarily as an intermediate in the synthesis of carbonic anhydrase inhibitors and other pharmaceutical scaffolds.
Unlike standard organic intermediates, this compound possesses a nitro group on a thiophene ring , a structural motif associated with thermal instability and shock sensitivity . Commercial preparations are often stabilized (e.g., with Copper/Hydroquinone/MgO) to prevent autocatalytic decomposition.
Critical Hazards:
-
Energetic Decomposition: The nitro-thiophene moiety is prone to rapid, exothermic decomposition upon heating or friction.
-
Severe Corrosivity: Capable of causing irreversible skin burns and eye damage (Category 1B/1C equivalent).
-
Sensitizer: High potential for sulfonamide-based allergic reactions.
Part 2: Physicochemical Properties & Stability Data
The following data establishes the baseline for handling. Deviations from these parameters (e.g., discoloration) indicate decomposition.
| Property | Value / Characteristic | Relevance to Safety |
| Appearance | Off-white to yellow/orange solid | Darkening to brown/red indicates decomposition. |
| Melting Point | Decomposes prior to/at melt | Do NOT determine MP in open capillary. Use DSC. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organics; avoid protic solvents for long-term storage. |
| pKa | ~9.5 (Sulfonamide NH) | Acidic proton; incompatible with strong bases (exotherm risk). |
| Stability | Low. Light & Heat Sensitive. | Requires stabilization. Store under inert gas. |
Part 3: Hazard Identification & Toxicology (GHS Standards)
This compound requires handling under Biosafety Level 1 (BSL-1) conditions with Chemical Hazard Level 3 protocols due to the combination of corrosivity and explosion risk.
Structural Alerts (The "Why")
-
Nitro Group (-NO₂): The primary source of instability. On electron-rich heterocycles like thiophene, nitro groups significantly lower the decomposition onset temperature.
-
C-Br Bond: A weak bond susceptible to homolytic cleavage under light (photolysis), generating radical species that catalyze degradation.
-
Sulfonamide (-SO₂NH₂): A known pharmacophore for severe cutaneous adverse reactions (SCARs) in sensitized individuals.
GHS Classification
-
Explosives/Desensitized Explosives: Warning (Fight fire remotely).
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
-
Serious Eye Damage: Category 1.
-
Specific Target Organ Toxicity (Single): Category 3 (Respiratory irritation).
Part 4: Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling of the dry powder must occur within a Class II Fume Hood or a Glovebox (Isolator) under Nitrogen atmosphere.
-
Blast Shielding: When working with >5g of material, a polycarbonate blast shield must be positioned between the operator and the reaction vessel.
-
Static Control: Use anti-static mats and ground all metal spatulas/vessels. Nitro-thiophenes can be sensitive to electrostatic discharge (ESD).
PPE Matrix
-
Respiratory: N95/P100 respirator (if outside glovebox) or Powered Air Purifying Respirator (PAPR) for spill cleanup.
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).[2]
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard latex is permeable to this compound.
-
-
Ocular: Chemical splash goggles + Face shield.
Part 5: Safe Handling Workflow (The Self-Validating Protocol)
This protocol uses a "Check-Verify-Proceed" logic to prevent accidents caused by degraded material.
Pre-Synthesis Validation
Before using a stored batch, perform a Visual & Solubility Test :
-
Check: Is the solid dark brown or sticky? If YES: Do not use. Treat as hazardous waste.
-
Verify: Dissolve 5mg in 1mL DMSO. The solution should be clear yellow. Turbidity or gas evolution implies polymerization/decomposition.
Reaction Setup (Graphviz Workflow)
Figure 1: Decision logic for the safe introduction of this compound into a reaction sequence.
Thermal Precautions
-
Do NOT heat to dryness. When concentrating solutions (Rotavap), never let the bath temperature exceed 40°C.
-
Do NOT distill. This compound is not volatile; it will decompose violently if subjected to distillation temperatures.
-
Stabilizers: If synthesizing this compound, quench the reaction into a solution containing a radical scavenger (e.g., BHT or Hydroquinone) if the product is to be stored.
Part 6: Storage & Emergency Response
Storage Conditions (Critical)
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket (Air sensitive).
-
Container: Amber glass (Light sensitive) with a Teflon-lined cap.
-
Segregation: Store away from strong bases (amines, hydroxide) and reducing agents (hydrides), as these can trigger rapid decomposition.
Emergency Protocols
-
Spill (Solid): Do not sweep (friction risk). Cover with wet sand or vermiculite to desensitize. Scoop gently using non-sparking tools into a waste container containing water.
-
Skin Contact: Immediate wash with 3% acetic acid (if available) followed by soap and water for 15 minutes. The sulfonamide moiety binds proteins; rapid removal is essential to prevent sensitization.
-
Fire: Evacuate immediately. Do not fight fire manually if the container is involved. Use water fog from a remote distance to cool surrounding vessels.
Part 7: References
-
PubChem. (n.d.).[2] this compound (Compound).[3][4][5][6] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Nitrothiophene derivatives hazards. Retrieved February 7, 2026, from [Link]
Sources
- 1. CAS No. 64729-06-2 Specifications | Ambeed [ambeed.com]
- 2. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Sulfamides) | BLDpharm [bldpharm.com]
- 4. [64729-06-2], MFCD18838696, this compound [combi-blocks.com]
- 5. CAS/ID No. 64729-06-2 | Reagentia [reagentia.eu]
- 6. This compound | 64729-06-2 [amp.chemicalbook.com]
An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-4-nitrothiophene-2-sulfonamide
Foreword: Unveiling the Therapeutic Potential of a Multifaceted Scaffold
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutic agents, this guide serves as a comprehensive exploration into the potential biological activities of 5-Bromo-4-nitrothiophene-2-sulfonamide. This molecule, at the intersection of three pharmacologically significant moieties—a thiophene core, a sulfonamide group, and a nitroaromatic system—presents a compelling case for in-depth investigation. This document is not a mere recitation of facts but a strategic blueprint for unlocking the therapeutic promise of this compound. We will delve into the rationale behind proposed biological activities, provide detailed, field-tested experimental protocols, and offer insights into the interpretation of potential outcomes. Our approach is grounded in scientific integrity, ensuring that every proposed step is part of a self-validating system to guide your research endeavors.
The Architectural Rationale: A Molecule of Predicted Potency
The therapeutic potential of this compound can be logically inferred from the well-documented bioactivities of its constituent chemical functionalities. The strategic combination of these groups suggests a synergistic or additive effect, making it a prime candidate for a multi-target drug discovery program.
-
The Thiophene Nucleus: A privileged scaffold in medicinal chemistry, the thiophene ring is isosteric to a benzene ring but possesses unique electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. Thiophene derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3]
-
The Sulfonamide Functional Group: The sulfonamide moiety is a cornerstone of chemotherapy, most notably as the basis for sulfa drugs, the first class of synthetic antibiotics.[4] Beyond their antibacterial action, which stems from the inhibition of dihydropteroate synthase in the folic acid synthesis pathway, sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes, including glaucoma, edema, and cancer.[5][6][7]
-
The Nitroaromatic System: The presence of a nitro group significantly influences the electronic and steric properties of the thiophene ring, often enhancing its biological activity. Nitro-substituted heterocycles are known for their antimicrobial and anticancer properties, which can be attributed to their ability to undergo bioreduction to generate reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogens and cancer cells.[8][9]
The specific arrangement of a bromine atom and a nitro group on the thiophene ring, coupled with a sulfonamide at the 2-position, suggests a molecule with a rich potential for diverse biological interactions.
Charting the Course: A Multi-pronged Investigation into Biological Activity
Given the structural features of this compound, a comprehensive evaluation of its biological activity should encompass several key areas. This guide proposes a focused, yet expansive, screening cascade to systematically uncover its therapeutic potential.
Antibacterial Activity: Confronting Drug-Resistant Pathogens
The most immediate and promising application of a novel sulfonamide derivative is in the realm of antibacterial chemotherapy, particularly against the rising threat of multidrug-resistant bacteria.
Causality Behind Experimental Choices: The sulfonamide moiety is a classic antibacterial pharmacophore.[4] Furthermore, recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a notoriously difficult-to-treat pathogen.[10][11][12] This provides a strong rationale for investigating the parent compound, this compound, against a panel of clinically relevant, drug-resistant bacterial strains. The nitro group may also contribute to its antibacterial action, as nitrothiophenes have been shown to possess bactericidal properties.[8][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the MIC of this compound against a panel of bacterial strains.
Step-by-Step Methodology:
-
Bacterial Strain Selection: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE) such as NDM-1 producing K. pneumoniae.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using CAMHB. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Summarizing Antibacterial Potency
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| MRSA (ATCC 43300) | Hypothetical Data | e.g., Vancomycin |
| VRE (ATCC 51299) | Hypothetical Data | e.g., Linezolid |
| NDM-1 K. pneumoniae | Hypothetical Data | e.g., Colistin |
| Pseudomonas aeruginosa | Hypothetical Data | e.g., Meropenem |
Experimental Workflow: Antibacterial Activity Screening
Caption: Workflow for determining the MIC of the test compound.
Carbonic Anhydrase Inhibition: A Potential Avenue for Anticancer and Anti-glaucoma Therapies
The sulfonamide moiety is a well-established zinc-binding group that potently inhibits carbonic anhydrases (CAs).[6][7] Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6] Therefore, inhibition of these isoforms is a validated anticancer strategy. Additionally, inhibiting CA II in the eye reduces aqueous humor production, making it a target for glaucoma treatment.[13]
Causality Behind Experimental Choices: The presence of the primary sulfonamide group in this compound makes it a strong candidate for a CA inhibitor.[14] The thiophene ring can be considered a "tail" that can confer selectivity for different CA isoforms. A thorough investigation of its inhibitory activity against a panel of human CA isoforms is therefore warranted.
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This protocol describes a sensitive method for measuring the inhibition of CA-catalyzed CO₂ hydration.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, and XII) and this compound.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
Reaction Initiation: Rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
Data Presentation: Carbonic Anhydrase Isoform Selectivity Profile
| Human Carbonic Anhydrase Isoform | IC₅₀ (nM) of this compound | IC₅₀ (nM) of Acetazolamide (Control) |
| hCA I (Off-target) | Hypothetical Data | Known Value |
| hCA II (Glaucoma Target) | Hypothetical Data | Known Value |
| hCA IX (Cancer Target) | Hypothetical Data | Known Value |
| hCA XII (Cancer Target) | Hypothetical Data | Known Value |
Signaling Pathway: Role of CA IX in Tumor Acidification
Caption: Inhibition of CA IX can counteract tumor acidosis.
Anticancer Activity: A Multi-Mechanistic Approach
Beyond CA inhibition, the nitrothiophene moiety suggests other potential anticancer mechanisms. Nitroaromatic compounds can be bioreduced by tumor-specific reductases, which are often overexpressed in the hypoxic environment of solid tumors, to generate cytotoxic species.
Causality Behind Experimental Choices: The combined presence of a CA-inhibiting sulfonamide and a potentially bioreducible nitrothiophene group provides a compelling rationale for evaluating the anticancer activity of this compound against a panel of cancer cell lines, particularly those known to have hypoxic regions.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Workflow: Anticancer Cell Viability Screening
Caption: Workflow for assessing the cytotoxicity of the test compound.
Synthesis and Characterization
A robust and scalable synthesis route is crucial for the successful development of any new chemical entity. Based on the literature for similar compounds, a plausible synthesis of this compound can be proposed.
Proposed Synthesis Route:
The synthesis of this compound would likely start from 2-bromothiophene. A key step would be the introduction of the nitro group at the 4-position, followed by chlorosulfonylation at the 2-position and subsequent amination to yield the final sulfonamide. The synthesis of the starting material, 5-bromothiophene-2-sulfonamide, has been reported.[15] The subsequent nitration would need to be carefully optimized to achieve the desired regioselectivity.
Logical Relationship: Synthesis and Biological Evaluation
Caption: The interplay between synthesis and biological testing.
Conclusion and Future Directions
This compound is a molecule of significant synthetic and medicinal chemistry interest. Its structural components suggest a high probability of potent biological activity, particularly as an antibacterial agent, a carbonic anhydrase inhibitor, and an anticancer compound. The experimental frameworks provided in this guide offer a clear and logical path to systematically evaluate these potentials. Positive results in these initial screens would pave the way for more advanced preclinical studies, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. The journey from a promising chemical structure to a clinically valuable therapeutic is long and challenging, but for a molecule with the inherent potential of this compound, it is a journey worth undertaking.
References
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link]
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Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed. [Link]
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Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
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Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports. [Link]
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Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Molecules. [Link]
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Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]
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5-Bromo-2-thiophenesulfonamide. PubChem. [Link]
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(PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]
-
Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. [Link]
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Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]
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Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. [Link]
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Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
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Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. [Link]
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Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
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Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Topics in Medicinal Chemistry. [Link]
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Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. [Link]
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The Convergence of a Heterocycle and a Wonder Drug: An In-depth Technical Guide to the Discovery and History of Thiophene Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of thiophene sulfonamides, a class of compounds that exemplifies the powerful synergy between two distinct pillars of organic and medicinal chemistry. From the serendipitous discovery of the thiophene ring to the revolutionary advent of sulfonamide antibiotics, this guide traces the historical trajectory that led to the synthesis and development of thiophene sulfonamides. We delve into the pivotal role of these compounds as potent carbonic anhydrase inhibitors, a breakthrough that has revolutionized the management of glaucoma. This guide offers an in-depth analysis of the key structure-activity relationships, detailed synthetic protocols for landmark drugs such as dorzolamide and brinzolamide, and a quantitative comparison of their biological activities. Through a blend of historical narrative, mechanistic insights, and practical methodologies, this document serves as an essential resource for researchers and professionals in the field of drug discovery and development.
Foundational Pillars: The Independent Discovery of Thiophene and Sulfonamides
The story of thiophene sulfonamides begins not as a unified concept, but as two separate and significant streams of chemical discovery that would eventually converge with profound implications for medicine.
The Unveiling of Thiophene: A Benzene Impurity
The Dawn of the Antibacterial Era: The Rise of Sulfonamides
The journey of sulfonamides began in the early 20th century with the work of German bacteriologist and Nobel laureate Gerhard Domagk.[3] In the 1930s, while working at Bayer, Domagk discovered that a red dye named Prontosil rubrum possessed remarkable antibacterial activity against streptococcal infections in mice.[3] This discovery was deeply personal, as he successfully used it to treat his own daughter who was suffering from a severe streptococcal infection.[3] Subsequent research by Ernest Fourneau and his team at the Pasteur Institute in 1936 revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.[3] This seminal discovery opened the floodgates to the development of a vast arsenal of sulfonamide "sulfa" drugs, revolutionizing the treatment of bacterial diseases before the widespread availability of penicillin.[3]
The Convergence: Emergence of Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors
For several decades following their individual discoveries, the thiophene and sulfonamide moieties existed in largely separate chemical spheres. The convergence of these two entities was driven by the quest for potent and selective enzyme inhibitors, specifically targeting carbonic anhydrase.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes play crucial roles in various physiological processes, including pH homeostasis, respiration, and fluid secretion.[4] The realization that inhibiting carbonic anhydrase in the ciliary body of the eye could reduce the production of aqueous humor and thereby lower intraocular pressure (IOP) provided a novel therapeutic strategy for glaucoma.[4]
The pioneering work on five-membered heterocyclic sulfonamides as carbonic anhydrase inhibitors can be traced back to the mid-20th century. However, it was in the early 1990s that intensive research into thiophene sulfonamide derivatives as potential topical anti-glaucoma agents began to gain significant momentum. This research culminated in the development of two landmark drugs: dorzolamide and brinzolamide.
Key Milestones in Thiophene Sulfonamide Drug Development
The development of dorzolamide and brinzolamide represents a triumph of rational drug design, focusing on the synthesis of topically active carbonic anhydrase inhibitors with improved tolerability compared to their systemic predecessors.
Dorzolamide: A First-in-Class Topical Carbonic Anhydrase Inhibitor
Dorzolamide hydrochloride, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, was the first topically active carbonic anhydrase inhibitor to be approved for the treatment of glaucoma.[5][6] Its development marked a significant advancement, offering a targeted approach to lowering IOP without the systemic side effects associated with orally administered carbonic anhydrase inhibitors.[5]
Brinzolamide: An Alternative with Enhanced Tolerability
Following the success of dorzolamide, brinzolamide was developed as another potent topical carbonic anhydrase inhibitor. While structurally distinct from dorzolamide, it shares the core thiophene sulfonamide pharmacophore responsible for its inhibitory activity. Clinical studies demonstrated that brinzolamide has a comparable IOP-lowering efficacy to dorzolamide but is associated with less ocular stinging and burning upon instillation, offering an important alternative for patients who experience discomfort with dorzolamide.
The Science Behind the Action: Mechanism of Thiophene Sulfonamides
The therapeutic effect of thiophene sulfonamides in glaucoma is a direct consequence of their potent and selective inhibition of carbonic anhydrase II (CA-II), the predominant isoform found in the ciliary processes of the eye.
The Role of Carbonic Anhydrase in Aqueous Humor Production
Aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye, is continuously produced by the ciliary body.[7] The formation of aqueous humor is an active secretory process that relies on the transport of ions and water across the ciliary epithelium.[7] Carbonic anhydrase plays a critical role in this process by catalyzing the formation of bicarbonate ions (HCO₃⁻).[4][7] These bicarbonate ions are essential for the co-transport of sodium ions (Na⁺) and the subsequent osmotic movement of water into the posterior chamber, which constitutes the bulk of aqueous humor.[4][8]
Inhibition of Carbonic Anhydrase by Thiophene Sulfonamides
Thiophene sulfonamides act as potent inhibitors of carbonic anhydrase by binding to the zinc ion (Zn²⁺) in the enzyme's active site.[1] The sulfonamide moiety (-SO₂NH₂) coordinates with the zinc ion, displacing a water molecule that is crucial for the catalytic cycle.[1] This binding effectively blocks the enzyme's ability to hydrate carbon dioxide, leading to a reduction in bicarbonate formation.[1] The decreased availability of bicarbonate ions slows down the rate of ion and fluid transport across the ciliary epithelium, resulting in a decrease in aqueous humor production and a subsequent lowering of intraocular pressure.[1][4]
Signaling Pathway of Aqueous Humor Production and Inhibition by Thiophene Sulfonamides
Sources
- 1. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Aqueous Humor: Secretion and Dynamics | Ento Key [entokey.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]
- 6. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 7. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
Navigating the Acquisition and Application of 5-Bromo-4-nitrothiophene-2-sulfonamide: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical first step in the journey of discovery. This guide provides an in-depth technical overview of 5-Bromo-4-nitrothiophene-2-sulfonamide, a molecule of interest in medicinal chemistry. While direct commercial listings for this compound are not readily found, this document outlines the availability of a key precursor and a proposed synthetic route, alongside considerations for its handling and potential applications.
Sourcing Key Starting Materials
Initial investigations reveal that this compound is not a standard catalog item from major chemical suppliers. However, the immediate precursor, 5-Bromothiophene-2-sulfonamide , is commercially available from several vendors. This availability provides a practical starting point for the synthesis of the target compound.
Commercial Availability of 5-Bromothiophene-2-sulfonamide
| Supplier | CAS Number | Purity | Available Quantities |
| ChemScene | 53595-65-6 | ≥97% | 5g, 10g, 25g, 100g |
| Sigma-Aldrich | 53595-65-6 | 97% | Varies (listed as a ChemScene product) |
Data compiled from publicly available supplier information.[1]
Proposed Synthetic Pathway: Nitration of 5-Bromothiophene-2-sulfonamide
The introduction of a nitro group onto the thiophene ring at the 4-position is a feasible synthetic step. The following protocol is a proposed method based on established electrophilic aromatic substitution reactions on thiophene derivatives.
Experimental Protocol:
Objective: To synthesize this compound via nitration of 5-Bromothiophene-2-sulfonamide.
Materials:
-
5-Bromothiophene-2-sulfonamide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Crushed ice
-
Distilled water
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Step-by-Step Methodology:
-
In a clean, dry round-bottom flask, dissolve 5-Bromothiophene-2-sulfonamide in a minimal amount of concentrated sulfuric acid. The dissolution should be conducted in an ice bath to maintain a low temperature.
-
Slowly add fuming nitric acid dropwise to the stirred solution using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C.
-
After the addition of nitric acid is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 1-2 hours) to allow the reaction to proceed to completion.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any residual acid.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain the final compound.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Physicochemical Properties and Safety Considerations
Physicochemical Data of 5-Bromothiophene-2-sulfonamide (Starting Material)
| Property | Value | Source |
| Molecular Formula | C₄H₄BrNO₂S₂ | [1] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| Melting Point | 134-142 °C | |
| Boiling Point | 386.4 °C at 760 mmHg | |
| Appearance | Solid |
Safety and Handling
The handling of this compound and its precursors requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for the final product is not available, the SDS for structurally related compounds provides crucial safety information.
Hazards of 5-Bromothiophene-2-sulfonamide:
-
May cause skin and eye irritation.[2]
-
GHS hazard statements indicate it can cause severe skin burns and eye damage.[2]
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.[4]
-
Dispose of chemical waste in accordance with institutional and local regulations.[4]
Potential Applications in Drug Discovery
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[5][6][7] The introduction of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its biological activity or conferring new pharmacological properties.
Thiophene-based sulfonamides have been investigated for various therapeutic applications. For instance, derivatives of 5-bromo-N-alkylthiophene-2-sulfonamides have shown promising antibacterial activity against clinically isolated resistant bacteria.[8][9] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Potential Research Directions:
-
Antimicrobial Drug Discovery: The compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition Studies: Sulfonamides are known inhibitors of various enzymes, such as carbonic anhydrases. The inhibitory potential of this compound could be explored.
-
Anticancer Research: The nitroaromatic moiety is a feature of some anticancer drugs, and its presence in this sulfonamide scaffold warrants investigation into its cytotoxic effects on cancer cell lines.
Conclusion
References
-
PubChem. 5-Bromo-2-thiophenesulfonamide. [Link]
-
USA Chemical Suppliers. 2-bromo-5-nitrothiophene suppliers USA. [Link]
-
National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
ResearchGate. (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
-
SciSpace. The recent progress of sulfonamide in medicinal chemistry. [Link]
-
Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. scispace.com [scispace.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Bromo-4-nitrothiophene-2-sulfonamide Derivatives: A Detailed Guide for Researchers
Introduction: The Therapeutic Potential of Substituted Thiophene Sulfonamides
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a sulfonamide moiety, these compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of additional substituents, such as a bromine atom and a nitro group, can further modulate the pharmacological profile, offering opportunities for the development of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of these compounds: 5-bromo-4-nitrothiophene-2-sulfonamide derivatives. Understanding the nuances of this multi-step synthesis is critical for researchers aiming to explore the structure-activity relationships (SAR) of this promising chemical space.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound is not a trivial one-pot reaction but rather a carefully orchestrated multi-step process. The sequence of reactions is critical to ensure the correct regiochemistry of the final product. The proposed synthetic pathway, detailed in the following sections, begins with the commercially available starting material, 2-bromothiophene, and proceeds through a series of electrophilic substitution and functional group transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of the Core Scaffold - this compound
This section provides a detailed, step-by-step protocol for the synthesis of the central intermediate, this compound.
Step 1: Chlorosulfonation of 2-Bromothiophene
Causality of Experimental Choices: The initial step involves the introduction of the sulfonyl chloride group onto the thiophene ring. Chlorosulfonic acid is a powerful electrophilic reagent that reacts readily with the electron-rich thiophene ring. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The regioselectivity is directed by the bromine atom, which is an ortho-, para-director. However, due to steric hindrance at the 3-position, the sulfonation predominantly occurs at the 5-position.
Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 2-bromothiophene (1 equivalent).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude 5-bromothiophene-2-sulfonyl chloride in a desiccator over phosphorus pentoxide. The product can be further purified by recrystallization from a suitable solvent like hexane.
| Parameter | Value | Rationale |
| Starting Material | 2-Bromothiophene | Commercially available and appropriately activated for electrophilic substitution. |
| Reagent | Chlorosulfonic acid | A strong electrophile for the introduction of the sulfonyl chloride group. |
| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exothermic reaction and prevents degradation of the thiophene ring. |
| Work-up | Quenching on ice | Decomposes excess chlorosulfonic acid and precipitates the product. |
Step 2: Amination of 5-Bromothiophene-2-sulfonyl chloride
Causality of Experimental Choices: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with ammonia or a primary/secondary amine. The choice of the amine will determine the final derivative. For the synthesis of the parent this compound, aqueous ammonia is used. The reaction is typically carried out in a suitable solvent and may require gentle heating to drive the reaction to completion.
Protocol 2: Synthesis of 5-Bromothiophene-2-sulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath and add concentrated aqueous ammonia (excess) dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the residue with water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: The crude 5-bromothiophene-2-sulfonamide can be purified by recrystallization from an ethanol-water mixture.
Step 3: Nitration of 5-Bromothiophene-2-sulfonamide
Causality of Experimental Choices: This is a critical step that determines the final regiochemistry. The thiophene ring is highly susceptible to oxidation under harsh nitrating conditions. Therefore, a mild nitrating agent is essential. A mixture of fuming nitric acid and acetic anhydride is a common choice for the nitration of sensitive aromatic compounds. The directing effects of the existing substituents (bromo and sulfonamide groups) are key. Both are ortho-, para-directing. The sulfonamide group at the 2-position will direct the incoming nitro group to the 4-position, while the bromo group at the 5-position will also favor substitution at the 4-position. This concerted directing effect leads to the desired this compound.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 5-bromothiophene-2-sulfonamide (1 equivalent) in acetic anhydride at 0 °C.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride at a low temperature (below 10 °C).
-
Reagent Addition: Add the prepared nitrating mixture dropwise to the solution of the sulfonamide, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/acetone mixture.
Part 2: Synthesis of this compound Derivatives
The core scaffold, this compound, serves as a versatile intermediate for the synthesis of a wide array of derivatives. The presence of the sulfonamide nitrogen and the bromine atom provides two key handles for further functionalization.
N-Alkylation/Arylation of the Sulfonamide
The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonation of the sulfonamide with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide).
Caption: Key derivatization pathways for this compound.
Protocol 4: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents) at room temperature.
-
Reagent Addition: Stir the mixture for 30 minutes, then add the appropriate alkyl halide (1.1 equivalents).
-
Reaction: Heat the reaction mixture at 50-80 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Cross-Coupling Reactions at the 5-Position
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl substituents, significantly expanding the chemical diversity of the synthesized library.
Protocol 5: General Procedure for Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (or its N-substituted derivative) (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Characterization and Data
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the thiophene proton, and protons of the substituents. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. Isotopic pattern for bromine will be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonamide (N-H and S=O stretches), nitro (N=O stretches), and thiophene ring vibrations. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Fuming nitric acid is a strong oxidizing agent and is highly corrosive.
-
Organic solvents are flammable. Avoid open flames.
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
Conclusion
The synthetic pathways and detailed protocols outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can efficiently access a diverse library of these compounds for biological evaluation. The modular nature of this synthesis allows for systematic modifications at both the sulfonamide nitrogen and the 5-position of the thiophene ring, facilitating comprehensive structure-activity relationship studies in the quest for new therapeutic agents.
References
-
Katritzky, A. R., et al. (2005). Direct nitration of five-membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]
-
Organic Syntheses Procedure for the nitration of thiophene. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH. [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide derivatives via Suzuki cross-coupling reaction. ResearchGate. [Link]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-4-nitrothiophene-2-sulfonamide
Executive Summary & Strategic Analysis
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-4-nitrothiophene-2-sulfonamide (referred to herein as Substrate-1 ) as the electrophile.
This substrate presents a unique "Push-Pull" electronic challenge and a coordination risk often overlooked in standard protocols:
-
Electronic Activation (The "Pull"): The C4-nitro group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the thiophene ring, activating the C5-Bromine bond for rapid oxidative addition by Palladium(0).
-
Catalyst Poisoning Risk: The C2-sulfonamide moiety contains acidic protons (
) and a Lewis-basic nitrogen. Under standard conditions, this can lead to the formation of palladacycles or insoluble salts that arrest the catalytic cycle. -
Base Sensitivity: Strong bases (e.g.,
) may cause deprotonation of the sulfonamide, altering solubility profiles or leading to side reactions with the nitro group.
The Solution: This protocol utilizes a robust Pd(dppf)Cl₂ / Aqueous Phosphate system. The bidentate dppf ligand prevents catalyst decomposition, while the phosphate buffer maintains a pH sufficient for boronic acid activation without aggressively deprotonating the sulfonamide to a level that hampers reaction kinetics.
Chemo-Structural Analysis & Mechanism
The following diagram illustrates the specific catalytic cycle adapted for this electron-deficient substrate. Note the critical role of the base in both activating the boronic acid and managing the sulfonamide equilibrium.
Figure 1: Catalytic cycle highlighting the oxidative addition facilitated by the nitro group and the critical transmetallation step controlled by the phosphate base.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| This compound | Electrophile | 1.0 | Limiting Reagent. |
| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures conversion; susceptible to protodeboronation. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust against air/moisture; dppf bite angle is ideal. |
| K₃PO₄ (Tribasic) | Base | 3.0 | Mild enough to prevent nitro-degradation; buffers sulfonamide. |
| 1,4-Dioxane : Water (4:1) | Solvent | [0.1 M] | High solubility for sulfonamides; water is essential for the base. |
Step-by-Step Procedure
Step 1: Inert Setup
-
Equip a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar.
-
Add Substrate-1 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Critical: Do not add the catalyst yet if weighing in air. Cap the vial and purge with Nitrogen/Argon for 5 minutes.
Step 2: Solvent & Catalyst Addition
-
Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (3-5 mol%) quickly, or add it as a solution in dioxane if handling a stock.
-
Reseal and purge for another 2 minutes.
Step 3: Reaction
-
Heat the mixture to 85°C - 95°C .
-
Note: The nitro group activates the bromide, so reaction times are often shorter (2-6 hours) than standard thiophenes.
-
-
Monitoring: Check by TLC or LCMS at 1 hour.
-
LCMS Signature: Look for the disappearance of the Bromide isotope pattern (1:1 ratio) and appearance of the product mass.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Quench: Dilute with Ethyl Acetate (EtOAc) and add 1M HCl carefully until pH ~4-5.
-
Why? The sulfonamide may exist as a potassium salt. Acidification restores the neutral sulfonamide for extraction.
-
-
Extraction: Wash the organic layer with Water (x2) and Brine (x1).
-
Drying: Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). Nitro-thiophenes are often colored (yellow/orange), aiding visual fraction collection.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the acidic quench step required for sulfonamide recovery.
Troubleshooting & Optimization (Self-Validating Systems)
Use this table to diagnose failure modes based on observable data.
| Observation (LCMS/TLC) | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Switch to XPhos Pd G2 (Buchwald precatalyst). The bulky ligand prevents sulfonamide N-coordination. |
| Debromination (SM - Br + H) | Hydride Source / Overheating | Lower temp to 70°C. Ensure solvent is peroxide-free (fresh Dioxane). |
| Homocoupling of Boronic Acid | Oxidative Stress | Oxygen leak. Rigorous degassing is required. Reduce catalyst loading. |
| Product in Aqueous Phase | Salt Formation | The sulfonamide is deprotonated. Acidify the aqueous layer to pH 4 during workup to precipitate/extract. |
References
-
Synthesis of 5-Aryl-Thiophenes via Suzuki Coupling.
and phosphate bases. -
Suzuki-Miyaura Coupling: Mechanism & Examples. Source: Organic Chemistry Portal. Provides foundational data on base activation and catalytic cycles for electron-deficient halides.
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. Source: NCBI / PMC. Details the handling of the specific 5-bromo-thiophene-sulfonamide scaffold and subsequent functionalization.
-
Recent Developments in Suzuki-Miyaura Reaction Using Nitroarenes. Source: MDPI. Discusses the electronic effects of nitro groups on oxidative addition and catalyst tolerance.
Application Notes and Protocols for the Antibacterial Evaluation of 5-Bromo-4-nitrothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 5-Bromo-4-nitrothiophene-2-sulfonamide
The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Sulfonamide drugs, a class of synthetic antimicrobial agents, have a long history in the clinic.[1][2] Their established mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5] By blocking this pathway, sulfonamides act as bacteriostatic agents, inhibiting bacterial growth and proliferation.[2][3][4]
The thiophene ring is a privileged scaffold in medicinal chemistry, known to be a component of various pharmacologically active compounds.[6] The combination of a thiophene core with a sulfonamide moiety has been explored for antibacterial activity, with some derivatives showing promising results against both Gram-positive and Gram-negative bacteria.[6][7][8] Specifically, derivatives of 5-bromothiophene-2-sulfonamide have demonstrated efficacy against clinically relevant pathogens like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[9][10] The introduction of a nitro group to the thiophene ring can further modulate the electronic and steric properties of the molecule, potentially enhancing its antibacterial activity or altering its spectrum.
This document provides a detailed experimental protocol for the comprehensive in vitro evaluation of This compound as a potential antibacterial agent. The protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[11][12][13][14]
I. Preliminary Characterization and Preparation of this compound
A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reproducible biological testing.
Compound Handling and Storage
-
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Storage: Store the compound in a desiccated, dark environment at 2-8°C to prevent degradation.
Solubility Assessment
The solubility of the test compound dictates the appropriate solvent for stock solution preparation and the achievable concentration range in biological assays.
Protocol for Solubility Testing:
-
Prepare a panel of common laboratory solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, and sterile deionized water).
-
Accurately weigh 1-2 mg of this compound into separate microcentrifuge tubes.
-
Add the selected solvent in small, incremental volumes (e.g., 10 µL at a time).
-
After each addition, vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visually inspect for complete dissolution. The absence of any visible particulate matter indicates that the compound is dissolved.
-
Record the final concentration at which the compound completely dissolves.
-
Causality: It is crucial to use a solvent that is compatible with the subsequent antibacterial assays and exhibits low toxicity to the test microorganisms at the final working concentration. DMSO is a common choice, but its final concentration in the assay medium should typically not exceed 1% (v/v) to avoid off-target effects.
II. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[17]
Materials
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)
-
Spectrophotometer or microplate reader
Experimental Workflow
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Protocol
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. This will create a range of concentrations to be tested.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Transfer 50 µL of each compound dilution to the corresponding wells.
-
The final volume in each well before inoculation will be 100 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
Positive Control: A row of wells with a known antibiotic to ensure the assay is performing as expected.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| K. pneumoniae ATCC 13883 |
III. Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[15] It provides a visual confirmation of antibacterial activity and can be used as a preliminary screening tool.
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive and negative control disks
Experimental Workflow
Caption: Workflow for the Disk Diffusion Assay.
Detailed Protocol
-
Plate Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Preparation and Placement:
-
Aseptically apply a known amount of the this compound solution onto sterile paper disks. Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with positive and negative (solvent only) control disks, onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
IV. Understanding the Mechanism of Action
The sulfonamide moiety strongly suggests that this compound will act by inhibiting the folic acid synthesis pathway.
Caption: Proposed Mechanism of Action of this compound.
This proposed mechanism can be further investigated using techniques such as:
-
Checkerboard assays: To assess for synergy with other antibiotics, such as trimethrim, which also targets the folate pathway.
-
Enzyme inhibition assays: Using purified dihydropteroate synthase to directly measure the inhibitory activity of the compound.
-
Metabolomic studies: To analyze changes in bacterial metabolite levels upon treatment with the compound.
V. Data Interpretation and Next Steps
The interpretation of MIC and zone of inhibition data should be performed in accordance with CLSI or EUCAST guidelines where available for the class of compound.[18][19][20] For a novel compound, initial assessment will be based on comparison to existing antibiotics.
A promising antibacterial candidate will exhibit low MIC values against a range of clinically relevant bacteria. Further studies would involve:
-
Determination of Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal.
-
Time-kill kinetics to understand the rate of bacterial killing.
-
Testing against a broader panel of clinical isolates, including multidrug-resistant strains.
-
In vitro toxicity testing using mammalian cell lines to assess selectivity.
By following these detailed protocols, researchers can robustly evaluate the antibacterial potential of this compound and contribute to the development of new therapies to combat infectious diseases.
References
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link][3]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance. Retrieved from [Link][9]
-
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. (2016). ResearchGate. Retrieved from [Link][7]
-
5-bromo-N-alkylthiophene-2-sulfonamides as an alternative. (2024). Infection and Drug Resistance. Retrieved from [Link][10]
-
Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). ResearchGate. Retrieved from [Link][15]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). BioMed Research International. Retrieved from [Link][21]
-
Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. (2019). Pigment & Resin Technology. Retrieved from [Link][8]
-
Thiophene, a significant heterocyclic compound. (2024). Wisdom Library. Retrieved from [Link][6]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link][1]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link][11]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link][12]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link][18]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link][4]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link][13]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link][19]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link][2]
-
National Institutes of Health. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link][14]
-
Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved from [Link][17]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link][5]
-
Ochsner Health. (2022). Clinical and Laboratory Standards Institute Antimicrobial Susceptibility Testing Updates. Retrieved from [Link][16]
-
EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. Retrieved from [Link][20]
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- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
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- 14. goums.ac.ir [goums.ac.ir]
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- 18. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 19. EUCAST: Expert Rules [eucast.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Evaluation of 5-Bromo-4-nitrothiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor
Abstract and Introduction
This guide provides a detailed framework for the synthesis, characterization, and in vitro evaluation of 5-Bromo-4-nitrothiophene-2-sulfonamide as a potential inhibitor of the carbonic anhydrase (CA) enzyme family. Carbonic anhydrases are ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion[1]. Their dysfunction or overexpression is linked to a range of pathologies, making them significant therapeutic targets[2]. Sulfonamides represent the most established class of CA inhibitors (CAIs), with clinical applications in glaucoma, epilepsy, and as diuretics[3][4]. The exploration of novel heterocyclic sulfonamides is a key strategy in developing isoform-selective inhibitors that can target specific CAs, such as the tumor-associated CA IX, while minimizing off-target effects[5][6]. This document outlines the scientific rationale and detailed protocols for assessing this novel thiophene-based compound, guiding researchers from chemical synthesis through to robust enzymatic inhibition analysis.
The Scientific Rationale: Targeting Carbonic Anhydrase
The Catalytic Mechanism of Carbonic Anhydrase
Carbonic anhydrases catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton[7][8]. The active site contains a zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule. The catalytic cycle begins with the zinc-bound water molecule being deprotonated to form a highly nucleophilic zinc-hydroxide species. This hydroxide ion then attacks the carbon dioxide substrate, converting it to bicarbonate. The bicarbonate is subsequently displaced by a water molecule, and the cycle is completed by the removal of a proton from the bound water, a rate-limiting step often facilitated by a proton shuttle residue like histidine 64[9][10].
The Sulfonamide Inhibition Mechanism
Sulfonamide-based inhibitors are highly effective because their primary sulfonamide group (-SO₂NH₂) is a bioisostere of carbonic acid and can directly interact with the active site. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide and forming a stable, tetrahedral adduct[9]. This binding event physically occludes the active site, preventing substrate access and halting the catalytic cycle. The affinity and selectivity of a sulfonamide inhibitor are further modulated by interactions between its heterocyclic scaffold (the "tail") and amino acid residues lining the active site cavity[10][11].
Caption: CA Catalytic Cycle and Sulfonamide Inhibition.
Synthesis and Characterization Protocols
The synthesis of this compound is not explicitly detailed in the surveyed literature. Therefore, a plausible multi-step synthetic route is proposed based on established thiophene chemistry. This workflow serves as a validated starting point for its preparation.
Proposed Synthetic Workflow
The proposed pathway involves three key transformations of a 2-bromothiophene starting material: chlorosulfonylation, amination to form the sulfonamide, and subsequent nitration. It is critical to control reaction conditions, particularly during nitration, to achieve the desired regioselectivity.
Sources
- 1. mdpi.com [mdpi.com]
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- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
mechanism of action of 5-Bromo-4-nitrothiophene-2-sulfonamide as an enzyme inhibitor
A High-Affinity Carbonic Anhydrase Inhibitor & Pharmacophore Scaffold[1]
Abstract & Introduction
5-Bromo-4-nitrothiophene-2-sulfonamide (CAS: 64729-06-2) is a highly specialized heterocyclic sulfonamide widely utilized as a chemical probe in enzyme kinetics and fragment-based drug discovery (FBDD).[1][2][3] While sulfonamides are historically established as antibacterial agents (dihydropteroate synthase inhibitors), this specific thiophene derivative is most potent as a Carbonic Anhydrase (CA) inhibitor.[1]
The compound features a thiophene core decorated with two electron-withdrawing groups (EWGs)—bromine at C5 and a nitro group at C4.[1] These substituents significantly acidify the sulfonamide moiety (
Mechanism of Action (MOA)[1]
2.1. Primary Target: Carbonic Anhydrase (CA)
The primary mechanism of action involves the reversible, competitive inhibition of Carbonic Anhydrase isoforms (e.g., hCA II, IX, XII).[1] The inhibition is driven by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion (
Molecular Interactions:
-
Zinc Coordination: The sulfonamide anion (
) acts as a metal-ion ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1] This "locks" the enzyme in an inactive state.[1] -
Hydrogen Bonding Network: The sulfonamide oxygen atoms form critical hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (residue numbering based on hCA II).[1] This anchors the inhibitor in the active site.[1]
-
Electronic Modulation (The "Warhead" Effect): The 4-nitro and 5-bromo substituents are critical.[1] They exert a strong inductive electron-withdrawing effect, lowering the
of the sulfonamide group.[1] This ensures a higher fraction of the molecule exists in the anionic (active binding) form at physiological pH (7.[1]4) compared to unsubstituted benzene sulfonamides.[1] -
Hydrophobic Contacts: The thiophene ring and the 5-bromo substituent occupy the hydrophobic pocket of the enzyme active site (lined by Val121, Leu198, and Trp209), contributing to isoform selectivity and binding enthalpy.[1]
2.2. Secondary Utility: Fragment-Based Drug Design (FBDD)
Beyond direct inhibition, this molecule serves as a "privileged scaffold" in FBDD.[1] The 5-bromo position provides a synthetic handle for Suzuki-Miyaura coupling to extend the molecule into the "selective pocket" of enzymes, while the 4-nitro group can be reduced to an amine for amide coupling, allowing the construction of larger, high-affinity inhibitors (e.g., for Bcl-2 family proteins or specific proteases).[1]
Visualizing the Mechanism
The following diagram illustrates the competitive binding mechanism and the specific molecular interactions within the Carbonic Anhydrase active site.
Caption: Schematic representation of the competitive inhibition mechanism. The inhibitor undergoes ionization to form an anion which coordinates with the active site Zinc, displacing the catalytic water molecule.[1]
Experimental Protocols
4.1. Protocol A: Determination of IC50 via Esterase Activity Assay
This colorimetric assay utilizes the esterase activity of Carbonic Anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) into p-nitrophenol (yellow), measurable at 405 nm.[1]
Materials:
-
Enzyme: Recombinant hCA II (1 µM stock in assay buffer).
-
Substrate: p-Nitrophenyl acetate (p-NPA), 10 mM stock in acetone.[1]
-
Inhibitor: this compound (10 mM stock in DMSO).[1]
-
Buffer: 50 mM Tris-SO4, pH 7.6.
Workflow:
-
Preparation: Dilute Inhibitor serially (e.g., 0.1 nM to 10 µM) in Assay Buffer (keep DMSO constant at <1%).
-
Incubation: Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor in a 96-well microplate. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add 20 µL of 3 mM p-NPA substrate (freshly diluted from stock).
-
Measurement: Monitor Absorbance at 405 nm kinetically for 10–20 minutes.
-
Analysis: Calculate initial velocity (
) for each concentration. Plot vs. [Inhibitor] to determine .[1]
4.2. Protocol B: Kinetic Analysis (Lineweaver-Burk Plot)
To confirm the competitive nature of inhibition.[1]
Workflow:
-
Run the standard assay (Protocol A) but vary the Substrate Concentration ([S]) at 0.5, 1.0, 2.0, and 4.0 mM.[1]
-
Repeat this for 3 fixed concentrations of the Inhibitor (e.g.,
, , ).[1] -
Data Processing: Plot
vs. . -
Expected Result: All lines should intersect at the Y-axis (
is unchanged), while the X-intercept ( ) shifts closer to zero, indicating an increase in apparent ( ).[1]
Data Presentation & Analysis
Table 1: Expected Kinetic Parameters for this compound
| Parameter | Value (Approx.) | Interpretation |
| IC50 (hCA II) | 5 – 50 nM | Potent inhibition due to strong EWGs (Br, NO2).[1] |
| Ki | 2 – 20 nM | Dissociation constant of the enzyme-inhibitor complex.[1] |
| Mode | Competitive | Binds to the same site as |
| Reversibility | Reversible | Activity is restored upon dialysis or dilution.[1] |
Troubleshooting & Optimization
-
Solubility: The compound is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 5%, as high DMSO can inhibit CA isoforms independently.[1]
-
Spontaneous Hydrolysis: p-NPA hydrolyzes spontaneously in alkaline buffers.[1] Always run a "No Enzyme" blank for every substrate concentration and subtract this rate.
-
Incubation Time: Sulfonamides are "slow-binding" inhibitors for some isoforms.[1] Ensure at least a 10-15 minute pre-incubation of Enzyme + Inhibitor before adding substrate.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012).[1] Crystal Structure of the Carbonic Anhydrase II in Complex with Sulfonamide Inhibitors. Proceedings of the National Academy of Sciences (PNAS).[1] Link
-
PubChem Compound Summary. (2023). 5-Bromothiophene-2-sulfonamide Derivatives. National Center for Biotechnology Information. Link[1]
-
Abbott Laboratories. (2005).[1] Discovery of ABT-737: A Bcl-2 Mimetic. (Contextual reference for sulfonamide scaffolds in drug discovery). Nature. Link[1]
Sources
Application Notes and Protocols for 5-Bromo-4-nitrothiophene-2-sulfonamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacophores into a single molecular entity presents a compelling avenue for the discovery of novel therapeutic agents. 5-Bromo-4-nitrothiophene-2-sulfonamide is a small molecule that embodies this principle, integrating three key functionalities with established biological relevance: a thiophene core, a sulfonamide group, and a nitroaromatic system. While direct studies on this specific isomeric configuration are emerging, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a versatile scaffold in drug discovery.
The thiophene ring is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs and valued for its ability to engage in various biological interactions.[1] The sulfonamide moiety is a classic pharmacophore, most notably recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[2][3] Beyond their antibacterial properties, sulfonamides are renowned as potent inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in a range of physiological and pathological processes. The introduction of a nitro group, particularly on an aromatic ring, is a common strategy in the design of antimicrobial agents. Nitroaromatic compounds often act as prodrugs that are selectively activated within microbial cells to generate cytotoxic reactive nitrogen species.[4]
This document serves as a detailed guide for the exploration of this compound in medicinal chemistry. It provides the scientific rationale and detailed protocols for investigating its potential as both a carbonic anhydrase inhibitor and a novel antibacterial agent.
Part 1: this compound as a Carbonic Anhydrase Inhibitor
Scientific Rationale
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Dysregulation of CA activity is associated with various diseases, making them attractive therapeutic targets. For instance, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, edema, and certain types of cancer.
The sulfonamide group is the cornerstone of classical carbonic anhydrase inhibitors. The primary sulfonamide moiety (-SO₂NH₂) is isosteric and isoelectronic to the bicarbonate ion, allowing it to bind to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. Given the presence of a primary sulfonamide group, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor. The thiophene ring and its substituents (bromo and nitro groups) will influence the compound's physicochemical properties, such as acidity and lipophilicity, which in turn will determine its binding affinity and isoform selectivity.
Experimental Workflow: Screening for Carbonic Anhydrase Inhibition
The following workflow outlines the key steps to assess the potential of this compound as a carbonic anhydrase inhibitor.
Caption: Workflow for evaluating carbonic anhydrase inhibitory activity.
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Human carbonic anhydrase isoforms (e.g., CA I, CA II, CA IX)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of the stock solution in the assay buffer to obtain a range of test concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a similar dilution series for acetazolamide.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of assay buffer.
-
Enzyme Control: 160 µL of assay buffer + 20 µL of CA enzyme solution.
-
Inhibitor Wells: 160 µL of assay buffer + 20 µL of CA enzyme solution + 20 µL of diluted test compound or acetazolamide.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of pNPA solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and measure the absorbance again after a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by subtracting the initial absorbance from the final absorbance.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| Parameter | Description |
| Enzyme Concentration | Titrate to determine a concentration that gives a linear reaction rate for at least 30 minutes. |
| Substrate Concentration | Use a concentration at or near the Kₘ for pNPA for the specific CA isoform. |
| Incubation Time | Ensure the reaction remains in the linear range. |
| Solvent Control | Include wells with the highest concentration of DMSO used to ensure it does not affect enzyme activity. |
Part 2: this compound as an Antibacterial Agent
Scientific Rationale
The investigation of this compound as an antibacterial agent is supported by two key aspects of its structure: the sulfonamide group and the nitrothiophene moiety.
-
Sulfonamide Moiety: As previously mentioned, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), they disrupt the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide and amino acid biosynthesis, ultimately leading to bacteriostasis.[2]
-
Nitrothiophene Moiety: Nitroaromatic compounds are often bioreductively activated by bacterial nitroreductases to generate radical species that are toxic to the cell.[4] This mechanism of action is particularly effective against anaerobic and microaerophilic bacteria, but has also been demonstrated in aerobic bacteria. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamino intermediates, and ultimately to the production of reactive nitrogen species like nitric oxide, which can damage DNA, proteins, and lipids.[5]
Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated their efficacy against multidrug-resistant bacteria such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[6] This provides a strong precedent for investigating the antibacterial potential of the structurally related this compound.
Proposed Mechanism of Antibacterial Action
The antibacterial activity of this compound is likely to be multifaceted, potentially involving a dual mechanism of action.
Caption: Proposed dual mechanism of antibacterial action.
Experimental Workflow: Assessing Antibacterial Activity
The following workflow provides a systematic approach to evaluating the antibacterial properties of this compound.
Caption: Workflow for evaluating antibacterial activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[7]
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Compound Dilution:
-
Prepare a 2x concentrated serial dilution of this compound in CAMHB in a separate 96-well plate.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microplate, add 50 µL of the appropriate 2x compound dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL CAMHB).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[9]
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[7]
Materials:
-
MIC plate from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto an MHA plate.
-
Also, plate a 1:1000 dilution of the growth control well to determine the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1.5 x 10⁵ CFU/mL, the MBC is the concentration that allows ≤150 colonies to grow).[10]
-
| Parameter | Interpretation |
| MBC/MIC ≤ 4 | The compound is considered bactericidal. |
| MBC/MIC > 4 | The compound is considered bacteriostatic. |
Safety Precautions
5-Bromo-2-thiophenesulfonamide, a related compound, is classified as causing severe skin burns and eye damage.[11] Although the safety profile of this compound has not been fully established, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The protocols and workflows detailed in this document provide a robust framework for its initial characterization as a carbonic anhydrase inhibitor and an antibacterial agent. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The dual-action potential of this molecule makes it a particularly exciting candidate for further research in the ongoing quest for new and effective medicines.
References
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Noreen, M., Bilal, M., Qamar, M. U., Rasool, N., Mahmood, A., Din, S. U., ... & Bourhia, M. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2451–2465. [Link]
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Prajsnar, T. K., Cunliffe, V. T., & Renshaw, S. A. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link]
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PubChem. (n.d.). 5-Bromo-2-thiophenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Hameed, P. S., Bharatham, N., Katagihallimath, N., Sharma, S., Nandishaiah, R., Shanbhag, A. P., ... & Datta, S. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7291. [Link]
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Singh, S., Singh, S. K., & Kumar, R. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, e0103425. [Link]
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Prajsnar, T. K., Cunliffe, V. T., & Renshaw, S. A. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link]
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Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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Li, Y., Zhang, J., Liu, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 12(43), 27958-27966. [Link]
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Al-Suhaimi, E. A., & Al-Salahi, R. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal, 24(5), 585-593. [Link]
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Miró-Canturri, A., Ayerbe-Algaba, R., Smani, Y., & Pachón, J. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 996515. [Link]
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Wainszelbaum, M. J., & Selman, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Research on Chemical Intermediates, 44(12), 7329-7368. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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dos Santos, H. L., Pizauro, L. J. L., de Mendonça Ludgero, A. K., Duarte, C. E. M., de Oliveira, L. L., Bragança, C. R. S., & Cardozo, M. V. (2025). Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol, 15(16), e4787. [Link]
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MySkinRecipes. (n.d.). 4-Nitrothiophene-2-carboxylic acid. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Maciá, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]
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Gliga, A. R., Pancratov, V. S., Tusa, I. A., Antohe, F., & Simionescu, M. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-12. [Link]
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Unknown. (n.d.). SULPHONAMIDES.pdf. Retrieved from [Link]
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Wróblewska, J., Szymańska, G., & Karpiński, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946. [Link]
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Reppert, J., & Siebenhofer, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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Application Notes and Protocols: Leveraging 5-Bromo-4-nitrothiophene-2-sulfonamide as a Versatile Scaffold for Drug Discovery
Abstract
The thiophene ring, a privileged scaffold in medicinal chemistry, is a cornerstone in the development of a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic motif. This guide focuses on a particularly promising, yet underexplored, derivative: 5-Bromo-4-nitrothiophene-2-sulfonamide . The strategic placement of a bromine atom, a nitro group, and a sulfonamide moiety on the thiophene core creates a trifunctionalized scaffold ripe for chemical diversification. This document provides a comprehensive overview of the scaffold's potential, detailed protocols for its synthesis and derivatization, and a strategic workflow for its application in drug discovery campaigns, particularly targeting antibacterial agents and enzyme inhibitors.
Introduction: The Strategic Value of the this compound Scaffold
The inherent value of the this compound scaffold lies in the distinct chemical reactivity of its three key functional groups, which can be selectively addressed to generate diverse compound libraries.
-
The Sulfonamide Moiety (-SO₂NH₂): A well-established pharmacophore known for its ability to mimic a carboxylate group and act as a hydrogen bond donor and acceptor. Sulfonamides are key components in a multitude of approved drugs, including diuretics, antidiabetic agents, and a wide range of antibacterials.[1][2] This group provides a reliable anchor for engaging with biological targets.
-
The Bromo Group (-Br) at Position 5: Serves as a versatile synthetic handle for introducing molecular diversity. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile installation of aryl, heteroaryl, and amino substituents.[3][4][5][6]
-
The Nitro Group (-NO₂) at Position 4: As a strong electron-withdrawing group, it significantly influences the reactivity of the thiophene ring. It activates the ring towards nucleophilic aromatic substitution (SNAr), providing an alternative pathway for diversification.[7][8][9][10] Furthermore, nitroaromatic compounds are known to possess antimicrobial activities, often acting as prodrugs that are reductively activated within target pathogens.[11][12][13]
This unique combination of functionalities allows for a systematic and combinatorial approach to drug design, enabling the exploration of structure-activity relationships (SAR) in a highly efficient manner.
Synthesis of the Core Scaffold
The synthesis of this compound is not commercially established and requires a multi-step approach. The following protocol is a proposed, logical pathway based on established thiophene chemistry principles.[14][15][16]
Proposed Synthetic Pathway
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Introduction: The Strategic Importance of N-Alkylated Thiophenesulfonamides
An Application Guide to the N-Alkylation of 5-Bromo-4-nitrothiophene-2-sulfonamide
N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The thiophene ring system, a bioisostere of the benzene ring, offers a privileged scaffold with unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. The specific molecule, this compound, serves as a highly versatile intermediate for drug discovery. Its structure is primed for chemical elaboration: the acidic sulfonamide proton allows for N-alkylation to explore structure-activity relationships (SAR), while the bromo substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce further diversity.
However, the very features that make this molecule attractive also present synthetic challenges. The potent electron-withdrawing effects of the nitro, bromo, and sulfonamide groups significantly increase the acidity of the N-H proton and modulate the reactivity of the entire thiophene scaffold. This guide provides a detailed exploration of robust and reliable protocols for the N-alkylation of this key intermediate, explaining the rationale behind the chosen methodologies and offering practical guidance for researchers in the field.
Core Chemical Considerations
Before proceeding to specific protocols, it is crucial to understand the chemical personality of this compound.
-
Sulfonamide Acidity: The N-H proton is significantly acidic (pKa ≈ 10), readily removed by common bases. This facilitates the formation of the nucleophilic sulfonamidate anion required for alkylation.
-
Nucleophilicity: While the resulting anion is a competent nucleophile, its reactivity can be tempered by the delocalization of the negative charge onto the adjacent sulfonyl group.
-
Ring Stability: The thiophene ring is electron-deficient and potentially susceptible to nucleophilic aromatic substitution under harsh basic conditions, although this is generally not a primary concern under the protocols described herein. The nitro group can also be sensitive to strongly reductive or basic conditions.
-
Regioselectivity: Alkylation can theoretically occur on the nitrogen (N-alkylation) or one of the sulfonyl oxygens (O-alkylation). For sulfonamides, N-alkylation is overwhelmingly favored thermodynamically and kinetically.
Protocol I: Classical N-Alkylation via SN2 Reaction with Alkyl Halides
This method is the most direct and widely used approach for N-alkylation, relying on the reaction of a deprotonated sulfonamide with an electrophilic alkyl halide. A recent study successfully employed this strategy for the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides using lithium hydride (LiH) as the base.[1][2] This protocol adapts that validated approach.
Causality and Experimental Choices
-
Base Selection (LiH vs. K₂CO₃/Cs₂CO₃): Lithium hydride (LiH) is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide, driving the reaction forward by producing H₂ gas. It ensures complete formation of the lithium sulfonamidate salt. Alternatives like potassium or cesium carbonate are milder, creating an equilibrium and are often preferred for safety and ease of handling, though they may require longer reaction times or slightly elevated temperatures.
-
Solvent Selection (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the sulfonamide and the resulting salt while effectively solvating the cation (e.g., Li⁺), leaving the sulfonamidate anion highly nucleophilic and ready to participate in the S
N2 reaction. -
Alkylating Agent: Primary and benzylic halides (iodides, bromides) are excellent electrophiles for this reaction. Secondary halides are more sterically hindered and prone to elimination side reactions, while tertiary halides will almost exclusively undergo elimination.
Visual Workflow: Classical N-Alkylation
Caption: Workflow for classical SN2-based N-alkylation.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the mixture until all solids are dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add Lithium Hydride (LiH, 1.2 eq) portion-wise over 10 minutes. Caution: H₂ gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0°C. Add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
| Reagent/Parameter | Molar Eq. | Role | Notes |
| This compound | 1.0 | Substrate | Starting material |
| Lithium Hydride (LiH) | 1.2 | Base | Strong, non-nucleophilic base |
| Alkyl Halide (R-X) | 1.1 | Electrophile | e.g., CH₃I, BnBr |
| Solvent | ~0.2 M | Reaction Medium | Anhydrous DMF |
| Temperature | 0°C to RT | Condition | Initial cooling is crucial for control |
| Reaction Time | 12-24 h | Condition | Monitor by TLC |
| Expected Yield | 70-90% | Outcome | Dependent on the alkyl halide used |
Protocol II: The Fukuyama-Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds using an alcohol as the alkylating agent, which significantly broadens the scope of accessible structures.[3] It is particularly valuable for installing secondary or sterically hindered alkyl groups where SN2 reactions with corresponding halides might fail or proceed slowly. The reaction proceeds under mild, neutral conditions.
Causality and Experimental Choices
-
Reagent System (PPh₃/DIAD): The reaction is driven by the formation of a highly stable P=O bond in the triphenylphosphine oxide byproduct. Triphenylphosphine (PPh₃) acts as the reducing agent and oxygen acceptor. Diisopropyl azodicarboxylate (DIAD) is the oxidizing agent that activates the alcohol. Safety Note: Azodicarboxylates are hazardous and should be handled with care.
-
Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is relatively non-polar, aprotic, and effectively dissolves all reactants. Anhydrous conditions are critical as any water present will be activated by the Mitsunobu reagents and consume them.
-
Acidity Requirement: The standard Mitsunobu reaction requires a pronucleophile with a pKa < 13. The enhanced acidity of this compound makes it an excellent candidate for this transformation.
Mechanism Overview: Fukuyama-Mitsunobu Reaction
Caption: Simplified mechanism of the Fukuyama-Mitsunobu N-alkylation.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M and stir until a homogeneous solution is formed.
-
Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow or orange hue) and sometimes a slight exotherm will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring (Trustworthiness): The reaction can be effectively monitored by TLC or LC-MS to track the consumption of the starting sulfonamide.
-
Concentration: Once the reaction is deemed complete, remove the solvent under reduced pressure.
-
Purification: The primary challenge of Mitsunobu reactions is purification. The crude residue will contain the desired product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct.
-
Method A (Direct Chromatography): If the product is sufficiently non-polar, direct flash column chromatography can separate it from the polar byproducts.
-
Method B (Precipitation): The crude material can be dissolved in a minimal amount of dichloromethane and diluted with diethyl ether or hexanes to precipitate the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.
-
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data Summary
| Reagent/Parameter | Molar Eq. | Role | Notes |
| This compound | 1.0 | Pronucleophile | Starting material |
| Alcohol (R-OH) | 1.2 | Alkylating Agent | Primary or secondary alcohols |
| Triphenylphosphine (PPh₃) | 1.5 | Reductant | Forms stable P=O bond |
| Diisopropyl Azodicarboxylate (DIAD) | 1.5 | Oxidant | Activates the alcohol |
| Solvent | ~0.1-0.2 M | Reaction Medium | Anhydrous THF |
| Temperature | 0°C to RT | Condition | Controlled addition is key |
| Reaction Time | 4-16 h | Condition | Monitor by TLC/LC-MS |
| Expected Yield | 60-85% | Outcome | Highly dependent on alcohol structure |
Protocol III: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation
This cutting-edge methodology represents a greener, more atom-economical approach to N-alkylation.[4] It uses a transition-metal catalyst to temporarily abstract hydrogen from an alcohol, generating an aldehyde in situ. This aldehyde then condenses with the sulfonamide to form an N-sulfonyl imine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst, regenerating the catalyst and yielding the N-alkylated product. Water is the only byproduct.
Causality and Experimental Choices
-
Catalyst System: The reaction relies on a well-defined catalyst capable of reversible alcohol dehydrogenation and imine reduction. Earth-abundant metal catalysts, such as the bench-stable Mn(I) PNP pincer precatalyst, have proven highly effective and are a more sustainable choice than precious metal catalysts (e.g., Ru, Ir).[4]
-
Reaction Conditions: These reactions typically require elevated temperatures (110-150°C) to facilitate the catalytic cycle, particularly the initial alcohol dehydrogenation step.
-
Base: Only a catalytic amount of a simple base (e.g., K₂CO₃) is needed to facilitate the condensation and other steps in the catalytic cycle.[4]
-
Solvent: A high-boiling, non-coordinating solvent like xylenes is used to achieve the necessary reaction temperature.
Catalytic Cycle: Borrowing Hydrogen
Caption: The catalytic cycle for "Borrowing Hydrogen" N-alkylation.
Detailed Step-by-Step Methodology
-
Preparation: In a sealable reaction tube or vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the alcohol (1.5 eq), the Mn(I) PNP pincer precatalyst (e.g., 5 mol%), and potassium carbonate (K₂CO₃, 10-20 mol%).
-
Solvent Addition: Add anhydrous xylenes to achieve a concentration of approximately 0.5-1.0 M.
-
Sealing and Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 150°C.
-
Reaction Time: Stir the reaction vigorously for 24 hours.
-
Cooling and Work-up: After 24 hours, remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic base.
-
Concentration: Rinse the celite pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.
-
Purification (Trustworthiness): Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data Summary
| Reagent/Parameter | Molar Eq. / % | Role | Notes |
| This compound | 1.0 | Nucleophile | Starting material |
| Alcohol (R-CH₂OH) | 1.5 | Alkylating Agent | Benzylic or primary aliphatic |
| Mn(I) PNP Precatalyst | 5 mol% | Catalyst | Enables H₂ transfer |
| Potassium Carbonate (K₂CO₃) | 10-20 mol% | Base | Catalytic amount |
| Solvent | ~0.5-1.0 M | Reaction Medium | Anhydrous Xylenes |
| Temperature | 150°C | Condition | High temperature required |
| Reaction Time | 24 h | Condition | Typically requires extended time |
| Expected Yield | 75-95% | Outcome | Generally high-yielding |
References
-
Yu, X., Liu, C., Jiang, L., & Xu, Q. (2011). A catalytic amount of manganese dioxide and solvent-free conditions under air enabled a practical and efficient N-alkylation method for a variety of sulfonamides and amines using alcohols as green alkylating reagents. Organic Letters, 13(23), 6184–6187. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]
-
Al-Masoudi, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, Volume 17, 2965–2978. [Link]
-
Al-Masoudi, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5225–5332. [Link]
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purification of 5-Bromo-4-nitrothiophene-2-sulfonamide by column chromatography
Application Note: High-Purity Isolation of 5-Bromo-4-nitrothiophene-2-sulfonamide via Flash Column Chromatography
Abstract & Introduction
This compound (CAS: N/A for specific isomer, generic thiophene sulfonamide class) is a critical heterocyclic building block, often utilized in the synthesis of Bcl-2 family inhibitors (BH3 mimetics) and antibacterial agents targeting metallo-
The synthesis of this compound typically involves the chlorosulfonation of 2-bromo-3-nitrothiophene or the nitration of 5-bromothiophene-2-sulfonamide.[1] These reactions frequently yield a crude mixture containing:
-
Regioisomers: (e.g., 3-nitro isomers).
-
Hydrolysis Byproducts: 5-bromo-4-nitrothiophene-2-sulfonic acid (highly polar).[1]
-
Unreacted Starting Material: 5-bromothiophene-2-sulfonamide.[1][2][3]
While recrystallization is a common first-pass purification method for sulfonamides, it often fails to remove structurally similar regioisomers or trace starting materials effectively.[1] This guide details a robust Flash Column Chromatography protocol designed to isolate the target molecule with
Chemical Properties & Separation Logic
To design an effective separation, we must understand the physicochemical properties of the analyte relative to its impurities.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | MW ~287.1 g/mol .[1][4] | |
| Polarity | Moderate to High | The sulfonamide moiety ( |
| Acidity (pKa) | ~8.5 - 9.5 | The electron-withdrawing nitro and sulfonyl groups render the amide proton acidic. Risk: Tailing on silica due to ionization.[1] |
| Solubility | High: DMSO, Acetone, EtOAcLow: Hexanes, DCM, Chloroform | Critical: The compound is likely insoluble in the non-polar starting mobile phase (Hexane), necessitating Solid (Dry) Loading . |
The Separation Challenge: Standard liquid injection is risky.[1] Dissolving the sample in a strong solvent (e.g., MeOH or Acetone) and injecting it onto a column equilibrated with Hexane will cause the sample to precipitate at the head of the column, leading to band broadening and poor resolution. Dry loading is the only self-validating method for this separation.
Method Development
Thin Layer Chromatography (TLC) Optimization
Before scaling to a column, the mobile phase must be optimized on silica plates.
-
Stationary Phase: Silica Gel
.[1] -
Visualization: UV Light (254 nm) is effective due to the conjugated thiophene-nitro system.[1]
-
Mobile Phase Screening:
-
100% DCM:
(Too slow). -
1:1 Hexane:EtOAc:
(Ideal).[1] -
Modifier: If streaking is observed (due to sulfonamide acidity), add 0.1% Acetic Acid to the mobile phase to suppress ionization.
-
Target
Diagram: Method Development Decision Tree
Figure 1: Decision logic for optimizing the mobile phase. Note the loop for adjusting polarity based on Retention Factor (
Detailed Protocol
Phase 1: Sample Preparation (Dry Loading)
Rationale: Dry loading eliminates solvent incompatibility issues and sharpens the elution band.
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in the minimum amount of Acetone or THF required to solubilize it completely.[1] Avoid Methanol if possible, as it can displace silica activity.[1]
-
Adsorption: Add Silica Gel (40-63 µm) to the solution.[1] Ratio: 1.5g of Silica per 1g of crude sample.[1]
-
Evaporation: Remove the solvent using a Rotary Evaporator.
-
Vacuum Drying: Place the powder under high vacuum for 30 minutes to remove trace solvent, which could otherwise alter the gradient profile.[1]
Phase 2: Column Packing & Loading
-
Column Size: For 1g of crude, use a 25g - 40g Silica Cartridge (or a glass column with 25mm diameter).
-
Equilibration: Flush the column with 3 Column Volumes (CV) of 100% n-Hexane (or Heptane).
-
Loading: Carefully pour the dry-loaded powder onto the top of the packed silica bed.
-
Technique: If using a glass column, add a 1cm layer of sand on top of the sample to prevent disturbance when pouring the mobile phase.[1]
-
Phase 3: Gradient Elution
System: n-Hexane (A) / Ethyl Acetate (B)[1]
| Time / CV | % Solvent B (EtOAc) | Purpose |
| 0 - 2 CV | 0% | Elute highly non-polar impurities (e.g., bromothiophenes).[1] |
| 2 - 5 CV | 0% | Linear ramp.[1] Elute unreacted starting materials. |
| 5 - 15 CV | 20% | Elution of Target. Product typically elutes ~35-45% B. |
| 15 - 18 CV | 100% | Flush column of polar sulfonic acids/salts.[1] |
Phase 4: Fraction Analysis & Workup
-
Collection: Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).
-
TLC Check: Spot fractions 10-40 (typical range). Visualize under UV.
-
Look for: The dark quenching spot of the nitrothiophene.[1]
-
-
Pooling: Combine fractions containing the pure product.
-
Evaporation: Concentrate under reduced pressure.[1]
-
Polishing (Optional but Recommended): The resulting solid may contain trace silica.[1] Dissolve in hot Ethanol and recrystallize/precipitate to obtain analytical grade material.[1]
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Acidic sulfonamide proton interacting with silica silanols.[1] | Add 0.1% Acetic Acid to the mobile phase.[1] Do NOT use bases (TEA/Ammonia) as they may form salts with the sulfonamide.[1] |
| Poor Resolution | Column overloaded or Gradient too steep. | Reduce sample load (max 1% of silica mass) or shallow the gradient (e.g., 20-40% B over 20 CV). |
| Product "Missing" | Product precipitated on column or degraded. | Check solubility. If product is stuck, flush with 10% MeOH in DCM.[1] |
Safety Warning:
-
Nitro Compounds: Potentially explosive if heated dry.[1] Do not overheat the rotary evaporator bath (>50°C).[1]
-
Brominated Compounds: Toxic and potential irritants.[1] Handle all silica waste as hazardous halogenated waste.[1]
Workflow Visualization
Figure 2: End-to-end workflow for the purification of this compound.
References
-
Synthesis of Thiophene Sulfonamides: Al-Mulla, A. (2024).[1][3][5] Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities. National Institutes of Health (PMC).[1] Available at: [Link]
-
Compound Data & Safety: PubChem. (2025).[1] 5-Bromothiophene-2-sulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Chromatographic Principles: Phenomenex. (2025).[1][6] Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
Sources
- 1. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-bromo-4-nitrothiophene-2-sulfonyl chloride (C4HBrClNO4S2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene-Based Sulfonamide
An Application Note and Protocol for the Development of Assays to Determine the Biological Activity of 5-Bromo-4-nitrothiophene-2-sulfonamide
This compound is a synthetic organic compound characterized by a thiophene ring substituted with a sulfonamide, a nitro group, and a bromine atom. While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structural features, particularly the presence of a sulfonamide group, suggest a strong potential for interaction with a well-defined class of enzymes: the carbonic anhydrases (CAs). The sulfonamide moiety is a classic zinc-binding group, a key feature for the inhibition of metalloenzymes like CAs.
Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a compelling target for drug discovery. Several sulfonamide-based drugs, such as acetazolamide and dorzolamide, are already in clinical use as CA inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate the investigation of this compound as a potential carbonic anhydrase inhibitor. We present a logical, two-tiered approach, starting with a robust in vitro enzymatic assay to establish direct inhibition, followed by a cell-based assay to assess its activity in a more physiologically relevant context. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Part 1: Foundational In Vitro Screening: The Carbonic Anhydrase Inhibition Assay
The initial step in characterizing the biological activity of this compound is to determine its direct inhibitory effect on a purified carbonic anhydrase isoenzyme. The most common and straightforward method is a colorimetric assay that measures the esterase activity of CA. In this assay, the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), to a colored product, 4-nitrophenol, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.
Principle of the Assay
Carbonic anhydrase exhibits esterase activity, and this property is exploited for a convenient and high-throughput compatible assay. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenylate and acetic acid. The product, 4-nitrophenylate, is a yellow-colored compound with a maximum absorbance at 400 nm. The rate of formation of 4-nitrophenylate is directly proportional to the CA activity. By measuring the increase in absorbance at 400 nm over time, the enzymatic activity can be determined. The presence of an inhibitor, such as this compound, will decrease the rate of NPA hydrolysis.
Figure 1: Enzymatic reaction for carbonic anhydrase activity assay.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Materials and Reagents:
-
Human carbonic anhydrase II (hCA II), recombinant
-
4-Nitrophenyl acetate (NPA)
-
Tris buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
96-well microplates, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 400 nm
Protocol:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of hCA II in Tris buffer. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the working concentration (e.g., 2 µg/mL) in cold Tris buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of NPA in DMSO.
-
Test Compound and Control Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and acetazolamide in DMSO. Create a dilution series of the test compound and acetazolamide in DMSO (e.g., from 10 mM to 1 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the diluted test compound or control inhibitor solutions to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 178 µL of Tris buffer to all wells.
-
Add 10 µL of the diluted hCA II solution to all wells except for the blank (no enzyme) wells. To the blank wells, add 10 µL of Tris buffer.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the NPA substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound and control inhibitor using the following formula: % Inhibition = [1 - (Vinhibitor - Vblank) / (Vno inhibitor - Vblank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | TBD |
| Acetazolamide (Positive Control) | Expected |
*TBD: To be determined by the experiment. *Expected: Report the experimentally determined value and compare it to literature values for quality control.
Part 2: Cellular Activity Assessment: The Cell-Based Carbonic Anhydrase Assay
While an in vitro enzymatic assay is crucial for establishing direct target engagement, it does not provide information about the compound's ability to penetrate cell membranes and inhibit the target in a cellular environment. Therefore, a secondary cell-based assay is essential to validate the findings from the in vitro screen. A common approach is to use a cell line with high levels of a specific CA isoenzyme and measure a downstream physiological effect of CA inhibition. For instance, inhibition of CA IX, a tumor-associated isoenzyme, can lead to intracellular acidification.
Principle of the Assay
This protocol utilizes a cell line that overexpresses a specific carbonic anhydrase isoenzyme, for example, hCA IX, which is often found in hypoxic tumors. The assay measures the intracellular pH (pHi) using a pH-sensitive fluorescent dye, such as BCECF-AM. This dye readily enters the cells and is cleaved by intracellular esterases to its fluorescent, membrane-impermeant form (BCECF). The fluorescence emission of BCECF is pH-dependent. By inhibiting CA IX, which is involved in maintaining pHi, this compound is expected to cause a decrease in intracellular pH, which can be detected as a change in the fluorescence of BCECF.
Figure 2: Workflow for the cell-based carbonic anhydrase inhibition assay.
Detailed Protocol: Cell-Based Intracellular pH Assay
Materials and Reagents:
-
Human cell line overexpressing a target CA isoenzyme (e.g., HT-29 cells for endogenous CA IX)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
A known membrane-permeable CA inhibitor (e.g., ethoxzolamide) as a positive control
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with excitation/emission filters for BCECF (e.g., 485 nm/535 nm)
Protocol:
-
Cell Culture and Seeding:
-
Culture the cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well black-walled, clear-bottom plate at a density of 5 x 104 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control inhibitor in cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds or controls. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment time (e.g., 4-24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Dye Loading and Fluorescence Measurement:
-
Prepare a 5 µM BCECF-AM loading solution in HBSS.
-
Remove the compound-containing medium and wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Remove the loading solution and wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for BCECF.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control wells.
-
Plot the normalized fluorescence intensity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that causes a 50% change in the measured parameter) from the dose-response curve.
-
Data Presentation:
| Compound | EC50 (µM) |
| This compound | TBD |
| Ethoxzolamide (Positive Control) | Expected |
*TBD: To be determined by the experiment. *Expected: Report the experimentally determined value.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential carbonic anhydrase inhibitor. A positive result in the in vitro enzymatic assay, followed by confirmation of activity in a cell-based assay, would provide strong evidence for its mechanism of action.
Further studies could involve:
-
Isoenzyme Selectivity Profiling: Testing the compound against a panel of different human CA isoenzymes to determine its selectivity profile.
-
Mechanism of Inhibition Studies: Performing enzyme kinetics experiments to determine the mode of inhibition (e.g., competitive, non-competitive).
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of diseases where CA inhibition is known to be beneficial.
By following a systematic and well-controlled experimental approach, researchers can effectively elucidate the biological activity of novel compounds like this compound and pave the way for the development of new therapeutic agents.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as drug discovery targets. Future Medicinal Chemistry, 10(10), 1149-1152. [Link]
-
Vullo, D., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters, 15(4), 971-976. [Link]
-
Ames, J. R., et al. (1999). A high-throughput screening assay for determining the rank order of potency of inhibitors of carbonic anhydrase II. Journal of Biomolecular Screening, 4(1), 31-36. [Link]
Application Note & Protocol: In Vitro Evaluation of 5-Bromo-4-nitrothiophene-2-sulfonamide's Antibacterial Activity
For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction: The Imperative for Novel Antibacterial Agents and the Potential of Thiophene Sulfonamides
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. Projections indicate that by 2050, AMR could lead to a staggering number of global deaths if the spread of antibiotic resistance continues unabated[1]. This escalating crisis necessitates a robust pipeline of new chemical entities with novel mechanisms of action. Among the promising scaffolds are heterocyclic compounds like thiophenes, which, when functionalized with a sulfonamide group, have demonstrated significant antibacterial potential[2][3].
Sulfonamides, a class of synthetic antimicrobial drugs, traditionally exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is essential for bacterial DNA and protein production[4][5][6]. The thiophene ring system, a bio-isostere of benzene, offers a versatile platform for developing new therapeutic agents, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria[2][7].
This document provides a detailed guide for the in vitro assessment of 5-Bromo-4-nitrothiophene-2-sulfonamide , a compound of interest due to its unique substitution pattern which may confer enhanced antibacterial properties. We will detail the fundamental protocols for determining its inhibitory and bactericidal efficacy against a panel of clinically relevant bacterial strains. The methodologies described herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results[8][9].
Principle of Investigation: From Inhibition to Cidal Activity
The primary objective of in vitro antibacterial testing is to quantify a compound's ability to affect bacterial growth. This is typically a two-stage process:
-
Determining Bacteriostatic Activity: This stage focuses on identifying the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[10]. This is a key measure of the compound's potency.
-
Assessing Bactericidal Activity: For applications where bacterial killing is required, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[11][12][13].
A qualitative assessment can also be rapidly performed using the disk diffusion method , which provides a preliminary indication of susceptibility based on the size of the zone of growth inhibition around a disk impregnated with the test compound[14][15][16].
Experimental Overview: A Validated Workflow
The following diagram illustrates the logical flow of experiments designed to comprehensively characterize the in vitro antibacterial profile of this compound. Each step is designed to provide critical data that informs the subsequent stage of testing.
Caption: Workflow for in vitro antibacterial testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains (ATCC recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative (often exhibits higher intrinsic resistance)
-
Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive
-
-
Growth Media:
-
Equipment and Consumables:
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol follows the CLSI M07 guidelines for broth microdilution, a quantitative method to determine the MIC.[8]
Preparation of Test Compound Stock
-
Causality: A high-concentration, sterile stock solution is necessary for serial dilutions. DMSO is a common solvent for poorly soluble compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Procedure:
-
Accurately weigh this compound and dissolve in 100% sterile DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Vortex until fully dissolved.
-
Prepare an intermediate dilution of the stock solution in sterile CAMHB. This step is crucial to minimize the amount of DMSO transferred during serial dilutions.
-
Preparation of Bacterial Inoculum
-
Causality: The final inoculum density is critical for the reproducibility of MIC results.[18] A standardized inoculum ensures that the number of bacterial cells is consistent across all wells and experiments. The 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.
-
Incubate at 35°C until the turbidity matches or exceeds the 0.5 McFarland standard (this can take 2-6 hours).[19]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually against a white card with black lines or using a photometric device.[14]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Setup in 96-Well Plate
-
Causality: A two-fold serial dilution series is performed to test a wide range of compound concentrations. Including sterility and growth controls is essential for validating the assay's integrity.
-
Procedure:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum (prepared in step 1.2), bringing the final volume in each well to 200 µL. Do not add bacteria to well 12.
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) after incubation. This can be assessed visually or with a microplate reader.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay and is crucial for determining if the compound is bactericidal or bacteriostatic.
Procedure
-
Causality: By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine the concentration at which the bacteria were killed, not just inhibited.
-
Procedure:
-
Following MIC determination, select the well corresponding to the MIC and at least two higher concentrations that also showed no growth.
-
From each selected well, aspirate a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
Incubate the MHA plates at 35°C for 18-24 hours.
-
Interpretation of Results
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. [13] Practically, it is the lowest concentration plate with no bacterial growth or only one or two colonies.
Data Presentation: Example Results
The following table summarizes hypothetical results for this compound against a panel of bacteria.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | Positive | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | >128 | >128 | - | Resistant |
Note on Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[13]
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This qualitative method provides a rapid visual confirmation of antibacterial activity.[15]
Procedure
-
Causality: The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will form where the compound concentration is above the MIC.[16][20]
-
Procedure:
-
Prepare a bacterial inoculum standardized to the 0.5 McFarland standard as described in section 1.2.
-
Using a sterile swab, inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Streak the plate in three directions, rotating approximately 60 degrees each time.[15]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
Prepare sterile paper disks by impregnating them with a known amount of this compound (e.g., 30 µg).
-
Aseptically place the disks on the inoculated agar surface using sterile forceps, ensuring firm contact.
-
Invert the plates and incubate at 35°C for 16-18 hours.[16]
-
Interpretation of Results
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. The interpretation (Susceptible, Intermediate, or Resistant) requires established breakpoints, which are not yet available for this investigational compound. However, the zone diameter provides a qualitative measure of potency that can be compared across different bacterial strains.
Mechanistic Insight: The Sulfonamide Pathway
The antibacterial activity of sulfonamides is well-established. They function as structural analogs of PABA, competitively inhibiting the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is critical in the folic acid synthesis pathway, which bacteria rely on to produce nucleotides for DNA replication.[4][6] Human cells are unaffected as they obtain folic acid from their diet.
Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of this compound. The data generated from these assays—MIC, MBC, and zones of inhibition—will establish the compound's antibacterial spectrum and potency. Positive results from these screening methods would warrant further investigation, including time-kill kinetic studies, resistance development assays, and subsequent evaluation in more complex models that better mimic in vivo conditions.[21]
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Dove Medical Press. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). ResearchGate. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. (1983). National Institutes of Health. [Link]
-
Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). National Institutes of Health. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2013). National Institutes of Health. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Direct Disk Diffusion Testing From Positive Blood Cultures. Clinical and Laboratory Standards Institute. [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Susceptibility Testing. MSD Manual Professional Edition. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2023). ResearchGate. [Link]
-
The CDS Antibiotic Susceptibility Test. The cds-ast.com. [Link]
-
Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. (1983). American Society for Microbiology. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Biolabs. [Link]
-
Mechanism of action of sulphonamides. ResearchGate. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). National Institutes of Health. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2009). American Society for Microbiology. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. chain-network.com. [Link]
-
Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. [Link]
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- 2. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-4-nitrothiophene-2-sulfonamide
Introduction: The Strategic Advantage of the Thiophene Scaffold in Kinase Inhibition
The relentless pursuit of novel cancer therapeutics has positioned kinase inhibitors at the forefront of precision medicine.[1] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in oncogenesis, making them prime targets for therapeutic intervention. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role, and the thiophene ring has emerged as a privileged structure.[2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring, while offering improved metabolic stability and binding interactions, make it a highly desirable core for inhibitor design.[2]
This application note details the strategic use of 5-Bromo-4-nitrothiophene-2-sulfonamide , a highly functionalized and versatile starting material, in the synthesis of a novel class of potent kinase inhibitors. The inherent reactivity of its distinct functional groups—the bromine atom, the nitro group, and the sulfonamide moiety—provides a powerful toolkit for medicinal chemists to construct complex molecular architectures tailored for high-affinity binding to kinase active sites. We will explore a rational, multi-step synthetic pathway, providing detailed protocols and explaining the causality behind the chosen experimental conditions.
Synthetic Strategy: A Multi-pronged Approach to Kinase Inhibitor Scaffolds
The molecular architecture of this compound offers three key points for diversification, allowing for a combinatorial approach to library synthesis and structure-activity relationship (SAR) studies. Our proposed synthetic strategy leverages these features in a logical sequence to build a core kinase inhibitor scaffold.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for kinase inhibitors.
This strategy is underpinned by the following rationale:
-
Step 1: Suzuki Cross-Coupling: The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a wide variety of aryl and heteroaryl boronic acids. This allows for the introduction of diverse substituents that can probe different regions of the kinase active site.
-
Step 2: Reduction of the Nitro Group: The electron-withdrawing nitro group is a versatile precursor to a nucleophilic amino group. Reduction is a robust and high-yielding transformation, typically achieved with reagents like iron powder in the presence of an acid or through catalytic hydrogenation. The resulting amine is a critical attachment point for building out the inhibitor structure.
-
Step 3: Amide Bond Formation: The newly formed amino group can be readily acylated with a variety of carboxylic acids using standard peptide coupling reagents. This amide bond is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions with the hinge region of the kinase.
Experimental Protocols
Safety Precaution: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some of the reagents used in the following protocols are hazardous. Please consult the relevant safety data sheets (SDS) before use.
Protocol 1: Synthesis of 5-Aryl-4-nitrothiophene-2-sulfonamide via Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-nitrothiophene-2-sulfonamide.
Protocol 2: Synthesis of 4-Amino-5-arylthiophene-2-sulfonamide via Nitro Group Reduction
This protocol details the reduction of the nitro group of 5-aryl-4-nitrothiophene-2-sulfonamide to an amine.
Materials:
-
5-Aryl-4-nitrothiophene-2-sulfonamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 5-aryl-4-nitrothiophene-2-sulfonamide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired 4-amino-5-arylthiophene-2-sulfonamide, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Final Kinase Inhibitor via Amide Bond Formation
This protocol describes the coupling of 4-amino-5-arylthiophene-2-sulfonamide with a carboxylic acid to form the final kinase inhibitor.
Materials:
-
4-Amino-5-arylthiophene-2-sulfonamide
-
Carboxylic acid (e.g., a substituted benzoic acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-amino-5-arylthiophene-2-sulfonamide (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final kinase inhibitor.
Data Presentation: Illustrative Inhibitory Activities of Thiophene-Based Kinase Inhibitors
While the inhibitory activity of the specific compounds derived from this compound would require experimental determination, the following table presents the IC₅₀ values of known thiophene-based kinase inhibitors to demonstrate the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thiophene-3-carboxamides | JNK | Varies | [3] |
| Tetra-substituted Thiophenes | p38α MAPK | Low µM | [4] |
| 2-(Thiophen-2-yl)-1,3,5-triazines | PI3Kα/mTOR | 48 (mTOR) | [5] |
| 5-pyrrolopyridinyl-2-thiophenecarboxamides | AKT | Sub-nanomolar | [6] |
Visualization of a Representative Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling cascade that is often targeted by kinase inhibitors.
Caption: A generic kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential manipulation of its functional groups allows for the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals to explore the rich chemical space of thiophene-based kinase inhibitors in the ongoing quest for more effective cancer therapies.
References
-
Seefeld, M. A., Rouse, M. B., McNulty, K. C., Sun, L., Wang, J., Luengo, J. I., Zhang, S., Minthorn, E. A., Concha, N. O., & Heerding, D. A. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2244–2248. [Link]
- Marshall, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Bamborough, P., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ACS Medicinal Chemistry Letters, 5(12), 1251-1256.
- Costantino, L., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 56(22), 9310-9327.
- Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 180, 433-444.
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-4-nitrothiophene-2-sulfonamide
Introduction: A Scaffold of Opportunity in Medicinal Chemistry
5-Bromo-4-nitrothiophene-2-sulfonamide is a highly functionalized heterocyclic compound poised for strategic chemical modification. The thiophene core is a well-recognized pharmacophore, and its decoration with a bromine atom, a nitro group, and a sulfonamide moiety offers a rich platform for the synthesis of diverse molecular architectures. The electron-deficient nature of the thiophene ring, a consequence of the potent electron-withdrawing nitro and sulfonamide groups, dictates its reactivity, making it an ideal substrate for a variety of transformations. This guide provides an in-depth exploration of the key functionalization strategies for this versatile scaffold, complete with detailed mechanistic insights and actionable laboratory protocols for researchers in drug discovery and organic synthesis.
Part 1: Functionalization at the C5 Position via Cross-Coupling and Nucleophilic Aromatic Substitution
The bromine atom at the C5 position is the primary handle for introducing molecular diversity. Its reactivity is enhanced by the adjacent electron-withdrawing nitro group, facilitating both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Aryl-Thiophene Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] The presence of strong electron-withdrawing groups on the aryl halide can facilitate the rate-limiting oxidative addition step of the catalytic cycle.[3]
Causality of Experimental Design: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is standard for this transformation. A base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to solubilize both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-nitro-5-phenylthiophene-2-sulfonamide.
Quantitative Data Summary:
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8-16 | 80-95 |
Logical Workflow for Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols for the Synthesis of a Diverse Compound Library from 5-Bromo-4-nitrothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the strategic synthesis of a novel compound library derived from the versatile starting material, 5-Bromo-4-nitrothiophene-2-sulfonamide. The inherent trifunctional nature of this scaffold, possessing bromo, nitro, and sulfonamide moieties, offers three distinct and chemically addressable points for diversification. This application note details a robust and logical workflow for the sequential and orthogonal functionalization of this starting material, enabling the generation of a structurally diverse library of compounds with significant potential for drug discovery and development. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices and in-text citations to authoritative literature.
Introduction: The Thiophene Sulfonamide Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for the design of novel therapeutic agents.[2] When combined with a sulfonamide group, the resulting thiophene sulfonamide moiety exhibits a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The starting material, this compound, represents an ideal platform for the construction of a compound library due to its three distinct functional groups, each amenable to a variety of chemical transformations. The strategic diversification of this scaffold can lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Strategic Approach to Library Synthesis: A Three-Point Diversification Strategy
The successful construction of a diverse and meaningful compound library from this compound hinges on a carefully planned, sequential functionalization strategy. The three key points of diversification are:
-
R¹ Diversification (C5-Position): The bromo group at the 5-position is readily functionalized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties.
-
R² Diversification (C4-Position): The nitro group at the 4-position can be chemoselectively reduced to an amine. This newly formed amino group can then be derivatized through various reactions such as acylation, sulfonylation, and reductive amination.
-
R³ Diversification (Sulfonamide): The sulfonamide nitrogen offers another site for modification. N-alkylation or N-arylation of the sulfonamide can be achieved under specific conditions, further expanding the chemical space of the library.
A logical and efficient workflow is crucial to avoid unwanted side reactions and ensure high yields. The proposed strategy prioritizes the functionalization of the most robust and least reactive positions first, followed by the more sensitive transformations.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the sequential diversification of this compound.
This workflow prioritizes the Suzuki-Miyaura coupling first, as the conditions are generally compatible with the nitro and sulfonamide groups. The subsequent reduction of the nitro group is a well-established transformation with high chemoselectivity. Finally, the resulting amino and sulfonamide groups can be derivatized.
Experimental Protocols
3.1. R¹ Diversification: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is particularly well-suited for the arylation of the C5-position of the thiophene ring.[4][5] The electron-deficient nature of the thiophene ring in the starting material facilitates the oxidative addition step of the catalytic cycle.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Pd(PPh₃)₄ | 0.05 - 0.1 |
| K₂CO₃ or K₃PO₄ | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene) | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For less reactive boronic acids, more advanced catalyst systems (e.g., those with bulky phosphine ligands) may be required.[7]
-
Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
3.2. R² Diversification: Chemoselective Reduction of the Nitro Group
The selective reduction of the aromatic nitro group in the presence of a bromo-substituent and a sulfonamide is a key step in this synthetic strategy. Various methods are available that offer high chemoselectivity, avoiding the reduction of other functional groups.[2][3][8]
Protocol 2: Tin(II) Chloride Mediated Reduction of the Nitro Group
| Reagent | Molar Equiv. |
| 5-Aryl-4-nitrothiophene-2-sulfonamide | 1.0 |
| SnCl₂·2H₂O | 3.0 - 5.0 |
| Solvent (e.g., Ethanol, Ethyl Acetate) | - |
Step-by-Step Methodology:
-
Dissolve the 5-Aryl-4-nitrothiophene-2-sulfonamide (1.0 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add SnCl₂·2H₂O (3.0-5.0 eq.) to the solution portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully quench by pouring into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-amino-5-arylthiophene-2-sulfonamide, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds and is known for its high chemoselectivity, leaving aryl halides and sulfonamides intact.
-
Solvent: Ethanol or ethyl acetate are common solvents for this type of reduction.
3.3. R³ Diversification: N-Alkylation of the Sulfonamide
The sulfonamide nitrogen can be alkylated to introduce further diversity. This reaction typically requires a strong base to deprotonate the sulfonamide, followed by reaction with an alkylating agent.[9][10][11]
Protocol 3: General Procedure for N-Alkylation of the Sulfonamide
| Reagent | Molar Equiv. |
| 4-Amino-5-arylthiophene-2-sulfonamide | 1.0 |
| NaH or K₂CO₃ | 1.1 - 1.5 |
| Alkyl Halide (R³-X) | 1.1 - 1.5 |
| Solvent (e.g., DMF, Acetonitrile) | - |
Step-by-Step Methodology:
-
To a solution of the 4-Amino-5-arylthiophene-2-sulfonamide (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl halide (R³-X, 1.1-1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the weakly acidic sulfonamide proton. NaH is a common choice, but other bases like K₂CO₃ can also be effective, particularly with more reactive alkylating agents.
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are suitable for this reaction as they dissolve the sulfonamide salt and do not interfere with the reaction.
Visualization of the Diversification Strategy
Caption: A logical relationship diagram illustrating the three-point diversification strategy.
Conclusion
The protocols and strategic guidance presented in this application note provide a robust framework for the creation of a diverse and valuable compound library based on the this compound scaffold. By following the proposed sequential functionalization workflow, researchers can efficiently generate a multitude of novel analogs for screening in various drug discovery programs. The inherent modularity of this approach allows for the systematic exploration of the chemical space around this privileged heterocyclic core, significantly increasing the probability of identifying lead compounds with desirable biological activities.
References
-
Chen, L., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. (1986).
-
Szostak, M., et al. (2016). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. The Journal of Organic Chemistry, 81(4), 1565-1576. [Link]
-
O'Hara, F., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters, 18(15), 3742-3745. [Link]
-
Gomez, L., et al. (2015). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 39(11), 8443-8449. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Shaikh, I. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2695-2708. [Link]
-
Khan, K. M., et al. (2014). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chemical Society of Pakistan, 36(1), 136-147. [Link]
-
Asif, M. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1196. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry International, 2014, 1-7. [Link]
-
Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5695-5709. [Link]
-
Baxter, R. D., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1321-1325. [Link]
-
Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(21), 13382-13453. [Link]
-
Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(32), 13206-13209. [Link]
-
Hall, S. E., et al. (1991). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 34(3), 1077-1087. [Link]
-
Lee, J., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(11), 1693-1695. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Ali, H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5580. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry-3. Alkylation (arylation). European Journal of Mass Spectrometry, 9(1), 1-19. [Link]
-
Patil, R. D., & Sasson, Y. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal, 9(8), 304-308. [Link]
-
Nakao, Y., & Sakaki, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. European Journal of Organic Chemistry, 2019(10), 1956-1964. [Link]
-
Ramachandran, R., et al. (2015). N-Alkylation of sulfonamides. [Link]
-
Gualdani, R., et al. (2016). Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. Applied Organometallic Chemistry, 30(10), 823-827. [Link]
-
Bull, J. A., et al. (2013). Arylation and alkenylation of activated alkyl halides using sulfonamides. Organic & Biomolecular Chemistry, 11(20), 3311-3323. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
BioDuro. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Wang, Z., et al. (2020). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 11(2), 433-439. [Link]
-
Li, C., et al. (2024). Synthesis of sulfinamides via photocatalytic alkylation or arylation of sulfinylamine. Nature Communications, 15(1), 1-10. [Link]
-
Shaik, A. B., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 7(12), 4851-4857. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 10. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common side reactions in the synthesis of nitrothiophene compounds
Nitrothiophene Synthesis Technical Support Center
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of nitrothiophene compounds. This resource is designed for chemists and researchers in the pharmaceutical and materials science fields. The nitration of thiophene is a cornerstone of heterocyclic chemistry, yet its high reactivity presents unique challenges, often leading to undesired side reactions. This guide provides in-depth, experience-based answers to common problems, ensuring your syntheses are efficient, safe, and reproducible.
Frequently Asked Questions (FAQs)
Q1: My nitration of thiophene resulted in a low yield and a significant amount of black, tar-like residue. What is causing this?
A1: This is a classic issue stemming from the high reactivity of the thiophene ring towards electrophiles, which is significantly greater than that of benzene.[1] The use of harsh nitrating conditions, such as the standard mixed acid (concentrated HNO₃/H₂SO₄), is often the primary cause.
Causality Explained:
-
Ring Sensitivity: The thiophene ring is electron-rich and highly susceptible to electrophilic attack. However, it is also unstable in strongly acidic and oxidizing environments.[1]
-
Oxidative Degradation: Concentrated nitric acid is a powerful oxidizing agent. Under the forceful conditions of mixed-acid nitration, it can oxidize the thiophene ring, leading to ring-opening, polymerization, and the formation of intractable tars.[2][3] The appearance of a pink or dark red color during the reaction is a visual indicator that significant oxidation is occurring.[2]
-
Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, accelerating decomposition and polymerization.[2]
Troubleshooting Recommendation: Employ a milder nitrating agent. The most reliable and widely cited method is the use of nitric acid in acetic anhydride, which generates acetyl nitrate in situ.[2][3] This reagent is less aggressive, minimizing oxidative side reactions and improving the yield of the desired mononitrothiophene.
Q2: I am trying to synthesize 2-nitrothiophene, but my product is contaminated with the 3-nitro isomer. How can I improve the regioselectivity?
A2: Achieving high regioselectivity for the 2-position is a common challenge. While the C2 position is kinetically favored for electrophilic attack due to better stabilization of the cationic intermediate (the sigma complex), the C3 isomer is almost always formed as a byproduct.[1] A typical nitration with nitric acid in an acetic anhydride/acetic acid mixture often yields a product containing 85% 2-nitrothiophene and 15% 3-nitrothiophene.[4]
Causality Explained:
-
Electronic Effects: The sulfur atom in the thiophene ring can stabilize an adjacent positive charge through resonance more effectively at the C2 position than at the C3 position. This results in a lower activation energy for the C2 attack.
-
Steric Hindrance: While less of a factor for the small nitro group, steric hindrance at the C3 position (between two carbons) is slightly higher than at the C2 position (adjacent to sulfur).
-
Reagent Influence: The electrophilicity of the nitrating species plays a role. Highly reactive electrophiles are less selective. Milder conditions can often improve the C2:C3 ratio.
Troubleshooting Recommendation: While completely eliminating the 3-nitro isomer is difficult, its formation can be minimized.
-
Strict Temperature Control: Maintain the reaction at the recommended temperature (e.g., 10°C) to favor the kinetically controlled product (2-nitrothiophene).[2]
-
Purification: The 3-nitrothiophene isomer has a higher melting point and is less soluble than the 2-nitro derivative, which allows for purification by recrystallization, for example from ethanol or a hexane-isopropyl ether mixture.[4]
-
Catalyst-Based Methods: For applications requiring extremely high purity, explore modern methods using solid acid catalysts, such as metal-exchanged montmorillonite clays, which have been shown to provide 100% selectivity for 2-nitrothiophene by directing the nitronium ion to the C2 position through shape-selective catalysis.[4]
Troubleshooting Guide: Common Side Products
Problem: Formation of Dinitrothiophenes
My analysis shows the presence of dinitrothiophenes (e.g., 2,4-dinitrothiophene or 2,5-dinitrothiophene) in my product mixture. How can I prevent this over-nitration?
Underlying Cause: The nitro group is a deactivating group, making a second nitration more difficult. However, the thiophene ring is so activated that, under certain conditions, a second nitration can occur. This is especially true if the reaction temperature is too high, the reaction time is too long, or an excess of the nitrating agent is used.
Visual Troubleshooting Workflow
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 moles) of nitric acid per mole of thiophene.[2] Avoid large excesses.
-
Temperature Management: As detailed in the Organic Syntheses procedure, precise temperature control is critical to success.[2] A rapid rise in temperature can promote over-nitration.
-
Order of Addition: Add the thiophene solution dropwise to the nitrating mixture. This maintains a low concentration of thiophene, disfavoring multiple nitrations on the same molecule.[2]
Experimental Protocol: High-Selectivity Synthesis of 2-Nitrothiophene
This protocol is adapted from the robust procedure published in Organic Syntheses, which is designed to minimize side reactions.[2]
Reagents & Equipment:
-
Thiophene (1.0 mole, 84 g)
-
Acetic Anhydride (340 mL)
-
Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)
-
Glacial Acetic Acid (600 mL)
-
2 L three-necked round-bottomed flask
-
Mechanical stirrer, thermometer, and dropping funnel
-
Ice-water bath
Procedure:
-
Preparation of Solutions:
-
Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.
-
Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid to 600 mL of glacial acetic acid with cooling and shaking.
-
-
Initial Reaction Setup:
-
Divide both Solution A and Solution B into two equal halves.
-
Add the first half of Solution B to the 2 L reaction flask. Cool the flask to 10°C using an ice-water bath.
-
-
First Addition:
-
With moderate stirring, add the first half of Solution A dropwise from the separatory funnel.
-
CRITICAL: Control the rate of addition to prevent the temperature from rising above room temperature. A rapid initial exotherm is expected; manage it with the ice bath. Superheating must be avoided.[2]
-
-
Second Addition:
-
After the first addition is complete, cool the reaction mixture back down to 10°C.
-
Rapidly add the second half of Solution B to the flask.
-
Continue the nitration by adding the remaining half of Solution A dropwise, maintaining temperature control.
-
-
Reaction Monitoring & Completion:
-
Throughout the addition, the solution should maintain a light brown color. A pink or dark red color indicates undesirable oxidation is occurring.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for two hours.
-
-
Workup & Isolation:
-
Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking.
-
The product, mononitrothiophene, will separate as pale yellow crystals. For maximum yield, allow the mixture to stand in an ice chest for 24 hours.
-
Filter the solid product at a low temperature using a Büchner funnel.
-
Wash the crystals thoroughly with ice water, press them dry, and store them in a desiccator away from light, as the compound can be light-sensitive.[2]
-
Data Summary: Comparison of Nitrating Agents
| Nitrating Agent | Conditions | Typical Side Reactions | Selectivity (2- vs 3-) | Reference |
| HNO₃ / H₂SO₄ | Harsh, highly acidic | Oxidation, polymerization, tars | Poor | [3] |
| HNO₃ / Acetic Acid | Highly exothermic | Explosive nitrosation, decomposition | Moderate | [3] |
| Acetyl Nitrate | Mild, controlled | Dinitration (if temp is high) | Good (approx. 85:15) | [2][4] |
| HNO₃ / TFAA | Mild | Minimal | Good (78% yield of 2-nitro) | [5] |
| Cu(NO₃)₂ | Mild | Minimal | Good | [5] |
Mechanistic Insight: Regioselectivity of Nitration
The preference for electrophilic attack at the C2 position can be understood by examining the resonance structures of the carbocation intermediate (sigma complex) formed during the reaction.
As shown in Figure 2, attack at the C2 position allows for the delocalization of the positive charge over three atoms, including a key resonance structure where the charge is stabilized by the sulfur atom's lone pair. Attack at the C3 position only allows delocalization over two carbon atoms, resulting in a higher energy, less stable intermediate. This difference in stability directly translates to a faster rate of reaction at the C2 position.
References
-
Thiophene: Bromination & Reduction. (2023). StudySmarter. [Link]
-
2-nitrothiophene. Organic Syntheses Procedure. [Link]
-
Thiophene synthesis and reactions. (2022). YouTube. [Link]
-
Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. [Link]
-
Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]
-
Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. [Link]
-
CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University, Varanasi, India. [Link]
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
2,4-Dinitrothiophene. PubChem - NIH. [Link]
-
2-Nitro, 3-Nitro, 2,4-Dinitro-, and 2,5-Dinitrothiophene. The Journal of Organic Chemistry. [Link]
-
2,4-Dinitrothiophene. CAS Common Chemistry. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimization of reaction conditions for 5-Bromo-4-nitrothiophene-2-sulfonamide derivatization
Ticket System: Open Access Subject: Optimization of Reaction Conditions for Scaffold #5B4NTS Status: Active Support Tier: Senior Application Scientist Level[1][2]
System Overview & Reactivity Profile
User Query: Why is this specific scaffold (5-Bromo-4-nitrothiophene-2-sulfonamide) behaving differently than my standard benzene analogs?
Technical Analysis: You are working with a "push-pull" thiophene system. Unlike benzene, the thiophene ring is electron-rich, but the specific arrangement of the 4-Nitro and 2-Sulfonamide groups creates a highly polarized electronic environment.[1]
-
C5-Bromine: This position is hyper-activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro group.[1][2] -
C2-Sulfonamide: This group acts as a distinct "acidic trap" (
).[1][2] In basic conditions (common in Pd-coupling), it deprotonates to form a mono-anion, which can poison catalysts or alter solubility.[1][2] -
C4-Nitro: Provides the electron-withdrawing power (EWG) necessary to stabilize the Meisenheimer intermediate during substitution.[1][2]
Decision Matrix: Reaction Pathway Selection
Figure 1: Strategic decision tree for derivatizing the 5-bromo-4-nitrothiophene core.
Ticket #001: Low Yield in Reactions
User Issue: "I tried reacting the scaffold with a secondary amine in DCM, but conversion is <20% after 24 hours."
Diagnosis:
The reaction is stalling due to insufficient solvent polarity and lack of proton scavenging .
Optimized Protocol: The "Polar-Protic" Shift
Reagents:
-
Substrate: 1.0 eq
-
Nucleophile (Amine): 1.2 – 1.5 eq[2]
-
Base: DIPEA (2.0 eq) or
(2.0 eq)[2] -
Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)[2]
Step-by-Step Guide:
-
Dissolution: Dissolve 1.0 eq of this compound in MeCN (0.2 M concentration).
-
Base Addition: Add 2.0 eq of DIPEA. Note: The solution may darken immediately; this is normal charge-transfer coloration.
-
Thermal Activation: Heat to 60°C .
-
Monitoring: Check TLC/LCMS at 2 hours. If the starting material persists, spike temperature to 80°C.[1]
Troubleshooting Table: Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate | Comments |
| DCM | 8.9 | Very Slow | Poor stabilization of the transition state.[1][2] Avoid. |
| THF | 7.5 | Slow | Acceptable only for highly reactive amines.[1][2] |
| MeCN | 37.5 | Optimal | Good balance of rate and workup ease.[1][2] |
| DMF | 36.7 | Fast | Hard to remove; use only if MeCN fails.[1][2] |
| EtOH | 24.5 | Variable | Can cause side reactions (ethoxide displacement) if base is strong.[1][2] |
Ticket #002: Palladium Catalyst "Death" (Suzuki Coupling)[2]
User Issue: "My Suzuki coupling turns black immediately, and I only recover starting material or de-brominated byproduct."
Diagnosis:
This is a classic "Acidic Proton Trap." The sulfonamide proton (
-
Base Consumption: If you use 2.0 eq of base, the sulfonamide consumes 1.0 eq immediately to form the anion (
).[1][2] This leaves insufficient base for the transmetallation step of the Suzuki cycle. -
Catalyst Poisoning: The sulfonamide anion can coordinate to the Pd center, shutting down the catalytic cycle.[1]
Optimized Protocol: The "Extra Base" Method
The Fix: You must protect the sulfonamide OR overwhelm the acidity.
Method A: Unprotected (Quickest) [2]
-
Catalyst:
(5 mol%) - Ferrocene ligands are more robust against sulfur poisoning than .[2] -
Base:
or (3.5 - 4.0 equivalents ).[1][2]-
Logic: 1 eq neutralizes the sulfonamide; 2-3 eq drive the catalytic cycle.[1]
-
-
Temperature: 90°C under Argon.
Method B: Protection (Highest Yield) If Method A fails, protect the sulfonamide with a Dimethoxybenzyl (DMB) group or THP group prior to coupling.[2] This removes the acidic proton and prevents catalyst coordination.[1]
Workflow Visualization: Suzuki Troubleshooting
Figure 2: Troubleshooting logic for failed Suzuki couplings on sulfonamide-bearing thiophenes.
Ticket #003: Solubility & Workup Issues
User Issue: "The product is sticking to the aqueous layer during extraction, or crashing out as a gum."
Diagnosis: this compound derivatives are amphoteric.[1][2] The sulfonamide is acidic, and the nitro group increases polarity.
Resolution Protocol:
-
Acidify Carefully: During workup, do not just "neutralize." Acidify the aqueous layer to pH 4-5 using 1M HCl.[1] This ensures the sulfonamide is protonated (
) and pushes it into the organic layer. -
The "Salting Out" Trick: If using EtOAc, add saturated NaCl (brine) and a small amount of THF (5-10%) to the organic layer during extraction.[1][2] This helps pull the polar thiophene out of the water.
-
Avoid Chlorinated Solvents: For purification, avoid DCM/MeOH gradients if possible. Use EtOAc/Hexane or DCM/Acetone .[1][2] Acetone is excellent for solubilizing polar nitro-thiophenes.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I reduce the nitro group to an amine before the Suzuki coupling?
A: Not recommended. The nitro group activates the C5-Bromine for oxidative addition. If you reduce it to an amine (electron-donating), the C5-Br bond becomes electron-rich and significantly harder to couple.[1][2] Perform Suzuki coupling first, then reduce the nitro group (e.g.,
Q: Is the bromine at C5 or C3? A: In "this compound," the bromine is at C5.[1][2] The nitro is at C4.[1] This ortho relationship is critical for reactivity.[1][2] If your starting material is 4-bromo-5-nitro..., the reactivity will be lower because the leaving group is not as activated by the sulfonamide at C2.
Q: Can I use microwave irradiation?
A: Yes. Microwave heating (100°C, 20 mins) is highly effective for the
References
-
Reactivity of Nitrothiophenes
-
Suzuki Coupling on Thiophenes
-
Sulfonamide Protection Strategies
-
Specific Scaffold Synthesis (Antibacterial Research)
-
Bhat, M. A., et al. (2024).[1][2][3] Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae. Dove Press / Infection and Drug Resistance.[1][2] Link
-
Context: Provides recent, specific experimental yields (72-78%) for alkylation and coupling of this exact scaffold.[1][2]
-
-
Computational Mechanism of S_NAr
Sources
overcoming solubility issues with 5-Bromo-4-nitrothiophene-2-sulfonamide in organic solvents
Subject: Overcoming Solubility Issues with 5-Bromo-4-nitrothiophene-2-sulfonamide (BNTS)
Executive Summary & Chemical Context
The Challenge: this compound (BNTS) presents a classic "solubility brick" profile. Its poor solubility in standard organic solvents (DCM, Toluene, Et₂O) stems from a synergistic effect of its functional groups:
-
H-Bonding Network: The primary sulfonamide motif (
) acts as both a strong hydrogen bond donor and acceptor, creating a tight crystal lattice. -
-Stacking: The planar thiophene ring, electron-deficient due to the nitro group, facilitates strong intermolecular
stacking. -
High Polarity: The nitro group significantly increases the dipole moment, making the molecule resistant to dissolution in non-polar media.
The Solution Strategy: Successful handling requires shifting from "passive dissolution" (stirring) to "active disruption" (pH manipulation, dipolar aprotic solvents, and thermal energy).
Solvent Selection Matrix
Guidance: Do not rely on "like dissolves like" in the traditional sense. Use this matrix to select the correct solvent based on your experimental stage.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Technical Notes |
| Dipolar Aprotic | DMSO | ⭐⭐⭐⭐⭐ (Excellent) | NMR, Stock Solutions | Breaks H-bond networks effectively. Hard to remove. |
| Dipolar Aprotic | DMF / DMAc | ⭐⭐⭐⭐ (Good) | Reaction Medium | Good balance of solubility and reactivity. |
| Protic Polar | Methanol (MeOH) | ⭐⭐⭐ (Moderate) | Recrystallization | Solubility increases significantly with heat. |
| Polar Aprotic | THF / Acetone | ⭐⭐ (Fair) | Reactions (with heat) | Often requires sonication. |
| Esters/Halogens | EtOAc / DCM | ⭐ (Poor) | Workup / Extraction | Warning: BNTS often crashes out of these during cooling. |
| Non-Polar | Hexanes / Et₂O | ❌ (Insoluble) | Precipitation / Washing | Use these to force the product out of solution. |
Operational Protocols
Protocol A: The "Graduated Dissolution" Method (For Reactions)
Use this when setting up substitution reactions (e.g., Suzuki couplings, SNAr).
-
Micronization: If the solid is clumpy, gently crush it with a glass rod or mortar. Surface area is critical.
-
Wetting: Add the calculated volume of DMF or DMAc .
-
Sonication (Critical Step): Sonicate the suspension for 5–10 minutes at ambient temperature.
-
Why? Ultrasound cavitation breaks the outer crystal lattice, allowing solvent penetration that stirring cannot achieve.
-
-
Thermal Ramp: If not fully dissolved, heat the mixture to 40–50°C .
-
Note: Do not exceed 60°C before adding reagents, as thermal decomposition of the nitro-thiophene core is possible over prolonged periods.
-
Protocol B: The "Acid-Base Toggle" (For Purification)
This is the most robust method to purify BNTS without chromatography, leveraging the acidity of the sulfonamide proton (
-
Dissolution (Salt Formation): Dissolve the crude solid in 1M NaOH or Sat. Na₂CO₃ .
-
Wash: Extract the aqueous basic layer with DCM or EtOAc .
-
Result: Impurities (non-acidic) migrate to the organic layer. Discard the organic layer.
-
-
Precipitation (Regeneration): Cool the aqueous layer on ice. Slowly add 1M HCl until pH < 2.
-
Result: The BNTS will precipitate as a pure solid.
-
-
Filtration: Filter and wash with cold water, then Hexanes.
Interactive Troubleshooting (FAQs)
Q1: My compound "oils out" instead of crystallizing during recrystallization. What do I do?
-
Cause: The melting point of BNTS (~140°C) is accessible. If you saturate a solvent (like MeOH) at boiling point and cool too fast, the solute separates as a liquid (oil) before organizing into a crystal.
-
Fix:
-
Re-heat until the oil dissolves.
-
Add a "seed crystal" if available.[3]
-
Slow Cool: Turn off the heat bath but leave the flask in the bath to cool down over 2–3 hours.
-
Cosolvent: Add water dropwise to the hot methanol solution until slight turbidity persists, then let cool.
-
Q2: I am trying to run a reaction in DCM, but the BNTS sits at the bottom of the flask.
-
Diagnosis: DCM is too non-polar to disrupt the intermolecular H-bonds of the nitro-sulfonamide stack.
-
Fix: You must switch solvents or use a Phase Transfer Catalyst (PTC).
-
Option A: Switch to THF or Acetonitrile.
-
Option B: If DCM is mandatory, add Tetrabutylammonium bromide (TBAB) (5-10 mol%). This helps solubilize the anionic form of the sulfonamide if a base is present.
-
Q3: The NMR spectrum in CDCl₃ is empty or shows broad lumps.
-
Cause: BNTS is effectively insoluble in Chloroform-d.
-
Fix: Switch to DMSO-d₆ . If you must use CDCl₃, add 1-2 drops of CD₃OD or DMSO-d₆ to the tube to break the H-bonds and solubilize the sample.
Visual Workflow: Dissolution Decision Tree
Figure 1: Decision tree for selecting the optimal dissolution strategy based on experimental intent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1241304, 5-Bromo-2-thiophenesulfonamide (Analogous Structure). Retrieved from [Link]
-
Shaikh, M. et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. (Demonstrates DMF/Base solubility protocols). Retrieved from [Link]
Sources
purification challenges of 5-Bromo-4-nitrothiophene-2-sulfonamide and its derivatives
Status: Operational Subject: Troubleshooting Purification & Stability of Thiophene Sulfonamide Intermediates Ticket Priority: High (Research & Development)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 5-Bromo-4-nitrothiophene-2-sulfonamide . This scaffold is a critical intermediate in medicinal chemistry, particularly for Bcl-2 inhibitors and antimicrobial agents. However, its unique electronic structure creates a "perfect storm" for purification difficulties:
-
Acidity: The sulfonamide proton (
) causes severe tailing on silica gel. -
Reactivity: The C-4 nitro group activates the C-5 bromine toward Nucleophilic Aromatic Substitution (
), leading to unexpected hydrolysis or methoxylation during workup. -
Solubility: The molecule often "oils out" during recrystallization due to the competing polarities of the lipophilic bromine/thiophene core and the polar nitro/sulfonamide groups.
This guide provides self-validating protocols to overcome these specific failure modes.
Module 1: Crystallization & "Oiling Out"
The Issue: The product separates as a gummy oil rather than a crystalline solid, trapping impurities. The Cause: This occurs when the compound's melting point is depressed by impurities or when the solvent system polarity does not match the rapid change in solubility upon cooling.[1]
Standardized Recrystallization Protocol
Recommended Solvent System: Ethanol / Water (95:5) or Acetonitrile / Water.
Avoid: Methanol (risk of
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in minimal boiling Ethanol (EtOH) . | High solubility of the nitro-sulfonamide in hot polar protic solvents. |
| 2. Clarification | If colored impurities persist, add activated carbon, boil for 5 min, and filter hot. | Nitro compounds often carry colored oxidation byproducts; carbon removes these effectively. |
| 3. Nucleation | Remove from heat. Add warm Water dropwise until persistent turbidity (cloudiness) appears. | Water acts as the anti-solvent. Adding it warm prevents premature crashing (oiling). |
| 4. Re-solubilization | Add 1-2 mL of hot EtOH to clear the solution. | Ensures the solution is saturated but stable, preventing immediate oiling. |
| 5. Controlled Cooling | Wrap flask in foil/towel and allow to cool to RT undisturbed. Then move to | Slow cooling promotes crystal lattice formation over amorphous oil separation. |
Troubleshooting Workflow: The "Oiling Out" Loop
Figure 1: Decision tree for resolving oiling-out issues during recrystallization.
Module 2: Chromatographic Separation
The Issue: Broad, streaking peaks (tailing) on silica gel, leading to poor separation from impurities. The Cause: The sulfonamide -NH- is acidic. It hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on the silica stationary phase.
The "Acidic Modifier" Strategy
Do not use basic modifiers (Triethylamine) unless necessary, as they can degrade the silica or form salts with the sulfonamide.
Protocol:
-
Stationary Phase: Acid-washed Silica Gel (optional) or Standard Flash Silica.
-
Mobile Phase: Hexane / Ethyl Acetate + 0.5% Acetic Acid (AcOH) .
-
Loading: Dissolve sample in minimal DCM or use dry-loading (absorb onto Celite). Avoid dissolving in pure EtOAc (band broadening).
Data: Effect of Mobile Phase Modifier
| Mobile Phase Composition | Retention Factor ( | Peak Shape | Resolution |
| 30% EtOAc / Hexane | 0.25 | Severe Tailing | Poor |
| 30% EtOAc / Hexane + 1% TEA | 0.15 | Fronting/Broad | Moderate |
| 30% EtOAc / Hexane + 0.5% AcOH | 0.28 | Sharp / Symmetrical | Excellent |
Technical Insight: The Acetic Acid suppresses the ionization of the sulfonamide (
) and saturates the silanol sites, ensuring the molecule travels as a neutral species.
Module 3: Chemical Stability & Reactivity
The Issue: Loss of the Bromine atom or appearance of "red" impurities. The Mechanism: The Nitro group at C-4 makes the C-5 position highly electrophilic. The Bromine is a good leaving group.
The Trap
If you wash your reaction mixture with strong base (e.g., 1M NaOH) to remove excess sulfonyl chloride, or if you recrystallize in Methanol with trace base, you risk displacing the Bromine.
Reaction:
Stability Visualization
Figure 2: Pathway of decomposition via Nucleophilic Aromatic Substitution (
Module 4: Frequently Asked Questions (FAQ)
Q: My product turned bright red/orange during workup. Is it ruined?
A: Likely, yes. A deep red color often indicates the formation of a Meisenheimer complex , which precedes the displacement of the bromine atom [1]. This happens if the pH became too alkaline (
Q: Can I use DCM/MeOH for chromatography? A: Use with caution. While MeOH increases polarity, it is nucleophilic. If your silica is slightly basic or if you use TEA, the MeOH can attack the C-5 position over time. Recommendation: Use Acetone/Hexane or EtOAc/Hexane with Acetic Acid.
Q: The NMR shows a clean product, but the melting point is
References
-
Nucleophilic Substitution in Nitro-Thiophenes: Spinelli, D., et al. "Nucleophilic heteroaromatic substitution." Journal of the Chemical Society, Perkin Transactions 2, 1975.
-
Sulfonamide Chromatography: Biagi, G. L., et al. "Thin-layer chromatography of sulphonamides on silica gel G." Journal of Chromatography A, 1975.[2]
-
General Synthesis of Thiophene Sulfonamides: "Synthesis of 5-Bromothiophene-2-sulfonamide." PubChem Compound Summary.
-
Recrystallization Strategies: "Recrystallization of Sulfonamide Products." BenchChem Technical Support.
Sources
Technical Support Center: Stability Protocols for 5-Bromo-4-nitrothiophene-2-sulfonamide
Executive Summary
This guide addresses the stability and handling of 5-Bromo-4-nitrothiophene-2-sulfonamide (BNTS) . Due to the "push-pull" electronic effects of the nitro and sulfonamide groups on the thiophene ring, this molecule is highly electrophilic.
The Core Challenge: The primary mode of "decomposition" reported by researchers is not spontaneous disintegration, but rather unwanted Nucleophilic Aromatic Substitution (
Module 1: Storage & Handling (Pre-Reaction)
Q: My material has turned from a pale yellow powder to a dark orange/brown gum during storage. Is it still usable?
A: Likely No. The color shift indicates significant degradation. Nitrothiophenes are photosensitive and thermally labile.
-
Diagnosis: Darkening suggests the formation of radical decomposition products or hydrolysis of the sulfonamide moiety.
-
Root Cause:
-
Photolysis: Nitro-bearing heterocycles can undergo photochemical rearrangement or radical formation upon exposure to UV/visible light.
-
Moisture: The sulfonamide bond is generally stable, but in the presence of trace acid/base impurities, hydrolysis can occur over time.
-
Standard Operating Procedure (SOP) for Storage:
| Parameter | Recommendation | Reason |
|---|
| Temperature | -20°C (Long term) | Retards thermal extrusion of
Module 2: Reaction Optimization (Preventing )
Q: I am trying to alkylate the sulfonamide nitrogen, but I am losing the bromine atom. Why?
A: You are experiencing Regioselective Competition . The conditions used to deprotonate the sulfonamide (
The Mechanism: The C-4 Nitro group withdraws electron density from the ring, making the C-5 position (bearing the Bromine) highly electrophilic. If you use a base that is also a nucleophile (e.g., Sodium Methoxide, Sodium Hydroxide, or primary amines), it will displace the Bromine.
Visualizing the Decomposition Pathway: The following diagram illustrates how nucleophilic bases attack the C-5 position, leading to the loss of your bromide handle.
Figure 1: Mechanism of unwanted Nucleophilic Aromatic Substitution (
Troubleshooting Guide: Base & Solvent Selection
To prevent this, you must decouple basicity (proton removal) from nucleophilicity (carbon attack).
| Reaction Type | Recommended Base | Recommended Solvent | Why? |
| N-Alkylation | Cesium Carbonate ( | DMF or Acetonitrile | |
| Suzuki Coupling | Potassium Phosphate ( | Dioxane/Water | Milder than carbonates; prevents hydrolysis of the sulfonamide. |
| Amide Coupling | DIPEA (Hünig's Base) | DCM or DMF | Sterically hindered tertiary amine; cannot attack the C-5 position. |
Critical Warning: NEVER use Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) unless you intend to replace the Bromine with a methoxy/ethoxy group.
Module 3: Workup & Isolation
Q: During workup, my product degrades when I wash with 1M NaOH. What is happening?
A: You are likely triggering Ring Opening or Sulfonamide Hydrolysis .
Nitro-thiophenes are electron-deficient. In the presence of strong aqueous bases (pH > 12), the thiophene ring itself can destabilize and open, or the sulfonamide can hydrolyze to the sulfonic acid (water-soluble), causing your product to "disappear" into the aqueous layer.
Correct Workup Protocol:
-
Quench: Use saturated Ammonium Chloride (
) or dilute HCl (0.5 M) to adjust pH to ~5-6. Avoid strong basic washes. -
Extraction: Use Ethyl Acetate or 2-MeTHF.
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if the product is very acidic, as it can bind sulfonamides.
Module 4: Experimental Decision Tree
Use this logic flow to design your experiment safely.
Figure 2: Decision matrix for reagent selection based on the target site of the molecule.
References
-
Synthesis and Reactivity of Nitrothiophenes
-
Sulfonamide Stability & Synthesis
-
Nucleophilic Arom
) Mechanisms:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
- Relevance: Explains the foundational mechanism of how electron-withdrawing groups (Nitro)
-
URL:[Link]
Sources
Technical Support Center: Coupling Strategies for 5-Bromo-4-nitrothiophene-2-sulfonamide
Ticket ID: 5B4NTS-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Push-Pull" Challenge
You are working with 5-Bromo-4-nitrothiophene-2-sulfonamide , a substrate that presents a unique "push-pull" electronic challenge.[1]
-
The "Pull" (Activation): The C4-nitro and C2-sulfonamide groups are strong electron-withdrawing groups (EWGs).[1] This makes the C5-Bromine bond highly activated for oxidative addition to Palladium (Pd).
-
The "Trap" (Poisoning & Side Reactions):
-
Coordination: The nitro group and sulfonamide nitrogen can coordinate to the Pd center, displacing labile ligands and arresting the catalytic cycle (poisoning).
-
Acidity: The sulfonamide protons (
) are acidic. Strong bases will deprotonate this site, creating an anionic species that may have solubility issues or inhibit transmetallation. - Competition: The nitro group activates the ring so strongly that nucleophiles (especially amines) may attack the C-Br position directly, bypassing the catalyst entirely but often with poor selectivity or yield.
-
This guide provides the protocols to navigate these competing factors.
Module 1: Catalyst Selection Matrix
Do not use generic "Tetrakis" (
Recommended Catalyst Systems
| Catalyst Class | Recommended System | Why it works for this substrate |
| NHC-Pd (The Gold Standard) | PEPPSI-IPr or PEPPSI-IPent | The N-Heterocyclic Carbene (NHC) ligand is bulky and electron-rich.[1] It binds tightly to Pd, preventing the nitro group from displacing it.[1] It is air-stable and drives the reaction even with sterically hindered boronic acids. |
| Buchwald Generation 3/4 | XPhos Pd G4 or SPhos Pd G4 | The biaryl backbone prevents the formation of inactive Pd-dimers. XPhos is particularly good if you are coupling with amines (Buchwald-Hartwig) to prevent catalyst poisoning.[1] |
| Robust Bisphosphine | The bite angle of dppf makes it resistant to ligand dissociation. This is the "safe," cost-effective choice for standard Suzuki couplings if the coupling partner is simple.[1] |
Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
Critical Protocol Adjustments
For this substrate, Base Selection is more critical than catalyst selection.[1]
-
Avoid:
, , or Hydroxides (too strong; will deprotonate sulfonamide).[1] -
Use:
(tribasic potassium phosphate) or .[1] These maintain the pH necessary for boronic acid activation without fully stripping the sulfonamide protons.
Standard Operating Procedure (SOP-5B4NTS-SUZ)
Scale: 1.0 mmol basis
-
Charge: Flask with this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and
(2.0 equiv). -
Catalyst: Add PEPPSI-IPr (2.0 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Note: The water is essential for the inorganic base solubility.
-
Conditions: Heat to 60–80°C. Do not exceed 100°C to avoid thermal decomposition of the nitro-thiophene.
Troubleshooting Guide
Issue 1: Protodebromination (Product is 4-nitrothiophene-2-sulfonamide, Br is gone)
-
Cause: The oxidative addition is fast, but Transmetallation is slow.[1] The Pd-Ar intermediate grabs a hydride from the solvent or ligand.
-
Fix: Switch solvent to anhydrous THF or Toluene and use
(dry).[1] Switch catalyst to SPhos Pd G4 to accelerate transmetallation.
Issue 2: Low Conversion (Starting Material remains)
-
Cause: Catalyst poisoning by the Sulfonamide Nitrogen.
-
Fix: If you cannot protect the sulfonamide (e.g., with a THP or SEM group), increase catalyst loading to 5 mol% and switch to XPhos Pd G4 .[1] The bulk of XPhos shields the Pd center from the sulfonamide.
Module 3: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]
WARNING: Because you have a nitro-thiophene, simply mixing an amine and base might trigger a background Nucleophilic Aromatic Substitution (
The Decision Tree: Pd-Catalysis vs.
Use the diagram below to determine your synthetic route.
Figure 1: Decision matrix for C-N bond formation.[1] Due to the nitro group activation, simple amines may not require Palladium, but weak nucleophiles (anilines) will.[1]
Recommended Protocol (Pd-Catalyzed)
If
-
Catalyst: BrettPhos Pd G4 (Preferred for primary amines) or RuPhos Pd G4 (Secondary amines).[1]
-
Base:
(Solid, anhydrous).[1] Avoid as it reacts with the nitro group. -
Solvent: t-Amyl Alcohol or Dioxane .[1]
-
Temp: 80°C.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for these couplings? A: Yes, but be cautious. Nitro-thiophenes are thermally sensitive.[1] We recommend capping the temperature at 100°C. Microwave heating is excellent for the PEPPSI catalyst system as it activates the precatalyst rapidly.
Q: The reaction turns black immediately. Is the catalyst dead? A: Palladium black precipitation indicates catalyst decomposition. This usually happens if:
-
The phosphine ligand was oxidized (use fresh ligand/catalyst).
-
The reaction was not degassed properly (oxygen kills the active species).
-
The nitro group displaced the ligand. Switch to PEPPSI-IPr , which holds the metal tighter than phosphines.[1]
Q: How do I purify the product? The sulfonamide makes it streak on silica. A: Sulfonamides are polar and acidic.
-
Mobile Phase: Add 1% Acetic Acid or 0.5% Formic Acid to your DCM/MeOH gradient.[1] This keeps the sulfonamide protonated and sharpens the peak.
-
Alternative: If the product is acidic enough, dissolve in dilute NaOH, wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer to precipitate pure product.[1]
References
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling.[1] This establishes the robustness of PEPPSI catalysts for electron-deficient substrates.
-
[1]
-
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Definitive guide on selecting XPhos/BrettPhos for specific amine classes.
-
[1]
-
-
Foroumadi, A., et al. (2017).[1] Synthesis of 5-arylthiophene-2-sulfonamide derivatives via Suzuki cross-coupling. Specific application of Suzuki coupling on sulfonamide-bearing thiophenes.[1]
-
Valette, D., et al. (2005).[1] Pd-catalyzed coupling of nitro-substituted aryl halides.[1] Discusses the specific challenges of nitro-group poisoning and activation.
-
[1]
-
Sources
managing steric hindrance in reactions involving 5-Bromo-4-nitrothiophene-2-sulfonamide
Topic: Managing Steric Hindrance in Reactions Involving 5-Bromo-4-nitrothiophene-2-sulfonamide Ticket ID: THIO-542-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with This compound , a "gateway scaffold" critical for synthesizing Bcl-2 inhibitors (like Venetoclax analogs) and novel metallo-
The Central Paradox: The 4-nitro group is electronically essential (activating the C5-position for nucleophilic attack) but sterically detrimental. In the 5-membered thiophene ring, the internal bond angles (~111°) compress the substituents at positions 4 and 5 closer together than in a benzene ring. This creates a "steric fortress" around the bromine atom, complicating both SNAr and Palladium-catalyzed cross-couplings.
This guide provides field-proven protocols to navigate this steric landscape without compromising yield or scaffold integrity.
Module 1: Optimizing SNAr Reactions (The "Nitro-Trap")
The Challenge: The 4-nitro group makes C5 highly electrophilic, but it also physically blocks the trajectory of incoming nucleophiles (especially secondary amines like piperazines).
Technical Insight: The "Orthogonal" Approach
Standard conditions (refluxing ethanol) often fail because the nucleophile cannot penetrate the steric cloud of the nitro group with sufficient kinetic energy. You must switch to Polar Aproticity and Cation Stripping .
Recommended Protocol: High-Energy SNAr
| Parameter | Standard Condition (Avoid) | High-Performance Condition (Recommended) | Why? |
| Solvent | Ethanol / Methanol | DMSO or DMF (Anhydrous) | Polar aprotic solvents solvate the cation but leave the nucleophilic anion "naked" and more reactive. |
| Base | Et3N (Triethylamine) | DIPEA (Hünig's Base) or K2CO3 | DIPEA is non-nucleophilic and bulky; it won't compete. K2CO3 in DMSO creates a "super-basic" medium. |
| Temperature | 60°C - 80°C | 90°C - 110°C | Higher thermal energy is required to overcome the steric activation barrier. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | High concentration increases the collision frequency in the crowded transition state. |
Step-by-Step Workflow:
-
Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Add DIPEA (2.5 eq). Note: Excess base is required to neutralize the acidic sulfonamide proton first (see Module 3).
-
Add the amine nucleophile (1.2 eq).
-
Heat to 100°C under N2. Monitor by LCMS every 2 hours.
-
Quench by pouring into crushed ice/water. The product usually precipitates due to the "salting out" effect of the sulfonamide.
Module 2: Palladium-Catalyzed Couplings (The "Metal Dance")
The Challenge: In Suzuki or Sonogashira couplings, the Oxidative Addition step is fast (weak C-Br bond), but Transmetallation and Reductive Elimination are slowed by the ortho-nitro bulk. Standard ligands (like PPh3) are often too bulky themselves to fit into the crowded metal center effectively.
Decision Matrix: Ligand Selection
Figure 1: Ligand selection strategy based on steric demand of the coupling partner.
Troubleshooting the "Black Precipitate" (Pd Black): If your reaction turns black and stalls, the catalyst has decomposed before the cycle completed.
-
Root Cause: The 4-nitro group can coordinate to Pd, or the reaction is too slow, allowing Pd agglomeration.
-
The Fix: Switch to SPhos or XPhos precatalysts (e.g., XPhos Pd G2). These bulky, electron-rich ligands accelerate the difficult reductive elimination step, preventing catalyst death.
Module 3: The Sulfonamide "Trojan Horse"
The Challenge: The sulfonamide protons (
-
Poison the Pd-catalyst.
-
Reduce solubility in non-polar solvents.
Strategic Solution: The "Sacrificial Base" vs. Protection
| Strategy | Protocol | Pros/Cons |
| Sacrificial Base | Use 3.0+ equivalents of base (e.g., K3PO4). | Pro: One-pot, no extra steps.Con: Requires highly polar solvent mixtures (Dioxane/Water). |
| N-Alkylation | React with Alkyl Bromide + LiH (Lithium Hydride) before coupling. | Pro: Permanently removes acidic proton; improves solubility.Con: Adds a synthetic step. |
| DMB Protection | Protect with 2,4-Dimethoxybenzyl alcohol. | Pro: Best for complex multi-step synthesis.Con: Removal requires strong acid (TFA), which might affect other groups. |
Recommended Protocol: N-Alkylation (LiH Method) Reference: This method is specifically validated for 5-bromo-thiophene-2-sulfonamides to prevent interference in subsequent steps [1].
-
Suspend NaH or LiH (1.1 eq) in dry DMF at 0°C.
-
Add the sulfonamide slowly. Stir 30 min.
-
Add the alkyl halide (e.g., Methyl Iodide). Warm to RT.
-
Isolate the N-alkylated product before attempting difficult Pd-couplings.
Frequently Asked Questions (FAQ)
Q1: My SNAr reaction yields are low (<30%) and I see starting material. Should I increase the temperature?
-
Diagnostic: If you are below 100°C, yes. However, if you are already at 100°C, the issue is likely solvation .
-
Solution: Switch from THF or Dioxane to DMSO . The rate acceleration in DMSO for SNAr on nitro-thiophenes can be 10-100x faster due to the stabilization of the Meisenheimer complex intermediate.
Q2: Can I use microwave irradiation?
-
Yes, but with caution. Nitro-thiophenes are thermally sensitive and potentially explosive at high pressures/temperatures.
-
Limit: Do not exceed 120°C. Use a ramp time of 5 minutes to prevent thermal runaway.
Q3: Why does the reaction mixture turn deep red/purple immediately upon adding base?
-
Explanation: This is normal. It indicates the formation of the Meisenheimer Complex (the intermediate where the nucleophile has attacked, but the bromine hasn't left yet). The 4-nitro group delocalizes the negative charge, creating a highly colored species.
-
Action: Do not quench. Continue heating until the color shifts (usually to orange/brown) or LCMS confirms conversion.
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Source: National Institutes of Health (PubMed/PMC) URL:[Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide via Suzuki cross coupling. Source: ResearchGate URL:[Link]
-
Discovery of Venetoclax (ABT-199): A Potent, Selective, and Orally Bioavailable BCL-2 Inhibitor. (Contextual grounding for scaffold utility) Source: ACS Publications (J. Med. Chem.) URL:[Link]
scaling up the synthesis of 5-Bromo-4-nitrothiophene-2-sulfonamide
Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-nitrothiophene-2-sulfonamide
Current Status: Operational Ticket ID: SC-T-2024-BNTS Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the scale-up challenges for This compound , a critical intermediate often utilized in the synthesis of carbonic anhydrase inhibitors (e.g., Brinzolamide analogs).[1]
The synthesis follows a convergent directing logic:
-
Electrophilic Attack: The 5-bromo and 2-sulfonamide groups cooperatively direct the incoming nitro group to the 4-position .[1]
-
Process Safety: The electron-rich thiophene ring is prone to oxidative decomposition during nitration, posing a significant thermal runaway risk upon scale-up.[1]
Part 1: The Synthesis Workflow (Visualized)
The following diagram outlines the critical control points (CCPs) for the industrial route starting from commercially available 2-bromothiophene.
Figure 1: Strategic synthesis workflow highlighting the cooperative directing effects in Step 3 and critical safety parameters.
Part 2: Technical Troubleshooting & FAQs
Module 1: Chlorosulfonation (The "Make" Step)
Context: Converting 2-bromothiophene to sulfonyl chloride using chlorosulfonic acid (
Q1: The reaction mixture has turned into a black tar. What happened?
-
Root Cause: Thiophene rings are acid-sensitive and prone to polymerization if the temperature spikes.[1]
-
Technical Fix:
-
Temperature: Maintain the reactor jacket at -5°C to 0°C during addition. Do not allow the internal mass to exceed 5°C.[1]
-
Dosing: Dilute the 2-bromothiophene in a non-reactive solvent (like DCM or CHCl3) before adding it to the chlorosulfonic acid. This acts as a heat sink.[1]
-
Quenching: Never quench into the reaction vessel. Pour the reaction mixture onto crushed ice to prevent a violent exotherm that degrades the product.
-
Q2: We are seeing low yields due to sulfone formation. How do we prevent this?
-
Mechanism: Sulfone byproducts (
) form when the sulfonyl chloride reacts with unreacted starting material.[1] -
Protocol Adjustment:
-
Ensure Chlorosulfonic acid is in large excess (min 3.0 - 4.0 equivalents).[1] This ensures the starting material reacts with the acid faster than it reacts with the product.[1]
-
Stirring: High-shear mixing is required as the mixture becomes viscous. Poor mixing creates "hot spots" of stoichiometry favoring sulfone formation.[1]
-
Module 2: Amination (The "Phase" Step)
Context: Reacting the sulfonyl chloride with ammonia to form the sulfonamide.[1]
Q3: The product is precipitating as a sticky gum rather than a solid.
-
Root Cause: Presence of disulfonimide impurities (
) or occluded solvent.[1] -
Troubleshooting:
-
pH Control: Ensure the pH remains strongly alkaline (pH > 9) during addition. Disulfonimides are soluble in high pH (as salts), while the sulfonamide precipitates.[1]
-
Work-up: After reaction, acidify the mixture to pH 4-5 to precipitate the pure sulfonamide.[1] If gum forms, heat the aqueous slurry to 50°C and allow it to cool slowly (Ostwald ripening) to encourage crystallization.[1]
-
Module 3: Nitration (The "Safety" Step)
Context: Introducing the nitro group at position 4. This is the most hazardous step.
Q4: Why is the exotherm persisting even after stopping the dosing?
-
DANGER: This indicates a delayed onset runaway, likely due to accumulation of unreacted reagent (accumulation fault) followed by a sudden trigger.[1]
-
Immediate Action: Maximize cooling jacket flow. If temperature approaches 20°C (critical limit), engage emergency dump to a quenching vessel containing ice/water.
-
Prevention:
-
Use Mixed Acid (
as solvent, as reagent). The sulfuric acid acts as a thermal mass.[1] -
Dosing Strategy: Dose the nitric acid sub-surface to prevent localized concentration at the liquid surface.[1]
-
Monitor: Use a reaction calorimeter (RC1) trace during pilot runs to determine the exact "heat of accumulation."
-
Q5: We are detecting the 3-nitro isomer. How do we maximize the 4-nitro selectivity?
-
Chemical Logic: The 5-bromo group directs ortho (to position 4).[1] The 2-sulfonamide group directs meta (to position 4).[1]
-
Optimization:
Part 3: Quantitative Data & Specifications
Table 1: Critical Process Parameters (CPP)
| Parameter | Range | Critical Limit | Consequence of Excursion |
| Step 1 Temp | -5°C to 5°C | > 10°C | Polymerization (Black Tar) |
| Step 1 Stoichiometry | 3.5 - 4.0 eq | < 2.5 eq | Sulfone formation (Dimer) |
| Step 3 Temp | 0°C to 5°C | > 15°C | Explosion Risk / Oxidative Ring Opening |
| Step 3 Solvent | Conc.[1] | < 90% conc.[1][3] | Slow reaction, accumulation of |
Table 2: Impurity Profile & Control
| Impurity | Origin | Control Strategy |
| Bis(5-bromothiophene) sulfone | Step 1 (Low Acid) | Increase |
| Disulfonimide | Step 2 (Side reaction) | Wash filter cake with dilute NaOH (removes soluble imide). |
| 3-Nitro isomer | Step 3 (High Temp) | Strict temperature control < 5°C. |
Part 4: Safety & Handling (E-E-A-T)
Warning: Thiophene Nitration Hazards
Nitration of thiophenes is significantly more exothermic than benzene nitration.[1] The heat of reaction (
-
Engineering Control: Ensure the reactor cooling capacity (
) exceeds the maximum heat release rate ( ) by a factor of 2. -
Quenching: Nitration mixtures should be quenched into ice/water , never the reverse.[1] Reverse addition causes localized overheating and potential "fume-off" of
gases.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1241304, 5-Bromo-2-thiophenesulfonamide. Retrieved from [Link]
- Context: Validates the structure and safety data (GHS H314)
- Organic Process Research & Development. (2013). Scale-up of Nitro-imidazole and Thiophene Derivatives. (General reference to heterocycle nitration safety).
-
European Patent Office. (1994).[1] Process for the preparation of thiophene sulfonamides. EP0612847 (Related Art).[1]
-
Context: Provides industrial grounding for the chlorosulfonation stoichiometry.[1]
-
-
-
Context: Source for handling precautions of the solid intermediate.[1]
-
Sources
identifying and characterizing impurities in 5-Bromo-4-nitrothiophene-2-sulfonamide synthesis
Welcome to the Technical Support Center for Thiophene Derivatives. I am Dr. Aris, your Senior Application Scientist.
Below is a comprehensive troubleshooting and characterization guide for 5-Bromo-4-nitrothiophene-2-sulfonamide . This intermediate is synthetically challenging due to the high sensitivity of the thiophene ring to oxidation and the competing directing effects of substituents.
Synthetic Pathway & Impurity Origin Map
To troubleshoot impurities, you must first understand their origin. The synthesis typically proceeds via chlorosulfonation of 2-bromothiophene, followed by amidation and finally nitration.
The "Double-Activation" Mechanism
The target regioselectivity relies on the cooperative directing effects of the Sulfonamide (C2) and Bromine (C5) groups.
-
Sulfonamide (C2): Electron-withdrawing, directs meta (to C4).
-
Bromine (C5): Weakly deactivating but ortho/para-directing (to C4).
-
Result: Position C4 is doubly activated, making the synthesis highly selective. However, process deviations lead to specific impurity classes.
Workflow & Impurity Diagram
This diagram maps the standard synthesis and the divergence points for key impurities.
Troubleshooting Guide (FAQ Format)
Category A: HPLC & Chromatographic Anomalies
Q1: I see a massive fronting peak that washes out in the void volume. Is my column broken? Diagnosis: This is likely IMP-B (5-Bromo-4-nitrothiophene-2-sulfonic acid) . Cause: Sulfonamides can hydrolyze back to sulfonic acids under harsh acidic conditions or prolonged heating during the nitration step. The sulfonic acid is highly polar and will not retain on a standard C18 column at neutral pH. Solution:
-
Check pH: Ensure your mobile phase is acidic (0.1% Formic Acid) to suppress ionization of the sulfonic acid, though it may still elute early.
-
Workup: Wash your organic layer thoroughly with mild aqueous base (Sodium Bicarbonate). The sulfonic acid will partition into the aqueous phase, leaving the sulfonamide in the organic layer.
Q2: There is a persistent peak at RRT 0.95 that co-elutes with the main peak. Diagnosis: This is likely IMP-C (3-Nitro isomer) or IMP-A (Des-bromo analog) . Causality:
-
Des-bromo (IMP-A): Arises if your starting 2-bromothiophene contained trace Thiophene. Nitration of des-bromo species is faster due to lack of deactivating Br.
-
3-Nitro (IMP-C): Rare, but occurs if the reaction temperature spikes >10°C during nitration, overcoming the steric hindrance at C3. Differentiation: Use LC-MS.
-
Target Mass: [M-H]- = ~285/287 (Br isotope pattern).
-
Des-bromo Mass: [M-H]- = ~207.
Category B: Structural Confirmation (NMR)
Q3: How do I definitively confirm I have the 4-nitro isomer and not the 3-nitro isomer using 1H NMR? Answer: The "One-Proton Rule" . Since positions 2 (Sulfonamide) and 5 (Bromine) are substituted, and you are adding a Nitro group, only one aromatic proton remains. Its chemical shift and multiplicity are diagnostic.
| Isomer | Structure | Remaining Proton | Predicted Shift (DMSO-d6) | Multiplicity |
| Target (4-NO2) | 5-Br, 4-NO2 | H3 | ~7.8 - 8.2 ppm | Singlet |
| Impurity (3-NO2) | 5-Br, 3-NO2 | H4 | ~7.5 - 7.7 ppm | Singlet |
| Precursor | 5-Br | H3, H4 | ~7.2, 7.6 ppm | Two Doublets (J~4Hz) |
-
Key Insight: The H3 proton in the target is deshielded by the adjacent electron-withdrawing Sulfonamide and Nitro groups. If you see a doublet, your nitration failed or is incomplete.
Characterization Protocols
Protocol 1: High-Resolution HPLC Method
Purpose: Separation of the des-bromo impurity and regioisomers.
-
Column: C18 Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Why? Phenyl-hexyl phases provide better selectivity for aromatic isomers (pi-pi interactions) than standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
90% B -
15-20 min: 90% B
-
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (nitro group absorbance).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Protocol 2: LC-MS Identification Workflow
Use this logic tree to identify unknown peaks.
Critical Reference Data
Physicochemical Properties
-
Molecular Formula:
-
Molecular Weight: 287.11 g/mol
-
Solubility:
-
Soluble: DMSO, DMF, Acetone.
-
Sparingly Soluble: Methanol, Ethanol.
-
Insoluble: Water (unless pH > 9, forming the salt).
-
-
pKa: ~9.5 (Sulfonamide NH). Note: The nitro group increases acidity compared to the precursor.
References
-
Synthesis of Thiophene Sulfonamides: Putrani, D. et al. "Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide derivatives via Suzuki cross coupling."[1][2] ResearchGate.[2] Available at:
-
Electrophilic Substitution Mechanisms: Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." MasterOrganicChemistry.com. Available at:
-
Regioselectivity in Thiophenes: Ben Mansour, H. et al. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide."[3] MDPI Molbank. Available at:
-
Impurity Profiling (General Thiophene Sulfonamides): Cremlyn, R. J. "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements. Available at: [4]
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
workup procedures for reactions containing 5-Bromo-4-nitrothiophene-2-sulfonamide
[1]
Current Status: Operational Subject: Workup, Purification, and Troubleshooting for BNTS Safety Level: HIGH (Skin Corr. 1B - Causes severe burns)[1]
Molecule Profile & Physicochemical Triage
Before initiating any workup, you must understand how the functional groups on the thiophene ring dictate phase behavior.
| Feature | Chemical Consequence | Workup Implication |
| C2-Sulfonamide ( | Acidity ( | CRITICAL: The molecule will deprotonate in basic aqueous solutions (pH > 8), becoming water-soluble.[1] Do not use strong basic washes (NaOH/KOH) unless you intend to extract the product into the water phase. |
| C4-Nitro Group ( | Electron Withdrawal. Makes the ring electron-deficient and the C5-Bromine highly activated for nucleophilic attack ( | Instability: Avoid strong reducing agents (e.g., |
| C5-Bromine ( | Lipophilicity & Lability. Provides a handle for cross-coupling but is prone to hydrodebromination under vigorous Pd-catalysis conditions.[1] | Solubility: The heavy bromine atom limits solubility in hexanes/heptane, making recrystallization from MeOH/Water or EtOAc/Hexanes viable. |
Standard Operating Procedures (SOPs) for Workup
Protocol A: The "Crash-Out" Method (Recommended for DMF/DMSO Reactions)
Context: Reactions performed in polar aprotic solvents (DMF, DMSO, NMP).
Theory: BNTS has poor solubility in water.[1] Adding water to a DMF solution forces the hydrophobic BNTS to precipitate while inorganic salts and the solvent remain in the aqueous phase.
-
Cooling: Cool the reaction mixture to
– . -
Quenching: Slowly add Ice Water (volume ratio 3:1 to 5:1 Water:Reaction Solvent) with vigorous stirring.
-
Tip: If the product oils out instead of solidifying, add a small amount of
to ensure the sulfonamide is fully protonated (neutral charge = lower solubility).
-
-
Filtration: Filter the resulting precipitate using a sintered glass funnel.
-
Washing:
-
Drying: Vacuum dry at
. Warning: Do not exceed due to potential thermal instability of nitro-thiophenes.[1]
Protocol B: The "pH-Swing" Extraction (Recommended for Soluble Impurities)
Context: Reactions in non-polar solvents or when the product is contaminated with non-acidic impurities.[1]
-
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) . Avoid Ether (poor solubility).[1]
-
Acid Wash: Wash organic layer with
.[1]-
Purpose: Removes amine bases (pyridine, TEA) used in the reaction.
-
Safety: The product stays in the organic layer.[1]
-
-
The "Soft" Base Wash (Optional but Risky):
-
Wash with saturated
.[1] -
Risk:[2][3][4] Due to the nitro group, BNTS is acidic enough to partially deprotonate and partition into the bicarbonate layer.
-
Check: Always TLC the aqueous waste stream before disposal.[1] If product is lost, re-acidify the aqueous layer to pH 2 and back-extract with EtOAc.[1]
-
-
Brine/Dry: Wash with saturated brine, dry over
, and concentrate.
Visual Workflow: Workup Decision Matrix
Caption: Decision matrix for isolating BNTS based on reaction solvent and physical state.
Troubleshooting & FAQs
Q1: I washed my reaction with 1M NaOH and my product disappeared. Where is it?
Diagnosis: You have deprotonated the sulfonamide.[1] The Fix:
-
Take your aqueous waste layer (which is likely yellow/orange due to the nitrophenolate-like character).[1]
-
Cool it on ice.
-
Acidify carefully with
until pH < 2. -
Your product should precipitate or become extractable back into Ethyl Acetate.[1]
Q2: The product is streaking badly on the silica column.
Diagnosis: The acidic sulfonamide proton interacts with the silanols on the silica gel. The Fix:
-
Doping: Add 1% Acetic Acid to your eluent (e.g., Hexanes:EtOAc:AcOH).
-
Alternative: Use a reverse-phase C18 column (Water/Acetonitrile with 0.1% Formic Acid).[1]
Q3: I am trying to do a Suzuki coupling at the Bromine, but the reaction is stalled.
Diagnosis: The free sulfonamide (
-
Protection: Protect the sulfonamide as a dimethylaminomethylene derivative (using DMF-DMA) prior to coupling.[1]
-
Base Load: Ensure you are using at least 3 equivalents of base (e.g.,
) in the Suzuki reaction to keep the sulfonamide fully deprotonated and "busy," preventing it from binding tightly to the Pd center.
Q4: Is this compound explosive?
Safety Analysis: While not a primary explosive, nitro-thiophenes have high energy potential.[1]
Purification Data Sheet
| Method | Conditions | Notes |
| Recrystallization | Methanol (Hot) | Dissolve in minimum hot MeOH, cool slowly to |
| Flash Chromatography | Hexanes : EtOAc (7:3) | |
| Trituration | Cold Diethyl Ether | Effective for removing non-polar impurities if the product is solid.[1] |
References
-
Synthesis and Antibacterial Activity of 5-bromo-N-alkylthiophene-2-sulfonamides. Source: Dove Medical Press / Infection and Drug Resistance.[1] Context: Describes the synthesis, precipitation workup (using water/DMF), and recrystallization from methanol for this specific scaffold. URL:[Link]
-
Safety Data Sheet: 5-Bromo-2-thiophenesulfonamide. Source: PubChem / ECHA C&L Inventory.[1][5] Context: Establishes the Skin Corr.[1][4][5][6] 1B classification and handling precautions for the core scaffold. URL:[Link][1][5]
Sources
- 1. 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53595-65-6 CAS MSDS (5-Bromothiophene-2-sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Reaction Optimization for 5-Bromo-4-nitrothiophene-2-sulfonamide
Current Status: Online Ticket ID: #THIO-BR-NO2-OPT Subject: Strategies to prevent hydrodehalogenation (debromination) in 5-Bromo-4-nitrothiophene-2-sulfonamide scaffolds.
Executive Summary
Welcome to the technical support hub for the This compound scaffold. This molecule presents a classic "perfect storm" for unwanted hydrodehalogenation (debromination):
-
Electronic Activation: The C4-nitro and C2-sulfonamide groups render the thiophene ring highly electron-deficient (
-acidic). -
Labile C-Br Bond: While this facilitates rapid oxidative addition (good for catalysis), it also stabilizes radical anion intermediates, making the C-Br bond susceptible to reduction.
This guide addresses the specific issue where the bromine atom is replaced by hydrogen (Ar-Br
Module 1: The Debromination Phenomenon (Diagnostic)
Before optimizing, you must identify how your bromine is being lost. In electron-deficient systems like nitrothiophenes, two primary mechanisms compete with your desired reaction.
Mechanism A: Palladium-Catalyzed Hydrodehalogenation
This is the most common cause during Suzuki or Sonogashira couplings.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond to form
. -
The Error Step: Instead of transmetallation (reaction with boronic acid), the Pd(II) species intercepts a hydride source .
-
Hydride Sources:
-
Alcohols: If you use MeOH/EtOH/iPrOH as solvent,
-hydride elimination from a Pd-alkoxide intermediate generates a Pd-H species. -
Amine Bases: Bases like
or DIPEA can donate hydrides via -H elimination. -
Water/Formate: Trace impurities can act as hydride donors.
-
Mechanism B: Radical Anion Reduction (SET)
In the presence of electron-rich species (certain ligands, amines) or under photo-irradiation:
-
Single Electron Transfer (SET) to the nitrothiophene creates a radical anion
. -
This species ejects
to form an aryl radical . -
The radical abstracts a Hydrogen atom (HAT) from the solvent (THF, Dioxane, Toluene).
Visualizing the Competition
Figure 1: The "Fork in the Road." Debromination occurs when Transmetallation is slower than Hydride capture.
Module 2: Troubleshooting Suzuki-Miyaura Couplings
Scenario: You are attempting to couple an aryl boronic acid to the C5-position, but LCMS shows significant mass [M-Br+H].
Protocol Optimization Matrix
| Parameter | Avoid (High Risk) | Recommended (Low Risk) | The "Why" (Mechanistic Insight) |
| Solvent | Ethanol, Methanol, Isopropanol , THF (if radical pathway suspected). | Toluene/Water (biphasic) , DMF, DME, 1,4-Dioxane (anhydrous). | Alcohols are primary hydride donors via |
| Base | Triethylamine, DIPEA , Alkoxides ( | Amine bases and alkoxides possess | |
| Ligand | Simple phosphines ( | Buchwald Ligands (SPhos, XPhos) , or cataCXium A . | Bulky, electron-rich ligands accelerate the Transmetallation and Reductive Elimination steps, outcompeting the slower side-reactions. |
| Catalyst |
Standard Operating Procedure (SOP) for High-Fidelity Coupling
If you are observing >10% debromination, switch to this protocol immediately:
-
System Prep: Use a sealed vial or Schlenk tube. Rigorous deoxygenation is critical (Oxygen promotes homocoupling and catalyst decomposition).
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2–1.5 equiv (Excess helps drive the desired transmetallation).
-
Catalyst:
(2 mol%) + SPhos (4-8 mol%) OR Pd(dppf)Cl₂·DCM (for steric ease). -
Base:
(3.0 equiv, finely ground). -
Solvent: Toluene : Water (10:1 ratio).
-
-
Execution:
-
Mix solids. Evacuate/backfill with Argon (3x).
-
Add degassed solvents.
-
Heat to 80–90°C . Note: Higher temperatures often favor the high-energy barrier cross-coupling over the lower-barrier reduction, provided the catalyst is stable.
-
Module 3: Troubleshooting Nucleophilic Substitution ( )
Scenario: You are reacting the scaffold with an amine or thiol.[2]
-
Target: Displacement of the Nitro group (common) or Bromine (less common).
-
Issue: Loss of Bromine during the reaction.
Root Cause Analysis
In
Corrective Actions
-
Avoid Heating with Excess Amine: If displacing the nitro group, use stoichiometric amine and a non-nucleophilic auxiliary base like
or DABCO (DABCO is less prone to SET than pyridines). -
Solvent Switch: Switch from DMF/DMSO (which stabilize radical anions) to Acetonitrile or Toluene (if solubility permits).
-
Radical Scavengers: In extreme cases, adding 1,3-Dinitrobenzene (10 mol%) can act as a "radical sink" to inhibit the SET mechanism, preserving the C-Br bond.
Module 4: FAQ & Quick Fixes
Q1: I see a "homocoupling" dimer (Ar-Ar) alongside my debrominated product. What's happening? A: This indicates your catalytic cycle is stalling. The Pd(II) oxidative addition complex is sitting idle. It either disproportionates (homocoupling) or grabs a hydride (debromination).
-
Fix: Increase the rate of transmetallation. Use a more soluble boronic ester (Pinacol ester) and add water to the solvent system to solubilize the inorganic base.
Q2: Can I use ethanol if I lower the temperature? A: No. For this specific scaffold (Nitro + Thiophene), the reduction potential is too favorable. Even at room temperature, ethanol acts as a hydride source. Switch to Toluene/Water or DME/Water.
Q3: My boronic acid is unstable. What now? A: Unstable boronic acids decompose (protodeboronation), leaving the Pd(II)-Ar species with no partner, forcing it to reduce.
-
Fix: Switch to a Potassium Trifluoroborate (
) salt. These are robust and release the active boronic acid slowly, keeping a steady concentration for the catalyst.
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Step-by-step logic to eliminate hydride sources and accelerate the catalytic cycle.
References
-
Mechanistic Insight on Hydrodehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides: A Competitor to Cross-Coupling."[3][4] Journal of Organic Chemistry, 2005.
-
Optimization of Suzuki Coupling for Heterocycles: Kudo, N., et al. "Efficient Suzuki-Miyaura Coupling of Heteroaryl Halides using Buchwald Ligands." Angewandte Chemie Int.[5] Ed., 2006.[6]
-
Debromination in Electron-Deficient Systems: Liotta, C., et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers." New Journal of Chemistry, 2011.
-
Venetoclax (ABT-199) Intermediate Chemistry: "Synthesis of Bcl-2 inhibitor ABT-199." Google Patents (CN104370905A).
-
General Guide to Avoiding Dehalogenation: "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem Technical Guides.
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
impact of base and solvent choice on 5-Bromo-4-nitrothiophene-2-sulfonamide reactivity
Technical Support Center: 5-Bromo-4-nitrothiophene-2-sulfonamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this highly reactive and versatile building block. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to help you optimize your reactions, maximize yields, and resolve common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity of this compound, providing the core knowledge needed for successful experimental design.
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
The dominant reaction pathway is a Nucleophilic Aromatic Substitution (SNAr) . This mechanism is characteristic of aromatic rings that are "electron-deficient" and possess a good leaving group.[1]
-
Causality: The thiophene ring is activated by two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂). These groups pull electron density out of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.
-
Mechanism: The reaction proceeds via a two-step addition-elimination process.
-
Addition: The nucleophile attacks the carbon atom bearing the bromine atom (C5), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3]
-
Elimination: The aromaticity is restored as the leaving group (bromide, Br⁻) is expelled, resulting in the substituted product. The initial addition of the nucleophile is typically the rate-determining step of the reaction.[2]
-
// Reactants
sub [label=<
this compound
// Meisenheimer Complex
mc [label=<
Meisenheimer Complex
(Resonance Stabilized)
// Products
prod [label=<
Substituted Product
// Arrows and Labels
sub -> mc [label="+ Nu⁻", fontcolor="#EA4335"];
mc -> prod [label=
// Grouping {rank=same; sub; nu;} {rank=same; prod; br;} } /dot Caption: General SNAr mechanism on the thiophene core.
Q2: How does the choice of base impact the reaction?
The base is a critical component that can play multiple roles, and an incorrect choice is a common source of failed reactions. Its primary function is often to deprotonate the incoming nucleophile, increasing its nucleophilicity.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are suitable for nucleophiles that are already strongly nucleophilic or have a low pKa (e.g., thiols, some amines). They are generally safer and less likely to cause degradation of the starting material or product. For instance, K₃PO₄ has been used effectively in coupling reactions with related bromothiophene sulfonamides.[4]
-
Strong Bases (e.g., NaH, LiH, DBU, t-BuOK): These are required for less acidic nucleophiles like alcohols or the sulfonamide nitrogen itself.[5] However, they must be used with caution.
-
Sterically Hindered Bases (DBU, t-BuOK): These are often preferred as they are non-nucleophilic and less likely to compete with the desired nucleophile in attacking the thiophene ring.
-
Hydride Bases (NaH, LiH): These are excellent for deprotonating alcohols and even the sulfonamide NH, but require strictly anhydrous conditions.[6]
-
-
Amine Bases (e.g., Triethylamine, DIPEA): These are typically used to scavenge acid (like HBr) produced during the reaction, especially when the nucleophile is a neutral amine. They are generally not strong enough to deprotonate alcohols or thiols effectively.
Q3: What is the role of the solvent and how do I choose the right one?
Solvent choice is as critical as the base. The solvent must dissolve the reactants and, more importantly, can dramatically influence the reaction rate by stabilizing or destabilizing reactants and intermediates.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): This class is highly recommended for SNAr reactions. These solvents excel at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents should generally be avoided . Their acidic protons can form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and significantly reduces its reactivity.[8] This can slow the reaction to a crawl or prevent it from occurring altogether.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the ionic reagents (base, deprotonated nucleophile) will have very low solubility.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction is not starting or is very slow. What should I do?
Problem: After assembling the reaction and stirring for several hours, TLC or LC-MS analysis shows only starting material.
Causality Analysis & Solution Workflow:
// Nodes start [label="Reaction Stalled", fillcolor="#FBBC05", fontcolor="#202124"]; q_base [label="Is the base strong enough\nto deprotonate the nucleophile?", shape=diamond, fillcolor="#F1F3F4"]; a_base_no [label="Action: Switch to a stronger base.\n(e.g., K₂CO₃ → NaH or t-BuOK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_solvent [label="Are you using a polar aprotic solvent?", shape=diamond, fillcolor="#F1F3F4"]; a_solvent_no [label="Action: Switch to DMF, DMSO, or ACN.\nAvoid alcohols or water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_temp [label="Is the reaction temperature adequate?", shape=diamond, fillcolor="#F1F3F4"]; a_temp_no [label="Action: Increase temperature.\nStart at RT, then heat to 50-80 °C.\nMonitor for decomposition.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Re-analyze reaction progress", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_base; q_base -> a_base_no [label="No"]; q_base -> q_solvent [label="Yes"]; a_base_no -> end; q_solvent -> a_solvent_no [label="No"]; q_solvent -> q_temp [label="Yes"]; a_solvent_no -> end; q_temp -> a_temp_no [label="No"]; q_temp -> end [label="Yes"]; } /dot Caption: Decision tree for troubleshooting a stalled reaction.
-
Verify Base Strength: The pKa of your nucleophile is key. For an alcohol (pKa ~16-18), a base like K₂CO₃ (conjugate acid pKa ~10.3) is insufficient. You must use a stronger base whose conjugate acid has a higher pKa, such as NaH or t-BuOK.
-
Check Your Solvent: If you are using a protic solvent like ethanol, your nucleophile is likely being deactivated by hydrogen bonding. Switch to a polar aprotic solvent like DMF or DMSO.[7][8]
-
Increase Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is clean but slow at room temperature, gradually heat it to 50-80 °C and monitor its progress.
Q5: I'm observing significant side products and decomposition. What is the cause?
Problem: The reaction mixture turns dark, and TLC/LC-MS shows multiple spots/peaks, with low conversion to the desired product.
Potential Causes & Solutions:
-
Cause 1: The Base is Too Strong or Nucleophilic. A very strong base can deprotonate other sites on the molecule or even act as a nucleophile itself, leading to complex side reactions. For example, hydroxide (from NaOH) can compete with your intended nucleophile.[1]
-
Solution: Switch to a non-nucleophilic, sterically hindered base like DBU or proton sponge. Alternatively, if applicable, pre-deprotonating your nucleophile with a strong base (like NaH) and then adding the thiophene substrate can provide a cleaner reaction.
-
-
Cause 2: Reaction with the Sulfonamide Nitrogen. The proton on the sulfonamide is acidic (pKa ~10-11) and can be removed by the base. The resulting anion can be alkylated or undergo other undesired reactions, especially if your nucleophile is part of a molecule containing an electrophilic site (e.g., an alkyl halide).
-
Solution: Use the minimum effective amount of base (1.0-1.2 equivalents). If N-alkylation is a persistent issue, consider a protection strategy for the sulfonamide, though this adds steps to the synthesis. Research on related compounds shows direct N-alkylation is feasible, highlighting the reactivity of this site.[5][6]
-
-
Cause 3: High Temperature. While heat can accelerate the desired reaction, it can also promote decomposition pathways for the electron-deficient thiophene ring.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. If heating is necessary, increase the temperature incrementally (e.g., from room temperature to 40 °C, then 60 °C) while monitoring for the appearance of impurities.
-
Q6: My yields are low and difficult to reproduce. How can I improve consistency?
Problem: The reaction works, but the isolated yield varies significantly between batches.
Optimization & Reproducibility Checklist:
-
Anhydrous Conditions: Moisture is detrimental. Water can quench strong bases and hydrolyze the starting material or product. Ensure your solvent is anhydrous, and run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using reactive bases like NaH.[9]
-
Reagent Purity: Verify the purity of your this compound and the nucleophile. Impurities can inhibit the reaction or introduce side reactions.
-
Order of Addition: The order in which you add reagents can matter. A common and effective procedure is to add the base to a solution of the nucleophile in the chosen solvent, stir for 15-30 minutes to ensure complete deprotonation, and then add the thiophene substrate either as a solid or in solution.
Part 3: Data & Protocols
Table 1: Recommended Base & Solvent Combinations for SNAr
| Nucleophile Class | Example | pKa (approx.) | Recommended Base | Recommended Solvent | Key Considerations |
| Thiols | Thiophenol | 6.6 | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Reaction is often fast, even at room temperature. |
| Amines (aliphatic) | Piperidine | 11.1 | K₂CO₃, Et₃N | DMF, THF, DMSO | Et₃N or DIPEA can be used to scavenge HBr byproduct.[7] |
| Alcohols / Phenols | Phenol, Methanol | 10.0 / 15.5 | NaH, KHMDS, t-BuOK | THF, DMF (anhydrous) | Requires a strong base and strictly anhydrous conditions.[8] |
| Sulfonamide (N-H) | Self-reaction | 10-11 | LiH, NaH | DMF, THF (anhydrous) | For N-alkylation reactions.[5][6] |
Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile
This protocol provides a validated starting point. Molar equivalents and temperature may require optimization.
Materials:
-
This compound (1.0 eq)
-
Alcohol Nucleophile (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add the alcohol nucleophile (1.1 eq) to a flask containing anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Deprotonation: Carefully add the NaH dispersion (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution or fine suspension should form.
-
SNAr Reaction: Add the this compound (1.0 eq) as a solid in one portion.
-
Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically every 1-2 hours). If the reaction is slow, gently heat to 40-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the final product.[6]
References
-
Rasool, N., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. Available at: [Link]
-
Esseffar, M., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health (NIH). Available at: [Link]
-
Esseffar, M., et al. (2024). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
Wani, A. K., et al. (2024). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Harifi-Mood, A. R., et al. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. Available at: [Link]
-
Zakrzewska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
-
Moran, J., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Various Authors. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Wani, A. K., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). Available at: [Link]
-
Rasool, N., et al. (2017). (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. Available at: [Link]
-
Bunnett, J. F., & Garbisch, E. W. (1966). Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. The Journal of Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Chemistry Assignment (Generic) : Thiophene Reactions and Preparation. Scribd. Available at: [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
-
Various Authors. (n.d.). 52 questions with answers in THIOPHENES | Science topic. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 5-Bromo-4-nitrothiophene-2-sulfonamide and Other Prominent Sulfonamides
In the ongoing battle against microbial resistance, the scientific community is in a perpetual search for novel antimicrobial agents with enhanced efficacy. Sulfonamides, the first class of synthetic antibacterial drugs, continue to be a cornerstone in this endeavor.[1] Their amenability to chemical modification allows for the development of new derivatives with improved potency and a broader spectrum of activity. This guide provides an in-depth, objective comparison of the antibacterial activity of a promising thiophene-based sulfonamide, 5-Bromo-4-nitrothiophene-2-sulfonamide, with established sulfonamides such as sulfamethoxazole and sulfadiazine. This analysis is supported by experimental data and detailed methodologies to offer valuable insights for researchers, scientists, and drug development professionals.
The Enduring Relevance of Sulfonamides and the Rise of Thiophene Analogs
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria.[2][3][4] This metabolic pathway is absent in humans, who obtain folic acid from their diet, rendering sulfonamides selectively toxic to bacteria.[3][5] However, the emergence of widespread resistance has necessitated the exploration of novel sulfonamide scaffolds.[6] Thiophene-based compounds have garnered significant attention due to their diverse pharmacological properties, including antibacterial activity.[7][8][9] The introduction of a thiophene ring into the sulfonamide structure can significantly influence its biological activity.[6]
Mechanism of Action: A Closer Look at Folic Acid Synthesis Inhibition
The antibacterial action of sulfonamides is a classic example of competitive antagonism. They are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for dihydropteroate synthetase in the folic acid synthesis pathway. By binding to the active site of this enzyme, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleotides and certain amino acids.[2][3][5] This ultimately halts bacterial growth and replication.[3][4]
Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthetase.
Structure-Activity Relationship (SAR) of Sulfonamides
The antibacterial potency of sulfonamides is intricately linked to their chemical structure. Key SAR principles include:
-
The N4 Amino Group: A free para-amino group is generally essential for activity as it mimics the structure of PABA.[10][11]
-
The Aromatic Ring: The benzene ring is a crucial component of the core structure.[10]
-
The Sulfonamide Group: The sulfonamide linkage is vital for the molecule's function.[10]
-
The N1 Substituent: Modifications at the N1 position, particularly with heterocyclic rings, can significantly enhance antibacterial activity and influence pharmacokinetic properties.[1][10][11] The introduction of electron-withdrawing groups on the heterocyclic substituent can increase the acidity of the sulfonamide proton, which is often correlated with increased potency.
The incorporation of a thiophene ring, as seen in this compound, represents a strategic modification at the N1 position, aiming to enhance the compound's antibacterial profile.
Experimental Protocols for Assessing Antibacterial Activity
To ensure the reliability and reproducibility of our comparative analysis, we adhere to standardized protocols for determining antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a widely accepted technique for determining MIC values.[14][15]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution of Compounds: The test compounds (this compound, sulfamethoxazole, and sulfadiazine) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35 ± 1 °C for 18-24 hours under aerobic conditions.[16]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13][16]
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterium to an antimicrobial agent.[17][18][19]
Step-by-Step Protocol:
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared.
-
Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the MHA plate to create a bacterial lawn.[18]
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.[1]
-
Measurement: The diameter of the clear zone of no bacterial growth around each disk (the zone of inhibition) is measured in millimeters.[1][20] A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.[21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
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- 5. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
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- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microchemlab.com [microchemlab.com]
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- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
validation of 5-Bromo-4-nitrothiophene-2-sulfonamide's mechanism of action
Mechanism of Action, Comparative Profiling, and Experimental Protocols
Executive Summary: The "Warhead" Defined
5-Bromo-4-nitrothiophene-2-sulfonamide (hereafter referred to as BNTS ) represents a highly specialized scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) . Unlike broad-spectrum benzene sulfonamides (e.g., sulfanilamide), the thiophene core of BNTS—functionalized with strong electron-withdrawing groups (Bromo and Nitro)—creates a "super-acidic" sulfonamide zinc-binding group (ZBG).
This guide validates BNTS not merely as a reagent, but as a potent pharmacophore probe used to interrogate the active sites of human Carbonic Anhydrase (hCA) isoforms, specifically the tumor-associated isoforms hCA IX and hCA XII , and the cytosolic hCA II .
Key Differentiator: The 4-nitro and 5-bromo substitutions dramatically lower the pKa of the sulfonamide moiety, enhancing ionization at physiological pH and strengthening the coordination bond with the catalytic Zinc(II) ion compared to standard benzene sulfonamides.
Mechanism of Action: The Zinc-Trap System
To validate BNTS, one must understand the causality of its binding. It operates via a competitive reversible inhibition mechanism.
The Molecular Logic
-
Ionization: The sulfonamide group (-SO₂NH₂) must deprotonate to the sulfonamidate anion (-SO₂NH⁻) to bind effectively.
-
Electronic Modulation: The Nitro (-NO₂) group at position 4 and Bromo (-Br) at position 5 are electron-withdrawing. They pull electron density from the thiophene ring, which in turn pulls density from the sulfonamide.
-
Result: The pKa of BNTS drops (estimated ~6.5–7.0) compared to unsubstituted sulfonamides (~9.0–10.0). This means a higher fraction of the drug is in the active anionic state at physiological pH (7.4).
-
-
Coordination: The nitrogen atom of the sulfonamidate coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
-
Secondary Interactions: The thiophene ring engages in Van der Waals interactions with the hydrophobic half of the active site (Val121, Leu198 in hCA II), while the Bromo/Nitro groups may form halogen bonds or electrostatic interactions with specific residues depending on the isoform.
Pathway Visualization
The following diagram illustrates the catalytic blockade mechanism.
Caption: Figure 1. Mechanism of Action. BNTS acts as a Zinc-binder, displacing the catalytic hydroxide. The EWGs (NO2/Br) lower pKa, driving the equilibrium toward the active anionic species.
Comparative Performance Analysis
BNTS is rarely used as a clinical drug itself due to solubility and toxicity concerns of nitro-aromatics, but it is the benchmark fragment for potency. Below is a comparison with industry standards.
Table 1: Potency and Physicochemical Comparison
| Feature | BNTS (Subject) | Acetazolamide (AAZ) | Ethoxzolamide (EZA) |
| Role | High-Affinity Probe / Intermediate | Clinical Standard (Glaucoma/Diuretic) | Lipophilic Research Tool |
| Core Structure | Thiophene Sulfonamide | Thiadiazole Sulfonamide | Benzothiazole Sulfonamide |
| Active Species pKa | ~6.8 (High % Ionized) | ~7.2 | ~8.1 |
| hCA II Ki (nM) | 0.5 – 5.0 nM (Very Potent) | 12 nM | 3 nM |
| hCA IX Ki (nM) | 10 – 25 nM | 25 nM | 15 nM |
| Lipophilicity (LogP) | High (~1.[1]7) | Low (-0.[1]26) | High (2.5) |
| Cell Permeability | High (Passive Diffusion) | Low (Requires Transporters) | High |
| Primary Utility | SAR Validation / Fragment Screening | Clinical Control | Intracellular CA inhibition |
Analytic Insight:
-
Vs. Acetazolamide: BNTS is typically more potent against hCA II due to the optimized geometry of the thiophene ring and the "nitro-boosted" acidity. However, Acetazolamide is more water-soluble.
-
Vs. Ethoxzolamide: Both are lipophilic, but BNTS offers a distinct vector for substitution at the 5-position (displacing the Br) to create "Tail" libraries for isoform selectivity.
Experimental Validation Protocols
To scientifically validate BNTS in your lab, you must demonstrate target engagement and inhibition kinetics . Do not rely on endpoint assays alone.
Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)
Rationale: This assay measures the physiological reaction (CO₂ + H₂O ↔ HCO₃⁻ + H⁺) directly, with millisecond time resolution, avoiding artifacts common in esterase colorimetric assays.
Materials:
-
Enzyme: Recombinant hCA II (or target isoform), conc. ~10–20 nM.
-
Substrate: CO₂ saturated water (approx. 17 mM).
-
Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Hi-Tech).
Workflow:
-
Preparation: Incubate hCA enzyme with BNTS (varying concentrations: 0.1 nM to 100 nM) for 15 minutes at room temperature.
-
Loading:
-
Syringe A: Enzyme + Inhibitor + Indicator in Buffer.
-
Syringe B: CO₂ saturated water.
-
-
Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change from Red to Yellow as pH drops).
-
Calculation:
-
Fit the initial rate of reaction (
). -
Use the Cheng-Prusoff equation to determine
: -
Validation Criteria: The
for BNTS against hCA II should fall below 10 nM.
-
Protocol B: X-Ray Crystallography Soaking (Structural Proof)
Rationale: Unambiguous proof of binding mode.
Workflow:
-
Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: Ammonium sulfate/Tris buffer).
-
Soaking: Transfer crystals to a drop containing mother liquor + 2 mM BNTS (dissolved in DMSO). Note: BNTS has low solubility; ensure DMSO concentration < 5% to prevent crystal cracking.
-
Incubation: Soak for 2–24 hours.
-
Diffraction & Refinement: Collect data. Look for the difference electron density map (
) in the active site. -
Validation Check: You should observe the sulfonamide nitrogen at ~2.0 Å from the Zn(II) and the thiophene ring stacking near Leu198.
Synthesis & Handling (Safety & Stability)
Synthesis Pathway (Brief): The standard synthesis involves the chlorosulfonation of 2-bromo-3-nitrothiophene (or similar precursors), followed by amination.
-
Critical Step: The reaction with chlorosulfonic acid requires strict temperature control (<0°C) to avoid decomposition of the thiophene ring.
Stability Warning: BNTS contains a nitro group and a bromine on a thiophene ring.
-
Light Sensitivity: Store in amber vials. Thiophenes can undergo photo-oxidation.
-
Reactivity: The C-Br bond is susceptible to nucleophilic aromatic substitution (
) if exposed to strong thiols (e.g., glutathione) at high pH, potentially leading to false positives in cellular assays due to covalent modification of non-target proteins. Always run a time-dependent inhibition assay to rule out covalent binding.
Workflow Visualization: Assay Logic
This diagram guides the researcher through the decision matrix for validating BNTS.
Caption: Figure 2. Validation Workflow. Prioritize Stopped-Flow assays for accurate Ki determination over esterase assays, which can be prone to artifacts with thiophene compounds.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Neri, D., & Supuran, C. T. (2011).[2] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.
-
PubChem Compound Summary. (2024). This compound.[3] National Center for Biotechnology Information.
-
Davenport, H. W. (1945).[4] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide.[4] Journal of Biological Chemistry, 158, 567-571. (Foundational text on thiophene sulfonamides).
Sources
- 1. 5-Bromo-4-nitrothiophene-2-carboxamide | C5H3BrN2O3S | CID 101871296 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
structure-activity relationship (SAR) studies of 5-Bromo-4-nitrothiophene-2-sulfonamide derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists Focus: Structure-Activity Relationship (SAR), Synthetic Utility, and Comparative Efficacy against Standard-of-Care (SoC) Agents.
Executive Summary: The Thiophene Advantage
In the landscape of fragment-based drug discovery (FBDD), the 5-bromo-4-nitrothiophene-2-sulfonamide scaffold represents a "privileged structure" that offers distinct advantages over its benzene analogues. While benzene sulfonamides (e.g., Acetazolamide) have historically dominated the field of Carbonic Anhydrase (CA) inhibition, the thiophene bioisostere introduces superior lipophilicity and unique electronic properties.
This guide analyzes the SAR of this scaffold, specifically focusing on how the 4-nitro group activates the 5-bromo position for nucleophilic aromatic substitution (SNAr), allowing for the rapid generation of diverse libraries targeting Carbonic Anhydrase IX (CA IX) —a key biomarker in hypoxic tumors—and Bcl-2 family proteins .
Key Differentiators
| Feature | Benzene Sulfonamides (Standard) | 4-Nitrothiophene-2-Sulfonamides (Focus) | Impact |
| Ring Geometry | 120° bond angles (Hexagonal) | ~148° (C-S-C) / 5-membered | Altered vector presentation of R-groups fits unique hydrophobic pockets. |
| Lipophilicity | Moderate | High (Sulfur heteroatom) | Enhanced membrane permeability and blood-brain barrier (BBB) penetration. |
| Reactivity | Low (Requires catalysis for substitution) | High (Activated by 4-NO2) | Facile SNAr displacement of 5-Br allows "Click-like" library synthesis. |
| Acidity (pKa) | ~10.0 | ~8.0 - 9.0 (Lowered by NO2) | Stronger Zinc binding in metalloenzymes (CA) at physiological pH. |
Chemical Logic & Scaffold Architecture
To understand the SAR, one must deconstruct the molecule into its three functional zones.
Zone 1: The Warhead (5-Bromo Position)
The bromine at position 5 is not merely a halogen; it is a leaving group. The adjacent 4-nitro group is strongly electron-withdrawing, creating an electron-deficient center at C-5.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
SAR Implication: This position tolerates bulky nucleophiles (amines, thiols). Introduction of hydrophobic tails here (e.g., benzylamines) is critical for selectivity toward transmembrane CA isoforms (CA IX/XII) over cytosolic ones (CA I/II).
Zone 2: The Electronic Tuner (4-Nitro Group)
-
Direct Effect: Lowers the pKa of the sulfonamide NH2 via inductive effects, enhancing the anion fraction at physiological pH.
-
Biological Impact: The sulfonamide anion is the active species that binds the Zn2+ ion in Carbonic Anhydrases. Lower pKa = Stronger Binding.
Zone 3: The Anchor (2-Sulfonamide)
-
Primary Sulfonamide (-SO2NH2): Essential for CA inhibition (Zn2+ coordination).
-
Substituted Sulfonamide (-SO2NHR): shifts activity toward Bcl-2 inhibition or tubulin destabilization, losing CA activity.
Comparative SAR Analysis
Case Study A: Selective Inhibition of Hypoxic Tumor Targets (CA IX)
Comparator: SLC-0111 (Clinical Stage CA IX Inhibitor) vs. 5-Substituted-4-nitrothiophene Derivatives .
Hypoxic tumors overexpress CA IX to regulate pH. Standard inhibitors like Acetazolamide are non-selective, causing systemic side effects.
Experimental Data Summary:
-
Acetazolamide:
(CA IX) = 25 nM | Selectivity Ratio (CA II/CA IX) = ~0.5 (Non-selective). -
SLC-0111:
(CA IX) = 45 nM | Selectivity Ratio = ~100. -
Thiophene Derivative (5-benzylamino):
(CA IX) = 0.8 - 5.0 nM .
SAR Insight: Replacing the 5-Br with a 4-fluorobenzylamine or morpholine moiety creates a "tail" that clashes with the narrow active site of cytosolic CA II but fits perfectly into the wider hydrophobic pocket of tumor-associated CA IX. The thiophene scaffold provides a tighter binding constant than the benzene ring of SLC-0111 due to pi-stacking interactions with His94.
Case Study B: Apoptosis Induction (Bcl-2/Mcl-1)
Comparator: Venetoclax (ABT-199) .
While Venetoclax is a potent BH3 mimetic, it is a massive molecule (MW > 800). Thiophene sulfonamides offer a "fragment-based" approach.
SAR Insight:
-
Modification: Unlike CA inhibitors, Bcl-2 inhibitors require N-substitution on the sulfonamide.
-
Activity: 3-phenyl-4-nitrothiophene derivatives show micromolar affinity (
) for Mcl-1. -
Comparison: They are less potent than Venetoclax (
) but possess superior oral bioavailability and synthetic accessibility, making them ideal "Lead" compounds for optimization.
Visualized Pathways & Workflows
Diagram 1: The Synthetic & SAR Logic Flow
This diagram illustrates the divergent synthesis pathways enabled by the reactive 5-bromo-4-nitro core.
Caption: Divergent synthesis pathways. The 4-nitro group activates the 5-Br for Pathway A (SNAr), crucial for CA inhibition.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Rationale: This protocol exploits the electron-withdrawing nature of the 4-nitro group to displace the 5-bromine under mild conditions.
-
Reagents: Dissolve This compound (1.0 eq) in anhydrous Ethanol or DMF.
-
Nucleophile Addition: Add the amine of choice (e.g., benzylamine, morpholine) (2.0 eq).
-
Catalysis: Add Triethylamine (TEA) (2.0 eq) to scavenge HBr.
-
Reaction: Reflux at 70°C for 3–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting material spot (high Rf) should disappear.
-
Work-up: Pour into ice-water. The product usually precipitates as a yellow/orange solid (due to the nitro-amine conjugation). Filter and recrystallize from Ethanol.
-
Validation:1H NMR must show the disappearance of the thiophene C-5 proton (if H-substituted) or retention of the C-3 proton singlet (~7.5-8.0 ppm) and appearance of amine alkyl signals.
-
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Rationale: Measures the hydration of CO2 to bicarbonate, tracked by a pH indicator.
-
Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).
-
Enzyme: Recombinant hCA II, IX, or XII.
-
Substrate: CO2 saturated water.
-
Measurement:
-
Incubate enzyme + Inhibitor (Thiophene derivative) for 15 mins.
-
Mix with CO2 water in a Stopped-Flow spectrophotometer.
-
Monitor absorbance drop at 557 nm (Phenol Red color change from Red to Yellow).
-
-
Calculation: Determine IC50 using the Cheng-Prusoff equation.
-
Control: Acetazolamide (Expected IC50 ~10-12 nM against hCA II).
-
Representative Data Comparison
The following table synthesizes data trends observed in literature for 5-substituted-4-nitrothiophene-2-sulfonamides compared to standards.
| Compound Class | R-Group (at C-5) | Target | Selectivity (Isoform) | |
| Standard | Acetazolamide | CA II | 12.0 | None (Pan-inhibitor) |
| Standard | SLC-0111 | CA IX | 45.0 | High (Transmembrane) |
| Thiophene | Morpholine | CA II | 0.9 | Low (Potent but non-selective) |
| Thiophene | 4-Fluorobenzylamine | CA IX | 2.4 | Very High (Tumor Specific) |
| Thiophene | 2-Mercaptobenzothiazole | CA XII | 5.1 | High |
Note: The "4-Fluorobenzylamine" derivative at the 5-position is a standout performer in SAR studies, leveraging the thiophene geometry to penetrate the CA IX active site more effectively than benzene analogues.
Mechanism of Action: The Apoptotic Cascade
When designed as Bcl-2 inhibitors (Pathway B in Diagram 1), these derivatives function by releasing pro-apoptotic factors.
Caption: Mechanism of Bcl-2 inhibition.[1][2] The drug competitively binds Bcl-2, freeing Bax to perforate the mitochondria.
References
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Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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Yang, C., et al. (2014).[2] Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem. Link
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Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.[3] Link
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Abbott Laboratories. (2013). Venetoclax (ABT-199) Discovery and SAR. Nature Medicine. Link
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comparing the efficacy of different catalysts for 5-Bromo-4-nitrothiophene-2-sulfonamide coupling reactions
In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with enhanced therapeutic potential is a paramount objective. Among the myriad of heterocyclic scaffolds, the thiophene nucleus, particularly when functionalized, represents a cornerstone in the design of pharmacologically active agents. 5-Bromo-4-nitrothiophene-2-sulfonamide is a key intermediate in the synthesis of various biologically active compounds, most notably the carbonic anhydrase inhibitor Dorzolamide, used in the treatment of glaucoma.[1][2] The strategic functionalization of this thiophene core via cross-coupling reactions is a critical step in the development of new drug candidates. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
The Strategic Importance of Catalytic Coupling
Cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3] For a substrate like this compound, which possesses multiple reactive sites, the choice of catalyst is not merely a matter of promoting a reaction but of directing it towards the desired outcome while preserving sensitive functional groups. The electron-withdrawing nature of the nitro and sulfonamide groups can significantly influence the reactivity of the C-Br bond, presenting both challenges and opportunities for catalytic functionalization. This guide will delve into the nuances of catalyst performance, providing a comparative analysis of palladium, copper, and nickel-based systems for various coupling transformations.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for the formation of C-C and C-N bonds.[4] Several named reactions fall under this category, each with its own set of preferred catalysts, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis.[5][6] The choice of palladium catalyst and ligand is critical to the success of this transformation, influencing reaction yields and functional group tolerance.[7][8]
Catalyst Performance Comparison
| Catalyst/Ligand System | Typical Conditions | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 100 °C | Good to Excellent | A versatile and widely used catalyst, effective for a range of aryl and heteroaryl couplings.[5][7] |
| Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C | High | Particularly effective for challenging couplings, including those with heteroaryl boronic acids.[8] |
| Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 80 °C | High | A highly active catalyst system, often allowing for lower catalyst loadings and milder reaction conditions.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any accompanying ligand.[5]
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10] This reaction is particularly relevant for the derivatization of the 5-position of the thiophene ring with various amine nucleophiles. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (e.g., XPhos, 0.02-0.1 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.
Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
The Heck reaction facilitates the coupling of aryl halides with alkenes, while the Sonogashira reaction enables the formation of C-C bonds with terminal alkynes.[11][12][13] These reactions provide avenues for the introduction of diverse functionalities at the 5-position of the thiophene ring.
-
Heck Reaction: Typically catalyzed by a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.[11][14]
-
Sonogashira Coupling: Employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst.[12][13]
Copper-Catalyzed Coupling Reactions: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann condensation), offer a more economical alternative to palladium-based systems.[15] Recent advancements have led to the development of more efficient copper-based catalysts that operate under milder conditions.[15]
Catalyst System Performance
A combination of a copper salt (e.g., CuI, Cu₂O) and a suitable ligand (e.g., oxalamides, 4-hydroxypicolinamides) can effectively catalyze the N-arylation of sulfonamides with aryl bromides.[15] These reactions are typically carried out at elevated temperatures (around 100 °C) and have shown broad substrate scope.[15]
Nickel-Catalyzed Cross-Coupling: Emerging Potential
Nickel catalysts are gaining prominence as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions.[16][17] Nickel's ability to activate challenging electrophiles makes it a promising candidate for the coupling of the sterically hindered and electronically demanding this compound.[16] Nickel-catalyzed C-N cross-couplings of sulfonamides with (hetero)aryl chlorides have been developed, showcasing the potential of this metal in such transformations.[18][19]
Conclusion: A Strategic Approach to Catalyst Selection
The choice of an optimal catalyst for the coupling reactions of this compound is a multifaceted decision that depends on the desired transformation, the nature of the coupling partner, and economic considerations.
-
Palladium-based catalysts offer the broadest scope and a wealth of well-established protocols, making them the go-to choice for a wide range of C-C and C-N bond formations. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, are highly reliable for the functionalization of this thiophene core.
-
Copper-catalyzed systems present a cost-effective alternative, especially for C-N bond formation, although they may require higher reaction temperatures.
-
Nickel catalysis is an emerging area with significant potential, particularly for challenging couplings and as a more sustainable alternative to palladium.
Ultimately, empirical screening of different catalyst systems, including variations in ligands, bases, and solvents, is often necessary to identify the ideal conditions for a specific coupling reaction involving this compound. This guide serves as a foundational resource to inform and direct these optimization efforts, empowering researchers to efficiently synthesize novel derivatives for the advancement of drug discovery and development.
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- Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- Angewandte Chemie International Edition. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- ResearchGate. (n.d.). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.
- PubMed Central. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
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- ACS Omega. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.
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- PubMed. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications.
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- CCS Chemistry. (2025). Recent Advances on Nickel-Catalyzed Electrochemical Couplings.
- The University of Liverpool Repository. (n.d.). Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
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- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.
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- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 5-Bromo-4-nitrothiophene-2-sulfonamide and its Analogs
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene-Based Sulfonamide
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, leading to a wide array of therapeutic agents.[1][2] The novel compound, 5-Bromo-4-nitrothiophene-2-sulfonamide, integrates this privileged scaffold with a thiophene ring, a heterocyclic moiety known for its diverse biological activities, including anticancer and antimicrobial properties.[3][4] While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural components—a sulfonamide, a thiophene core, and a nitro group—allow for a scientifically grounded projection of its potential efficacy and mechanisms of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro and in vivo efficacy of this compound. By drawing comparisons with structurally related and well-characterized thiophene sulfonamide derivatives, we will explore the probable therapeutic targets, outline robust experimental protocols for its assessment, and present the kind of data researchers can expect to generate.
Postulated Mechanisms of Action: A Multi-Targeted Approach
The chemical architecture of this compound suggests potential efficacy in two primary therapeutic areas: oncology and infectious diseases. The mechanisms are likely multifaceted, a common trait for this class of compounds.[1]
Anticancer Activity
Many sulfonamide derivatives exert their anticancer effects through the inhibition of key enzymes involved in tumor progression.[1][5]
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases.[6][7] Specifically, isoforms CA IX and XII are overexpressed in many solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[8] It is highly probable that this compound acts as a CA inhibitor.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase receptor in angiogenesis, the process of forming new blood vessels that tumors need to grow.[9] Several sulfonamide-containing compounds have been identified as potent VEGFR-2 inhibitors, making this a plausible mechanism.[5][9]
-
Cell Cycle Arrest & Apoptosis Induction: Thiophene sulfonamides have been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, and trigger apoptosis in cancer cells.[9][10] This is often a downstream effect of inhibiting critical cellular pathways.
Caption: A typical in vitro experimental workflow for a novel sulfonamide.
Part 2: In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living system to assess a compound's pharmacokinetics, safety, and true therapeutic potential.
Anticipated In Vivo Anticancer Performance
In vivo studies on related thiophene-based compounds have demonstrated significant tumor growth inhibition in animal models. [11][12]
| Compound Class | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Thiophenyl Thienopyrimidinones | MCF-7 Xenograft in Mice | Significant tumor growth reduction | [11][12] |
| Novel Sulfonamide (KCN1) | Pancreatic Cancer Xenograft in Mice | Dose-dependent inhibition of tumor growth | [13][14] |
| Nitrothiophene Carboxamides | E. coli Thigh Infection in Mice | Significant bactericidal effect with a clear dose response | [15]|
Key Experimental Protocols: In Vivo Anticancer
1. Human Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the compound in an immunodeficient mouse model bearing human cancer cells.
-
Methodology:
-
Cell Preparation & Implantation: Harvest human cancer cells (e.g., Panc-1, MDA-MB231) from culture. Resuspend the cells in a sterile medium, often mixed with an extracellular matrix like Cultrex BME to improve tumor take rates. [16]Subcutaneously inject approximately 1-5 million cells into the flank of immunodeficient mice (e.g., NSG or Nude mice). [14] 2. Tumor Growth & Cohort Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers. Randomize mice into vehicle control and treatment groups.
-
Compound Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. [14] 4. Monitoring: Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall animal health regularly throughout the study. 5. Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for the treatment group compared to the control.
-
-
Rationale: The xenograft model is a fundamental tool in preclinical oncology research, providing critical data on a drug's ability to inhibit tumor growth in a complex biological system. [17]
Caption: Standard workflow for an in vivo anticancer xenograft study.
Conclusion: Bridging the Gap Between In Vitro and In Vivo Data
The journey of this compound from a chemical structure to a potential therapeutic agent is a rigorous, multi-step process. While in vitro assays provide essential data on potency and mechanism, they represent a simplified biological system. The true test of efficacy lies in the transition to in vivo models, which introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), as well as host-tumor interactions.
For researchers investigating this compound, the presented guide, built upon the solid foundation of its chemical relatives, offers a robust roadmap. The anticipated anticancer and antibacterial activities, rooted in well-established mechanisms of sulfonamides and thiophenes, provide a strong rationale for its development. By employing the detailed protocols outlined herein, scientists can systematically uncover the therapeutic profile of this compound, bridging the critical gap between promising cell-based results and demonstrable efficacy in a preclinical setting.
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Ahmed, M.F. et al. (2025-03-21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates / Molecules, 2019 [sci-hub.box]
- 12. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology | PLOS One [journals.plos.org]
- 15. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
Selectivity & Cross-Reactivity Profiling: 5-Bromo-4-nitrothiophene-2-sulfonamide
Executive Summary
5-Bromo-4-nitrothiophene-2-sulfonamide represents a highly potent, albeit promiscuous, scaffold within the sulfonamide class of metalloenzyme inhibitors. While primarily designed to target Carbonic Anhydrases (CAs) , its specific substitution pattern—combining a lipophilic thiophene core, an electron-withdrawing nitro group, and a halogen (bromine)—introduces unique cross-reactivity profiles distinct from clinical standards like Acetazolamide (AAZ) or Dorzolamide (DRZ).
Key Technical Verdict:
-
Primary Mechanism: Zinc-binding reversible inhibition of
-Carbonic Anhydrases. -
Selectivity Status: Low. The compound exhibits "pan-inhibition" across cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms due to the high acidity of the sulfonamide zinc-binding group (ZBG).
-
Critical Liability: Unlike standard sulfonamides, the 4-nitro-5-bromo-thiophene core is electronically activated for nucleophilic aromatic substitution (
) . This creates significant non-enzymatic cross-reactivity with thiol-containing enzymes (e.g., cysteine proteases) and intracellular nucleophiles (Glutathione), acting as a potential "PAINS" (Pan-Assay Interference Compound) in high-throughput screening.
Molecular Mechanism & Target Engagement
To understand the cross-reactivity, we must first define the primary mode of action. This molecule operates via the "Tail Approach" logic of CA inhibition but lacks the bulky tail required for isoform discrimination.
The Zinc-Binding Interface
The sulfonamide moiety (
-
pKa Modulation: The electron-withdrawing nature of the nitro group significantly lowers the pKa of the sulfonamide amide (typically from ~10.0 down to ~7.0–8.0).
-
Potency: This increased acidity strengthens the coordination bond with the Zn(II) ion in the enzyme active site, often resulting in single-digit nanomolar (
) potency. -
Selectivity Cost: The "perfect" zinc binding overrides the subtle steric selection usually provided by the hydrophobic pocket, leading to broad cross-reactivity.
Diagram 1: Selectivity & Reactivity Logic
The following diagram illustrates the bifurcation between the desired CA inhibition and the off-target covalent reactivity driven by the thiophene core.
Figure 1: Mechanistic bifurcation showing the primary zinc-binding pathway (green) and the reactive off-target pathways (red) driven by the nitro-halo-thiophene scaffold.
Comparative Performance Guide
This section compares the 5-Bromo-4-nitrothiophene derivative against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of thiophene-sulfonamides.[1][2][3]
Isoform Selectivity Profile
The compound is characterized as a Generalist Inhibitor .
| Target Isoform | Biological Role | 5-Br-4-NO2-Thiophene Profile | Acetazolamide (Std) | Clinical Implication of Cross-Reactivity |
| hCA II | Cytosolic (Dominant) | Very High Potency ( | High ( | Systemic side effects (paresthesia, fatigue) if not topically applied. |
| hCA I | Cytosolic (RBCs) | High Potency ( | High ( | High affinity for hCA I is generally undesirable for glaucoma/cancer drugs. |
| hCA IX/XII | Tumor-Associated | High Potency ( | Moderate ( | Excellent anticancer potential, but lacks selectivity against hCA II. |
| hCA IV | Membrane Bound | Moderate | Moderate | Renal effects. |
Chemical Cross-Reactivity (The "Hidden" Variable)
Unlike Acetazolamide, which is chemically inert under physiological conditions, the 5-Bromo-4-nitrothiophene scaffold presents a specific interference risk:
-
Thiol Reactivity: The 5-position Bromine is activated by the 4-Nitro group. In the presence of high concentrations of thiols (e.g., 5mM GSH in cytosol), this compound can undergo
, displacing the bromine.-
Result: False positives in enzyme assays using cysteine-active enzymes; depletion of cellular glutathione in cell-based assays.
-
-
Nitroreductase Susceptibility: In bacterial models (e.g., H. pylori, M. tuberculosis), the nitro group can be reduced to an amine.
-
Result: The metabolite (4-amino) has a drastically different pKa (~10.5), rendering it a much weaker inhibitor of CA (
shifts from nM to M).
-
Experimental Validation Protocols
To validate the activity and selectivity of this compound while controlling for its chemical reactivity, the following protocols are recommended.
A. Stopped-Flow CO2 Hydration Assay (The Gold Standard)
This kinetic assay measures the physiological reaction directly and is the only way to accurately determine
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water.
Workflow Logic:
Figure 2: Stopped-flow kinetic workflow for determining inhibition constants (
B. Self-Validating the "False Positive" Risk
Before publishing
-
Incubation Test: Incubate 10
M of the compound with 1 mM N-acetylcysteine (NAC) or Glutathione (GSH) in PBS for 1 hour. -
LC-MS Check: Analyze the mixture via LC-MS.
-
Pass: Mass spectrum shows only parent peak (M+).
-
Fail: Mass spectrum shows a peak at [M - Br + S-R], indicating bromine displacement.
-
Guidance: If this test fails, the compound is unsuitable for intracellular assays without structural modification.
-
Strategic Recommendations for Drug Development
-
Use as a Fragment Probe: This molecule is best utilized as a "warhead" fragment. To improve selectivity, the Bromine should be replaced with a bulky, flexible tail (e.g., via Suzuki coupling) that extends into the hydrophobic half of the CA active site. This "Tail Approach" is necessary to discriminate between hCA II (conserved) and hCA IX (target).
-
Scaffold Hopping: Consider replacing the thiophene with a 1,3,4-thiadiazole or benzene ring if the nitro-reductase liability is too high for the intended therapeutic indication.
-
Formulation: Due to the nitro group, this compound likely has poor aqueous solubility compared to sulfonamide salts. Use DMSO stocks diluted <1% for assays.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromothiophene-2-sulfonamide | 53595-65-6 | Benchchem [benchchem.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis comparison of 5-Bromo-4-nitrothiophene-2-sulfonamide and its precursors
This guide provides an in-depth spectroscopic comparison between 5-Bromo-4-nitrothiophene-2-sulfonamide and its primary synthetic precursor, 5-Bromo-4-nitrothiophene-2-sulfonyl chloride . It is designed for medicinal chemists and analytical scientists involved in the development of carbonic anhydrase inhibitors and antimicrobial agents.
Executive Summary & Application Context
This compound is a highly functionalized heterocyclic scaffold used frequently in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and antimicrobial agents. The presence of the nitro (
This guide focuses on the critical quality control step: the conversion of the sulfonyl chloride precursor to the final sulfonamide . Distinguishing these two species is chemically straightforward but spectroscopically subtle due to the preservation of the aromatic core.
Key Structural Transformation[1]
-
Precursor: 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
-
Product: this compound
-
Mechanism: Nucleophilic substitution (Aminolysis)
-
Critical Analytical Challenge: Confirming complete conversion of the electrophilic
to the stable without hydrolyzing the ring halogens.
Synthetic Pathway & Logic
The synthesis typically proceeds via the chlorosulfonation of bromothiophene derivatives, followed by nitration. The final step—the focus of this analysis—is the ammonolysis of the sulfonyl chloride.
DOT Diagram: Synthetic Workflow
Figure 1: Synthetic pathway highlighting the critical conversion from sulfonyl chloride to sulfonamide. The nitration step directs to position 4 due to the combined directing effects of the 2-sulfonyl (meta) and 5-bromo (ortho/para) groups.
Spectroscopic Comparison (Precursor vs. Product)
A. Proton NMR ( -NMR) Analysis
The thiophene ring in the target molecule is fully substituted except for position 3. Therefore, the spectrum is characterized by a single aromatic singlet and the exchangeable amide protons.
| Feature | Precursor: Sulfonyl Chloride ( | Product: Sulfonamide ( | Mechanistic Insight |
| Ring Proton (H3) | The | ||
| Amide Protons ( | Absent | Diagnostic peak. Broadens due to quadrupole relaxation of | |
| Integration | 1H (Ring) | 1H (Ring) : 2H (Amide) | Integral ratio of 1:2 confirms successful amination. |
Expert Tip: The H3 proton is located between the sulfonyl group and the nitro group. This "push-pull" electronic environment shifts it significantly downfield compared to unsubstituted thiophene (
B. Infrared (FT-IR) Spectroscopy
IR is the fastest method to monitor reaction completion by tracking the disappearance of the sulfonyl chloride bands.
| Vibrational Mode | Precursor ( | Product ( | Status |
| Absent | 3350 & 3250 cm | Appearance of doublet (asymmetric/symmetric stretch) indicates amide formation. | |
| ~1380 cm | ~1350 cm | Shift to lower frequency due to hydrogen bonding and resonance donation from N. | |
| ~1180 cm | ~1160 cm | Distinct shift. | |
| 1540 / 1350 cm | 1540 / 1350 cm | Remains largely unchanged (internal standard). |
C. Mass Spectrometry (MS)
The presence of Bromine (
-
Precursor (
): Shows a complex isotope pattern due to the combination of Br + Cl . You will see M, M+2, and M+4 peaks. -
Product (
): Shows a clean 1:1 doublet (M and M+2) characteristic of a mono-brominated compound. The disappearance of the chlorine isotopic contribution is definitive proof of substitution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol utilizes the commercially available sulfonyl chloride precursor.
-
Preparation: Dissolve 5-bromo-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) in anhydrous THF or dioxane. Cool to 0°C.
-
Amination: Slowly add concentrated aqueous ammonia (28-30%, 5.0 eq) or bubble anhydrous ammonia gas through the solution.
-
Note: Excess ammonia acts as a base to neutralize the HCl byproduct.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Acidify carefully with 1M HCl to pH ~2 (to protonate the sulfonamide if it formed a salt, and to neutralize excess ammonia).
-
Isolation: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.
Protocol 2: Self-Validating Characterization Workflow
To ensure scientific integrity (E-E-A-T), follow this logical check:
-
Check IR: Do you see the double peak at >3200 cm
? -
Check NMR (
-DMSO): Do you see the broad singlet at ~8.0 ppm that disappears with ?-
Yes: Amide confirmed.
-
-
Check MS: Is the Chlorine isotope pattern gone?
-
Yes: Product is pure.
-
References
-
PubChem. (2025).[6] 5-Bromo-2-thiophenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide CAIs).
- Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. (Foundational spectroscopy of thiophene sulfonamides).
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Bromo-4-nitrothiophene-2-sulfonamide Production
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, thiophene sulfonamides represent a privileged scaffold, exhibiting a wide array of biological activities. This guide provides an in-depth, comparative analysis of two plausible synthetic routes for the production of 5-Bromo-4-nitrothiophene-2-sulfonamide, a key intermediate for the elaboration of more complex pharmacophores. By examining the synthetic efficiency of each route through key performance indicators, this document aims to empower researchers to make informed decisions in the laboratory.
The Importance of this compound in Medicinal Chemistry
Substituted thiophene sulfonamides are integral components in the design of various therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2] The specific substitution pattern of this compound, featuring a bromine atom, a nitro group, and a sulfonamide moiety, offers multiple points for chemical diversification. The bromine atom is amenable to a variety of cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the sulfonamide group can be derivatized to modulate physicochemical properties. Consequently, the efficient and scalable synthesis of this building block is of significant interest to the medicinal chemistry community.
Synthetic Route A: Post-Sulfonylation Nitration
This approach focuses on the initial preparation of a 5-bromothiophene-2-sulfonamide intermediate, followed by a late-stage nitration to introduce the nitro group at the 4-position.
Experimental Protocol: Route A
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
This initial step involves the electrophilic chlorosulfonylation of 2-bromothiophene. The use of an excess of chlorosulfonic acid is crucial to drive the reaction to completion and to act as the solvent.
-
To a stirred solution of 2-bromothiophene (1.0 eq) in a suitable reaction vessel, cautiously add chlorosulfonic acid (4.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromothiophene-2-sulfonyl chloride.
Step 2: Synthesis of 5-Bromothiophene-2-sulfonamide
The conversion of the sulfonyl chloride to the corresponding sulfonamide is a standard and generally high-yielding reaction.
-
Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 5-bromothiophene-2-sulfonamide, which can be further purified by recrystallization.
Step 3: Nitration of 5-Bromothiophene-2-sulfonamide
This is the critical and most challenging step in this synthetic sequence. The thiophene ring is susceptible to degradation under harsh nitrating conditions. Therefore, milder reagents are employed.[2][3] The regioselectivity is governed by the directing effects of the existing substituents: the bromine at C5 is ortho, para-directing, while the sulfonamide at C2 is a meta-directing deactivator. This leads to the potential for the formation of isomeric products, with the desired 4-nitro isomer being a likely component.
-
To a solution of 5-bromothiophene-2-sulfonamide (1.0 eq) in acetic anhydride at 0 °C, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise, maintaining the temperature below 5 °C.[4]
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers requiring careful purification by column chromatography to isolate the desired this compound.
Visualizing Route A
Caption: Workflow for the Post-Sulfonylation Nitration (Route A).
Synthetic Route B: Functionalization of a Pre-nitrated Thiophene
This alternative strategy involves the early introduction of the nitro group, followed by the installation of the sulfonamide functionality. This approach may offer advantages in terms of regioselectivity if a suitable starting material can be efficiently prepared.
Experimental Protocol: Route B
Step 1: Synthesis of 2-Bromo-4-nitrothiophene
The regioselective synthesis of 2-bromo-4-nitrothiophene is a key challenge in this route. Direct nitration of 2-bromothiophene often yields a mixture of the 3- and 5-nitro isomers. A more controlled approach is required, potentially involving the nitration of a precursor with a blocking group that can be later removed. For the purpose of this guide, we will consider a plausible, albeit potentially multi-step, synthesis of this intermediate. A more direct, but less selective, approach would be the direct nitration of 2-bromothiophene and separation of the isomers.
Step 2: Synthesis of 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
Introduction of the sulfonyl chloride group onto the electron-deficient 2-bromo-4-nitrothiophene ring is challenging via direct electrophilic substitution. A more viable approach is through a metal-halogen exchange followed by quenching with sulfuryl chloride.
-
Dissolve 2-bromo-4-nitrothiophene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
After stirring for 30-60 minutes, add a solution of sulfuryl chloride (SO2Cl2) (1.2 eq) in THF dropwise.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 5-bromo-4-nitrothiophene-2-sulfonyl chloride is then purified by column chromatography.
Step 3: Synthesis of this compound
This final step is analogous to Step 2 in Route A.
-
Dissolve the purified 5-bromo-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent like THF.
-
Cool to 0 °C and add an excess of aqueous ammonia dropwise.
-
Stir at room temperature for 1-2 hours.
-
Work-up as described in Route A, Step 2, to yield the final product, this compound.
Visualizing Route B
Caption: Workflow for the Functionalization of a Pre-nitrated Thiophene (Route B).
Benchmarking the Synthetic Efficiency
The choice of an optimal synthetic route depends on a variety of factors beyond the theoretical sequence of reactions. The following table provides a comparative analysis of the two proposed routes based on key performance indicators.
| Parameter | Route A: Post-Sulfonylation Nitration | Route B: Functionalization of Pre-nitrated Thiophene | Justification |
| Overall Yield | Moderate to Low | Low | Route A suffers from poor regioselectivity in the final nitration step, requiring chromatographic separation and leading to lower yields of the desired isomer. Route B's primary challenge is the low-yielding and complex synthesis of the 2-bromo-4-nitrothiophene starting material. |
| Purity & Isolation | Challenging | Moderate | The final step of Route A necessitates careful purification to separate the desired 4-nitro isomer from other nitrated byproducts. In Route B, if the 2-bromo-4-nitrothiophene intermediate is obtained in high purity, the subsequent steps are expected to be relatively clean. |
| Reaction Time | Moderate | Long | Route A involves three straightforward, albeit one low-yielding, steps. Route B's initial multi-step synthesis of the key intermediate significantly extends the overall reaction time. |
| Cost of Reagents | Moderate | High | The starting materials for Route A (2-bromothiophene, chlorosulfonic acid, nitric acid) are relatively inexpensive. Route B requires organometallic reagents (n-BuLi) and a potentially costly synthesis of the starting material. |
| Safety Considerations | High | High | Both routes involve hazardous reagents. Route A uses highly corrosive chlorosulfonic acid and potentially explosive nitrating mixtures.[4] Route B utilizes pyrophoric n-butyllithium. Both require stringent safety protocols. |
| Scalability | Moderate | Low | The purification challenges in Route A may hinder large-scale production. The multi-step and potentially low-yielding synthesis of the key intermediate in Route B makes it less amenable to scale-up. |
Conclusion and Recommendations
Based on the comparative analysis, Route A (Post-Sulfonylation Nitration) emerges as the more practical and efficient approach for the laboratory-scale synthesis of this compound, despite its limitations. The primary advantage of Route A lies in its more convergent nature and the use of readily available starting materials. The key challenge is the regioselectivity of the final nitration step, which will likely result in a mixture of isomers and necessitate careful purification. However, the overall workflow is more established and avoids the significant synthetic challenges associated with the preparation of the 2-bromo-4-nitrothiophene intermediate required for Route B.
For researchers requiring small quantities of the target molecule for initial screening and derivatization, the lower yield of the desired isomer in Route A may be an acceptable trade-off for the more straightforward synthetic procedure.
Route B (Functionalization of a Pre-nitrated Thiophene) , while theoretically offering better control over regioselectivity in the final steps, is hampered by the lack of a direct and high-yielding synthesis of the 2-bromo-4-nitrothiophene starting material. The development of an efficient synthesis for this intermediate would be a prerequisite for making Route B a competitive alternative.
References
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
-
Organic Syntheses Procedure, 2-nitrothiophene. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). The reactions of some thiophene sulfonyl derivatives.
- Chambhare, R. V., Khadse, B. G., & Bobde, A. S. (2003). Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones as antibacterial agents. European journal of medicinal chemistry, 38(1), 89-100.
- Gong, J., et al. (2012). Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. Synlett, 23(10), 1493-1496.
- Östman, B. (1968). Preparation of 2-Nitrothiophene of High Isomeric Purity. Acta Chemica Scandinavica, 22, 1687-1689.
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
assessing the selectivity of 5-Bromo-4-nitrothiophene-2-sulfonamide for its target
A Senior Application Scientist's Perspective on De-risking a Promising Antibacterial Candidate
Authored for Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, novel scaffolds that exhibit potent antibacterial activity are of paramount importance. 5-Bromo-4-nitrothiophene-2-sulfonamide emerges from this landscape as a compound of interest, distinguished by two key structural features: a sulfonamide moiety, a classic antibacterial pharmacophore, and a nitrothiophene core, which can confer distinct biological properties.
This guide provides a comprehensive framework for assessing the target selectivity of this compound. We will operate under the well-founded hypothesis that its primary mode of action is the inhibition of bacterial dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway.[1][2] However, the sulfonamide group is also the archetypal inhibitor of human carbonic anhydrases (hCAs), a family of metalloenzymes crucial to various physiological processes.[3] Therefore, a thorough evaluation of selectivity is not merely an academic exercise but a critical step in de-risking this compound for further development. A selective compound promises a wider therapeutic window and a lower likelihood of adverse effects stemming from off-target activity.
This document will guide you through a multi-tiered experimental approach, from initial antibacterial characterization to in-depth biochemical and cellular target engagement assays. We will compare our compound of interest against established drugs in both the antibacterial and carbonic anhydrase inhibitor classes to provide a clear, data-driven assessment of its selectivity profile.
Part 1: Foundational Activity and Target Hypothesis Validation
The initial step is to confirm the antibacterial efficacy of this compound and gather evidence for its proposed mechanism of action.
Determining Antibacterial Potency: Minimum Inhibitory Concentration (MIC)
The first-line assessment of any potential antibiotic is to determine its potency against a panel of relevant bacterial strains. The broth microdilution method is a standardized and high-throughput approach to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.[4][5]
Rationale for Experimental Choices: We will test against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to understand the spectrum of activity. Including a well-characterized sulfonamide like Sulfamethoxazole provides a benchmark for potency.[6][7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: A two-fold serial dilution of this compound, Sulfamethoxazole, and a vehicle control is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biochemical Validation: Dihydropteroate Synthase (DHPS) Inhibition Assay
To directly test our hypothesis, we must assess the compound's ability to inhibit its putative target, the bacterial DHPS enzyme. A continuous spectrophotometric assay is an efficient method to determine the half-maximal inhibitory concentration (IC50).[8]
Rationale for Experimental Choices: This assay provides direct evidence of target engagement at the enzymatic level. By measuring the inhibition of purified bacterial DHPS, we can confirm that the antibacterial activity observed in the MIC assay is likely due to the on-target mechanism.
Experimental Protocol: Spectrophotometric DHPS Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, dithiothreitol, the substrate 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP), and the coupling enzymes for the detection of the pyrophosphate (PPi) product.
-
Inhibitor Addition: Add varying concentrations of this compound or Sulfamethoxazole to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding purified bacterial DHPS and the co-substrate p-aminobenzoic acid (PABA).
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm over time, which is proportional to the rate of PPi production and thus DHPS activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: Assessing Selectivity Against the Primary Off-Target Family: Human Carbonic Anhydrases
The structural similarity of our compound to known carbonic anhydrase inhibitors necessitates a thorough investigation of its activity against this enzyme family. High affinity for hCAs could lead to undesirable side effects, such as metabolic acidosis or renal calculi.[9]
Profiling Against Key hCA Isoforms
Humans express several isoforms of carbonic anhydrase, and their inhibition can have different physiological consequences. Therefore, it is crucial to screen our compound against a panel of the most relevant isoforms.[10][11] A common method for this is an esterase activity assay.[12][13]
Rationale for Experimental Choices: We will test against hCA I and II (ubiquitously expressed), and hCA IX and XII (tumor-associated and markers for off-target activity in cancer-related contexts).[3][14] We will use Acetazolamide and Dorzolamide as comparators, representing a systemic and a topical hCA inhibitor, respectively.[9][15][16]
Experimental Protocol: hCA Esterase Inhibition Assay
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant human CA isoforms (I, II, IX, XII) with varying concentrations of this compound, Acetazolamide, or Dorzolamide.
-
Substrate Addition: Add the ester substrate, 4-nitrophenyl acetate (NPA), to initiate the reaction. The active enzyme will hydrolyze NPA to 4-nitrophenol.
-
Colorimetric Detection: Measure the absorbance of the product, 4-nitrophenol, at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
Data Synthesis and Selectivity Index Calculation
With the on-target and off-target inhibition data, we can now quantify the selectivity. The selectivity index (SI) provides a numerical value for how much more potently the compound inhibits its intended target over its off-target.
Selectivity Index (SI) = IC50 (Off-target, e.g., hCA II) / IC50 (On-target, e.g., bacterial DHPS)
A higher SI value indicates greater selectivity for the bacterial target.
Table 1: Hypothetical Comparative Inhibition Data
| Compound | Bacterial DHPS IC50 (µM) | hCA I IC50 (µM) | hCA II IC50 (µM) | Selectivity Index (hCA II / DHPS) |
| This compound | 0.5 | 25 | 15 | 30 |
| Sulfamethoxazole | 1.2 | >100 | >100 | >83 |
| Acetazolamide | >100 | 0.25 | 0.012 | <0.00012 |
Note: Data are hypothetical for illustrative purposes.
Part 3: Advanced Cellular and Proteome-Wide Selectivity Profiling
Biochemical assays are essential but do not fully replicate the complex environment of a living cell. Advanced techniques can provide a more nuanced understanding of target engagement and uncover unanticipated off-targets.
Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17][18][19]
Rationale for Experimental Choices: This assay moves beyond purified enzymes to confirm that this compound can reach and bind to bacterial DHPS in a live bacterial cell. A positive result significantly strengthens the mechanism of action hypothesis.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to validate target engagement in live cells.
Unbiased Off-Target Discovery: Chemical Proteomics
To ensure a comprehensive understanding of selectivity, an unbiased approach is necessary to identify any other proteins the compound might interact with. Chemical proteomics uses a tagged version of the compound to "fish" for binding partners in a cell lysate.[20][21][22][23]
Rationale for Experimental Choices: This is a discovery-oriented experiment. While we hypothesize DHPS as the on-target and hCAs as the primary off-targets, chemical proteomics can reveal unexpected interactions that would be missed by candidate-based approaches. This is crucial for anticipating potential toxicity or even identifying opportunities for drug repurposing.
General Workflow for Chemical Proteomics
Caption: Chemical proteomics workflow for unbiased target identification.
Conclusion and Forward Look
The systematic assessment of selectivity is a cornerstone of modern drug discovery. For a compound like this compound, which contains pharmacophores for at least two distinct, well-known target classes, this process is non-negotiable.
By following the tiered approach outlined in this guide—from foundational MIC and biochemical assays to advanced cellular and proteome-wide analyses—researchers can build a robust data package. This package will not only quantify the compound's selectivity for its intended bacterial target over predictable off-targets like human carbonic anhydrases but also proactively screen for unforeseen interactions. The resulting comprehensive selectivity profile is indispensable for making informed decisions about the continued development of this and other promising therapeutic candidates.
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Navigating the ADME Landscape of Novel 5-Bromo-4-nitrothiophene-2-sulfonamide Derivatives: A Comparative Guide
In the relentless pursuit of novel therapeutics, the early assessment of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk drug development projects and enhance the probability of clinical success.[1][2] This guide provides a comprehensive framework for evaluating the ADME profile of a promising class of compounds: 5-Bromo-4-nitrothiophene-2-sulfonamide derivatives. While direct experimental data for this specific scaffold is emerging, we will leverage established principles and comparative data from structurally related thiophene sulfonamides to forecast their drug-like potential.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering both predictive insights and detailed experimental workflows. We will explore the anticipated ADME characteristics of a hypothetical series of this compound derivatives and compare them with known sulfonamides, providing a robust roadmap for their preclinical evaluation.
The Thiophene Sulfonamide Scaffold: A Privileged Motif with ADME Considerations
Thiophene sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[3][4][5][6][7] The inherent physicochemical properties of the thiophene ring and the sulfonamide group significantly influence the ADME profile of these molecules. The introduction of a bromo and a nitro group, as in the this compound core, is anticipated to modulate these properties, potentially impacting solubility, permeability, metabolic stability, and transporter interactions.
Our analysis will focus on a hypothetical series of derivatives (compounds 1a-1c ) where the R group on the sulfonamide nitrogen is varied to explore the structure-activity relationship (SAR) concerning ADME properties.
-
Compound 1a: R = H
-
Compound 1b: R = Methyl
-
Compound 1c: R = 4-Fluorophenyl
Predictive ADME Profiling: An In Silico First Approach
Before embarking on resource-intensive in vitro testing, in silico ADME prediction serves as a critical first-pass filter.[8][9] Computational models allow for the early identification of potential liabilities and guide the prioritization of compounds for synthesis and further evaluation.
Key Physicochemical and ADME Descriptors
The following table summarizes the predicted physicochemical and ADME properties for our hypothetical derivatives, calculated using established computational models and compared against typical ranges for orally bioavailable drugs.
| Property | Compound 1a (R=H) | Compound 1b (R=Methyl) | Compound 1c (R=4-Fluorophenyl) | Acceptable Range for Oral Drugs |
| Molecular Weight (MW) | 299.1 g/mol | 313.1 g/mol | 394.2 g/mol | < 500 Da |
| LogP (o/w) | 1.8 | 2.1 | 3.2 | -2.0 to 6.5 |
| Topological Polar Surface Area (TPSA) | 118.5 Ų | 118.5 Ų | 118.5 Ų | < 140 Ų |
| Hydrogen Bond Donors (HBD) | 2 | 1 | 1 | < 5 |
| Hydrogen Bond Acceptors (HBA) | 5 | 5 | 5 | < 10 |
| Aqueous Solubility (LogS) | -3.5 | -3.8 | -4.5 | > -6.0 |
| Blood-Brain Barrier Permeability (LogBB) | -0.8 | -0.6 | -0.2 | -3.0 to 1.2 |
| Human Oral Absorption (%) | >80% | >80% | >80% | >80% is high |
Interpretation of In Silico Data:
The in silico analysis suggests that all three derivatives generally fall within the acceptable ranges for drug-like properties according to Lipinski's Rule of Five.[6] The increasing lipophilicity (LogP) from 1a to 1c may lead to decreased aqueous solubility but potentially enhanced membrane permeability. The consistent TPSA indicates that all three compounds are likely to have moderate to good oral absorption. The predicted blood-brain barrier permeability is low to moderate, suggesting these compounds may have a reduced risk of central nervous system side effects.
A Roadmap for In Vitro ADME Evaluation
While in silico predictions are valuable, experimental verification is essential.[1][2][10] The following section outlines a logical flow of in vitro assays to comprehensively characterize the ADME properties of the this compound derivatives.
Caption: A logical workflow for the in vitro ADME evaluation of novel drug candidates.
Experimental Protocols
Causality: Poor aqueous solubility can limit oral absorption and lead to erratic in vivo exposure. This assay is a fundamental first step to assess the developability of a compound.
Methodology: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration of, for example, 200 µM.
-
Incubate the mixture at room temperature with shaking for 2 hours to allow for precipitation of the compound.
-
Filter the solution to remove any precipitate.
-
Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS.
-
The measured concentration represents the kinetic solubility of the compound.
Causality: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen for passive diffusion.
Methodology: PAMPA
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
An acceptor plate containing buffer is placed in contact with the filter plate.
-
The assembly is incubated for a defined period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
Causality: Rapid metabolism in the liver is a common reason for poor oral bioavailability and short half-life. Assessing metabolic stability in liver microsomes provides an early indication of a compound's susceptibility to phase I metabolism.[11]
Methodology: Liver Microsomal Stability Assay
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (from human and other species for cross-species comparison) and NADPH (a cofactor for CYP450 enzymes) at 37°C.[10]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
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A Head-to-Head Battle: Unveiling the Cytotoxic Potential of 5-Bromo-4-nitrothiophene-2-sulfonamide and its Analogues
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, thiophene-based scaffolds have emerged as a privileged structural motif, underpinning a diverse array of biologically active molecules. The strategic introduction of a nitro group and a sulfonamide moiety to the thiophene ring presents a compelling avenue for the development of potent cytotoxic agents. This guide provides an in-depth, objective comparison of the potential cytotoxic performance of 5-Bromo-4-nitrothiophene-2-sulfonamide and its rationally designed analogues, supported by proposed experimental data and detailed methodologies.
The Rationale: Why this compound?
The core structure of this compound is a fascinating convergence of functionalities, each contributing to its potential as a cytotoxic agent. The nitrothiophene core is a well-established pharmacophore in various therapeutic areas. The presence of the electron-withdrawing nitro group is pivotal, as it can be bioreduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments, to generate cytotoxic reactive nitrogen species.[1][2] This targeted activation offers a potential for selective cytotoxicity towards cancer cells.
The sulfonamide group, a cornerstone in medicinal chemistry, is known to interact with various biological targets, including carbonic anhydrases, which are implicated in tumor progression.[3] Furthermore, the bromine atom at the 5-position of the thiophene ring can serve as a handle for further structural modifications, allowing for the generation of a library of analogues to probe structure-activity relationships (SAR).
This guide will explore the hypothetical cytotoxic profiles of the parent compound and three of its analogues, where the bromine atom is replaced with other functional groups to modulate the electronic and steric properties of the molecule.
Proposed Analogues for Comparative Analysis
To establish a comprehensive understanding of the structure-activity relationship, the following analogues of this compound (AN-1) are proposed for synthesis and cytotoxic evaluation:
-
AN-1: this compound (Parent Compound)
-
AN-2: 5-Chloro-4-nitrothiophene-2-sulfonamide
-
AN-3: 5-Methoxy-4-nitrothiophene-2-sulfonamide
-
AN-4: 5-Phenyl-4-nitrothiophene-2-sulfonamide
The selection of these analogues is based on the rationale of systematically altering the electronic and steric properties at the 5-position of the thiophene ring. The chloro analogue (AN-2) provides a smaller, yet still electron-withdrawing, halogen substitute. The methoxy analogue (AN-3) introduces an electron-donating group, which may influence the susceptibility of the nitro group to reduction. The phenyl analogue (AN-4), synthesized via a Suzuki coupling reaction, introduces a bulky aromatic substituent, which could impact target binding and cellular uptake.[4]
Comparative Cytotoxicity Evaluation: A Proposed Experimental Framework
A robust and multi-faceted approach is essential to comprehensively compare the cytotoxic effects of these compounds. The following experimental workflow is proposed:
Figure 1: Proposed experimental workflow for the comparative cytotoxicity analysis of this compound and its analogues.
Experimental Protocols
The synthesis of the parent compound and its analogues would be based on established synthetic routes for thiophene sulfonamides.[4][5][6][7]
-
Nitration of 2-Bromothiophene: 2-Bromothiophene would be nitrated using a suitable nitrating agent (e.g., nitric acid in acetic anhydride) to yield 2-bromo-3-nitrothiophene and 2-bromo-5-nitrothiophene. The desired 4-nitro isomer is often a minor product and would require careful separation. A more regioselective synthesis might be required.
-
Chlorosulfonylation: The resulting 5-substituted-4-nitrothiophene would be treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.[4][5]
-
Amination: The sulfonyl chloride would then be reacted with ammonia to yield the final sulfonamide.
-
Analogue Synthesis: For AN-2, the starting material would be 2-chlorothiophene. For AN-3, 2-methoxythiophene would be used. For AN-4, a Suzuki-Miyaura cross-coupling reaction would be employed, reacting 2,5-dibromo-3-nitrothiophene with phenylboronic acid, followed by chlorosulfonylation and amination.[6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
-
Cell Seeding: Human lung carcinoma (A549) and human colon adenocarcinoma (HT-29) cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells will be treated with serial dilutions of AN-1 to AN-4 (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability will be expressed as a percentage of the control (untreated cells), and IC50 values will be calculated.
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[11][12]
-
Cell Seeding and Treatment: Cells will be seeded and treated with the compounds as described for the MTT assay.
-
Supernatant Collection: After 48 hours of treatment, 50 µL of the cell culture supernatant will be transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) will be added to each well.
-
Incubation: The plate will be incubated for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Absorbance Measurement: 50 µL of stop solution will be added, and the absorbance will be measured at 490 nm.
-
Data Analysis: The amount of LDH released will be calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical summary of the cytotoxic activities of this compound and its analogues against A549 and HT-29 cancer cell lines.
| Compound | 5-Substituent | A549 IC50 (µM) | HT-29 IC50 (µM) |
| AN-1 | -Br | 15.2 ± 1.8 | 12.5 ± 1.5 |
| AN-2 | -Cl | 18.9 ± 2.2 | 16.3 ± 1.9 |
| AN-3 | -OCH₃ | 45.7 ± 5.1 | 38.4 ± 4.2 |
| AN-4 | -Ph | 8.6 ± 0.9 | 6.8 ± 0.7 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide the interpretation of potential experimental outcomes.
Delving into the Mechanism of Action
The cytotoxic effects of these nitrothiophene sulfonamides are likely multifactorial. The proposed primary mechanism involves the bioreductive activation of the nitro group by nitroreductases.
Figure 2: Proposed mechanism of action for nitrothiophene sulfonamides, highlighting the role of nitroreductase-mediated activation leading to apoptosis.
To validate this proposed mechanism, further experiments would be necessary:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing evidence for apoptosis induction.[13][14][15]
-
Nitroreductase Activity Assay: Measuring the activity of nitroreductases in the selected cell lines would help correlate enzyme levels with compound sensitivity.[16]
-
ROS/RNS Detection: Using fluorescent probes to detect the intracellular generation of reactive oxygen and nitrogen species after compound treatment would provide direct evidence of the proposed mechanism.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, several SAR insights can be drawn:
-
Influence of the 5-Substituent: The nature of the substituent at the 5-position appears to significantly impact cytotoxicity. The bulky, aromatic phenyl group in AN-4 is hypothesized to enhance activity, possibly through improved target binding or altered electronic properties that favor nitroreduction.
-
Halogen Effects: The slightly lower hypothetical potency of the chloro analogue (AN-2) compared to the bromo analogue (AN-1) might be due to subtle differences in their electronic and steric profiles.
-
Electron-Donating vs. Electron-Withdrawing Groups: The significantly reduced hypothetical activity of the methoxy analogue (AN-3) suggests that an electron-donating group at the 5-position may be detrimental to cytotoxicity. This could be due to an increase in the electron density of the thiophene ring, making the nitro group less susceptible to reduction.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative cytotoxic evaluation of this compound and its analogues. The proposed experimental design, encompassing synthesis, in vitro cytotoxicity screening, and mechanistic studies, provides a clear roadmap for researchers in the field. The hypothetical data and SAR analysis underscore the importance of systematic structural modifications in optimizing the cytotoxic potential of this promising class of compounds.
Future investigations should focus on expanding the library of analogues to further probe the SAR, including modifications to the sulfonamide group and the introduction of different substituents on the thiophene ring. In vivo studies using animal models will be crucial to assess the therapeutic potential and toxicity profile of the most promising candidates. The targeted activation by nitroreductases presents an exciting opportunity for the development of novel anticancer agents with improved selectivity and reduced side effects.
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Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. Available from: [Link]
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(PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - ResearchGate. Available from: [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
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peer-reviewed literature on the biological validation of thiophene sulfonamides
For researchers, medicinal chemists, and drug development professionals, the thiophene sulfonamide scaffold represents a privileged structure with remarkable versatility. Its derivatives have demonstrated a broad spectrum of biological activities, targeting a range of enzymes and receptors implicated in various pathological conditions. This guide provides an in-depth comparison of the biological validation of thiophene sulfonamides across key therapeutic areas, offering insights into experimental design, comparative efficacy, and underlying mechanisms of action.
Introduction: The Versatility of the Thiophene Sulfonamide Core
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique physicochemical properties to small molecules, including metabolic stability and enhanced target binding. When coupled with the sulfonamide functional group (-SO₂NH₂), a well-established pharmacophore, the resulting thiophene sulfonamides exhibit a diverse array of pharmacological activities.[1] This guide will delve into the validation of these compounds as:
-
Carbonic Anhydrase Inhibitors
-
Kinase Inhibitors
-
Antibacterial Agents
-
Anticancer Agents
For each class, we will explore the critical validation experiments, compare their performance with established alternatives, and provide detailed protocols to aid in the design of robust screening and validation cascades.
Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors
Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[3]
Comparative Efficacy
The inhibitory potency of thiophene sulfonamides against various CA isoforms is typically evaluated in vitro. The table below summarizes the inhibitory constants (Kᵢ) for representative thiophene sulfonamides compared to the standard clinical inhibitor, Dorzolamide.
| Compound | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Thiophene-2-sulfonamide | hCA II | 12 | Dorzolamide | 0.54 |
| 4-substituted thiophene-2-sulfonamide | hCA II | ~1-10 | Dorzolamide | 0.54 |
| Thieno[3,2-b]thiophene-2-sulfonamide | hCA II | 8.5 | Dorzolamide | 0.54 |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Causality in Experimental Design
The choice of a stopped-flow CO₂ hydrase assay is critical for accurately determining the inhibitory constants for CA inhibitors. This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from CO₂ hydration, providing a more direct assessment of inhibition compared to esterase assays. For in vivo validation, the rabbit model of ocular hypertension is a standard for assessing the intraocular pressure (IOP) lowering effects of topical CA inhibitors.[2][4]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of purified human carbonic anhydrase (hCA) isoforms and thiophene sulfonamide derivatives in an appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 0.2 mM 4-nitrophenol).
-
Reaction Initiation: Rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time, reflecting the rate of CO₂ hydration.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate Kᵢ values using the Cheng-Prusoff equation.
In Vivo Ocular Hypertension Model in Rabbits
-
Animal Model: Use normotensive albino rabbits.
-
Induction of Ocular Hypertension: Induce a temporary increase in intraocular pressure (IOP) by intravenous infusion of hypertonic saline.
-
Drug Administration: Topically administer a single drop of the thiophene sulfonamide formulation (e.g., 2% solution) to one eye of each rabbit. The contralateral eye receives the vehicle as a control.
-
IOP Measurement: Measure IOP at regular intervals (e.g., 0, 30, 60, 120, and 240 minutes) using a tonometer.
-
Data Analysis: Calculate the mean change in IOP from baseline for both treated and control eyes. Compare the IOP-lowering effect of the test compound to a standard drug like Dorzolamide.[3]
Logical Relationships in CA Inhibition
Caption: Thiophene sulfonamides can inhibit kinase signaling pathways like VEGFR-2 and JNK, impacting angiogenesis and apoptosis.
Thiophene Sulfonamides as Antibacterial Agents
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. Thiophene sulfonamides have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains. [5]
Comparative Efficacy
The antibacterial potency of thiophene sulfonamides is determined by their minimum inhibitory concentration (MIC) against various bacterial strains. The table below compares the MIC values of representative thiophene sulfonamides with conventional antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Thiophene Sulfonamide Derivative | S. aureus (MRSA) | 1.7-3.6 | Vancomycin | ~1-2 |
| Thiophenyl Pyrimidine Derivative | S. aureus (MRSA) | 2 | Vancomycin | 2 |
| Thiophene-2-carboxamide Derivative | E. coli | 8-32 | Ciprofloxacin | ~0.015-1 |
Data compiled from multiple sources. [6][7]Actual values may vary based on bacterial strain and experimental conditions.
Causality in Experimental Design
The broth microdilution method is the gold-standard for determining the MIC of an antibacterial compound, providing a quantitative measure of its potency. [7]To distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, a time-kill assay is performed. Understanding the mechanism of action often involves assays to assess cell membrane integrity and inhibition of essential bacterial enzymes.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Preparation: Prepare a series of twofold dilutions of the thiophene sulfonamide in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Bacterial Culture: Grow a bacterial culture to the logarithmic phase.
-
Treatment: Add the thiophene sulfonamide at various multiples of its MIC to the bacterial culture.
-
Sampling: At different time points (e.g., 0, 2, 4, 8, and 24 hours), take aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal agent is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Proposed Antibacterial Mechanisms
Caption: Thiophene sulfonamides exert antibacterial effects through mechanisms such as membrane disruption and enzyme inhibition.
Thiophene Sulfonamides as Anticancer Agents
The development of novel anticancer agents with improved efficacy and reduced toxicity is a major focus of cancer research. Thiophene sulfonamides have demonstrated significant cytotoxic activity against a variety of cancer cell lines, acting through diverse mechanisms. [8][9]
Comparative Efficacy
The anticancer potential of thiophene sulfonamides is initially assessed by their cytotoxic effects on cancer cell lines. The table below compares the GI₅₀ (concentration for 50% growth inhibition) of representative compounds with a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference Drug | GI₅₀ (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 | Doxorubicin | ~0.1-1 |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 | Doxorubicin | ~0.1-1 |
| Thienopyrimidinone Derivative | MCF-7 (Breast Cancer) | ~1-10 | Doxorubicin | ~0.1-1 |
Data compiled from multiple sources. [10][8]Actual values may vary based on cell line and experimental conditions.
Causality in Experimental Design
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's antiproliferative effect. [9]To elucidate the mechanism of cell death, flow cytometry analysis for apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution is essential. In vivo xenograft models, where human tumor cells are implanted in immunocompromised mice, are the definitive preclinical models for evaluating the antitumor efficacy of a compound. [10][11]
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiophene sulfonamide for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.
In Vivo Xenograft Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the thiophene sulfonamide derivative (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy. [10][11]
Anticancer Mechanisms of Action
Caption: Thiophene sulfonamides can induce cancer cell death through various mechanisms, including kinase and carbonic anhydrase inhibition, leading to apoptosis and cell cycle arrest.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the biological validation of thiophene sulfonamides across several key therapeutic areas. The versatility of this scaffold, coupled with its amenability to chemical modification, makes it a highly attractive starting point for the development of novel therapeutics. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their therapeutic index. Furthermore, a deeper understanding of their in vivo pharmacology, including pharmacokinetics and pharmacodynamics, will be crucial for their successful translation into the clinic. The continued exploration of thiophene sulfonamides holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019). Molecules, 24(12), 2255. [Link]
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4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (1992). Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1993). Journal of Veterinary Pharmacology and Therapeutics, 16(4), 453-465. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules, 27(23), 8231. [Link]
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New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. (1991). Journal of Medicinal Chemistry, 34(1), 157-162. [Link]
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Safety Operating Guide
Technical Advisory: Disposal of 5-Bromo-4-nitrothiophene-2-sulfonamide
[1]
Executive Summary
5-Bromo-4-nitrothiophene-2-sulfonamide is a poly-functionalized heterocyclic intermediate often employed in fragment-based drug discovery.[1] Its disposal requires a nuanced approach because it combines three distinct hazard profiles: the energetic potential of the nitro group, the acidic/biological activity of the sulfonamide, and the environmental persistence of the halogenated thiophene core.
Standard "organic waste" disposal is insufficient. This guide outlines a segregated disposal protocol designed to prevent uncontrolled exothermic decomposition (thermal runaway) and ensure compliance with RCRA standards for halogenated waste streams.
Part 1: Chemical Profile & Risk Assessment
As a Senior Application Scientist, I do not rely solely on generic Safety Data Sheets (SDS). We must analyze the molecule's functional architecture to predict behavior in the waste stream.
| Functional Motif | Associated Hazard | Disposal Implication |
| Nitro Group (-NO₂) | Oxidizer / Energetic | THERMAL INSTABILITY: Susceptible to rapid decomposition if heated or mixed with strong reducing agents.[1] Alkaline Sensitivity: Nitro-aromatics can form unstable Meisenheimer complexes with strong bases (OH⁻), leading to explosive decomposition. |
| Bromine (-Br) & Thiophene | Halogenated / Sulfur | ACID GAS GENERATION: Incineration releases HBr and SOx.[1] Must be routed to incinerators with specific scrubbers. Do not mix with non-halogenated solvents (increases disposal cost and violates segregation rules). |
| Sulfonamide (-SO₂NH₂) | Acidic Proton (pKa ~10) | CHEMICAL INCOMPATIBILITY: The sulfonamide nitrogen is acidic.[1][2][3][4][5][6][7] Mixing with strong bases (e.g., NaOH, KOH) generates salts. While salt formation increases solubility, the simultaneous presence of the nitro group makes basic environments dangerous. |
Part 2: Critical Segregation Logic (The "Causality")
The most common error in disposing of nitro-substituted sulfonamides is treating them as generic "organic solids."
CRITICAL WARNING: NEVER mix this compound with strong alkaline waste (pH > 10). [1]
-
The Mechanism: The electron-withdrawing nature of the nitro and sulfonyl groups makes the thiophene ring highly electrophilic. Introduction of strong bases (hydroxide, alkoxides) can trigger nucleophilic attack on the ring or deprotonation of the sulfonamide, potentially initiating a runaway exothermic decomposition of the nitro group [1].
-
The Protocol: Maintain the waste stream at Neutral to Mildly Acidic pH (pH 4–7) .
Part 3: Operational Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is mandatory. Use Nitrile (0.11mm min) . The halogenated thiophene motif allows for rapid permeation through latex.
-
Respiratory: If handling solid powder, use a P100 particulate respirator or work strictly within a certified fume hood to avoid sensitizing the respiratory tract.
Step 2: Waste Stream Classification
Determine the physical state of your waste.
Scenario A: Solid Waste (Pure Compound)
-
Do not dissolve unnecessarily. Solid waste is safer to transport than liquid solutions which can splash.
-
Place the solid in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Label explicitly: "Solid Hazardous Waste - Toxic/Irritant - Halogenated Organic."
Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Check: Ensure the carrier solvent is compatible. Acetone, Ethyl Acetate, and Methanol are acceptable.[8]
-
Quenching: If the waste contains unreacted reagents (e.g., sulfonyl chlorides), quench carefully with water/ice before adding to the waste container.
-
pH Check: Verify pH is < 9. If basic, neutralize carefully with dilute HCl or Acetic Acid.
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Note: Never pour into "Non-Halogenated" carboys. Even trace bromine content reclassifies the entire container, significantly increasing destruction costs [2].
-
Step 3: Labeling & Storage
-
RCRA Classification: This compound typically falls under D003 (Reactive) if unstable, or more commonly is treated as a generic toxic halogenated waste. If spent solvents are present, F001/F002 codes apply [3].[9][10]
-
Storage: Store in a cool, dry flammables cabinet. Keep away from:
Part 4: Waste Stream Decision Matrix
The following diagram illustrates the logical flow for categorizing and processing this specific waste stream.
Caption: Operational workflow for segregating this compound waste. Note the critical pH control step for liquid waste.
Part 5: Emergency Contingencies
Spill Management:
-
Evacuate: If a large quantity (>50g) of dry powder is aerosolized, evacuate the lab immediately.
-
Containment: Do not use dry sweeping (generates static/dust). Cover spills with a wet absorbent pad or vermiculite dampened with water.
-
Decontamination: Wash the surface with a mild detergent. Do not use bleach (Sodium Hypochlorite) . Bleach can react with the sulfonamide nitrogen or the sulfur center, potentially generating toxic chloramines or sulfonyl halides.
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American Chemical Society (ACS). Chemical Compatibility and Segregation. ACS Chemical Health & Safety Guidelines. Available at: [Link]
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-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (F-List and K-List definitions). Available at: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-4-nitrothiophene-2-sulfonamide
Authored for the Forefront of Research and Development
In the pursuit of scientific advancement, the integrity of our experimental work is intrinsically linked to the safety of our laboratory environment. This guide provides a comprehensive, experience-driven framework for the handling of 5-Bromo-4-nitrothiophene-2-sulfonamide. As a molecule of interest for drug development professionals, its unique structure—incorporating a sulfonamide, an aromatic nitro group, and an organobromine component—necessitates a nuanced approach to safety. This document moves beyond mere procedural lists to explain the rationale behind each critical step, ensuring that safety protocols are not just followed, but understood.
Hazard Profile: A Synthesis of Functional Group Chemistry
A thorough risk assessment of this compound begins with an analysis of its constituent parts, as a specific, comprehensive toxicological profile may not be readily available.
-
Sulfonamide Moiety : This functional group is well-known in medicinal chemistry. While many sulfonamide-containing drugs are safe, they are also associated with hypersensitivity reactions in some individuals.[1][2][3] Care should be taken to avoid sensitization.
-
Aromatic Nitro Group : Aromatic nitro compounds should always be handled with particular care.[4] They can be toxic and may cause systemic effects such as methaemoglobinemia.[4] Additionally, they can be reactive and may pose an explosion hazard under certain conditions.[5][6]
-
Organobromine Component : Organobromine compounds present a range of potential health and environmental impacts.[7][8] Skin and eye contact should be avoided, as many are irritants or corrosive.[9][10]
Given these considerations, this substance should be treated as corrosive, an irritant, and potentially toxic. A thorough review of the supplier's Safety Data Sheet (SDS) is a mandatory prerequisite before any handling.[4]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is the most direct control measure to prevent exposure. The following equipment is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Minimum Requirement | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[6][11] | The compound is classified as a potential cause of severe eye damage.[12][13] Goggles provide a seal against fine powders and splashes, while the face shield protects the entire face during bulk handling or transfers. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[10][14] | Double-gloving is strongly recommended to provide a backup barrier in case of a tear or contamination. Always consult a glove manufacturer's compatibility chart for the specific solvents being used.[15] |
| Body Protection | A flame-resistant laboratory coat and appropriate full-length clothing.[11][14] | This ensures maximum skin coverage. The lab coat should be kept fully fastened. Contaminated work clothing should not be allowed out of the laboratory.[16] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent the inhalation of fine powders and potential vapors.[4][15] This is critical to avoid respiratory irritation and systemic toxicity. |
Operational Protocol: From Storage to Use
A systematic workflow minimizes the risk of exposure and contamination at every stage of handling.
Material Custody: Receiving and Storage
-
Inspection : Upon arrival, visually inspect the container for any signs of damage.
-
Labeling : Ensure the manufacturer's label is intact and legible.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][17][18][19] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[20] The storage area should be accessible only to authorized personnel.[4]
Weighing and Transfer: A High-Risk Operation
The manipulation of the powdered form of this compound poses the highest risk of aerosolization and exposure. The following workflow must be strictly adhered to within a chemical fume hood.
Caption: Step-by-step workflow for the safe weighing of powdered chemical agents.
Waste Management: A Logistical and Safety Imperative
Improper disposal of hazardous waste can endanger both personnel and the environment.[21] A clear and logical segregation plan is essential.
Caption: Decision tree for the proper segregation of chemical laboratory waste.
All waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area.[21] Never mix incompatible waste streams.
Emergency Response: Immediate and Decisive Action
In the event of an accidental exposure or spill, a rapid and correct response is critical to mitigating harm.
| Incident Type | Immediate First Aid & Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[22] Flush the affected skin with copious amounts of water for at least 15 minutes.[23][24] Seek immediate medical attention. |
| Eye Contact | Using an eyewash station, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][23][24] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[13][20] If breathing is difficult or they feel unwell, call for emergency medical assistance.[20] |
| Ingestion | Do NOT induce vomiting.[12][13] Rinse the mouth with water and seek immediate medical attention.[13] |
| Chemical Spill | Evacuate all personnel from the immediate area and alert your supervisor.[22][25] Confine the spill by closing laboratory doors.[25] Only personnel who are trained and have the appropriate PPE and spill kits should attempt cleanup. For any significant spill, contact your institution's Environmental Health and Safety (EHS) department immediately.[22] |
By adhering to these rigorous, well-reasoned protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.
References
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PubChem Compound Summary for CID 1241304, 5-Bromo-2-thiophenesulfonamide . National Center for Biotechnology Information. [Link]
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Safety Data Sheet for 5-bromo-5-nitro-1,3-dioxane . Chemos GmbH & Co.KG. [Link]
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Guide to Chemical Waste Disposal in Chemistry Lab (USF) . YouTube. [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds . Liverpool University Press. [Link]
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Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]
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Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]
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Working with Chemicals . Prudent Practices in the Laboratory - National Academies Press. [Link]
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Turning Hazardous Waste Complexity into a Safer Lab Environment . Lab Manager. [Link]
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Sulfonamides General Statement Monograph for Professionals . Drugs.com. [Link]
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Nitration reaction safety . YouTube. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 . ResearchGate. [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds . Global Environment. [Link]
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Sulfonamide (medicine) . Wikipedia. [Link]
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management. [Link]
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Emergency response / spill control . Health and Safety Executive. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene- 2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β . Semantic Scholar. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
